Azetidin-3-amine dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2.2ClH/c4-3-1-5-2-3;;/h3,5H,1-2,4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSDLMAZIRAMDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542111 | |
| Record name | Azetidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102065-89-4 | |
| Record name | Azetidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Azetidin-3-amine Dihydrochloride: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry
The azetidine motif, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain, conformational rigidity, and ability to serve as a versatile synthetic handle have made it an attractive component for modulating the physicochemical and pharmacological properties of bioactive molecules.[1][2] Azetidin-3-amine dihydrochloride (CAS No: 102065-89-4), a key building block, provides a strategic entry point for the incorporation of this valuable moiety. This guide offers an in-depth exploration of its properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.
Part 1: Core Chemical and Physical Properties
This compound is a stable, crystalline solid that serves as a convenient precursor to the free base, which can be liberated in situ or in a separate step for subsequent reactions.
Key Identifiers and Physicochemical Data
A comprehensive summary of the key properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 102065-89-4 | |
| Molecular Formula | C₃H₁₀Cl₂N₂ | |
| Molecular Weight | 145.04 g/mol | |
| IUPAC Name | azetidin-3-amine;dihydrochloride | |
| Appearance | White to off-white solid | |
| Melting Point | Data not available; Azetidine hydrochloride melts at >300 °C | [3] |
| Solubility | Slightly soluble in water. Solubility in organic solvents is generally low for the dihydrochloride salt; the free base exhibits greater solubility in polar organic solvents. | [General knowledge] |
| Stability | Stable under recommended storage conditions (room temperature, inert atmosphere, dark place) |
Part 2: Synthesis and Purification
The synthesis of this compound is typically achieved through the deprotection of a suitable N-protected precursor. The most common and industrially scalable route involves the acidic hydrolysis of 1-Boc-3-aminoazetidine.
Synthetic Workflow: From N-Boc Precursor to Dihydrochloride Salt
The following diagram illustrates the straightforward synthetic pathway.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes the deprotection of 1-Boc-3-aminoazetidine using hydrochloric acid.
Materials:
-
1-Boc-3-aminoazetidine
-
4M HCl in 1,4-dioxane (or diethyl ether)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM) or methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 1-Boc-3-aminoazetidine (1.0 eq) in a minimal amount of anhydrous methanol or DCM.
-
Acidification: Cool the solution to 0 °C in an ice bath. To the stirred solution, add 4M HCl in 1,4-dioxane (2.2 - 2.5 eq) dropwise. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS until the starting material is consumed.[4] The deprotection is often visually indicated by the formation of a precipitate.
-
Isolation: Upon completion, add an excess of anhydrous diethyl ether to the reaction mixture to ensure complete precipitation of the dihydrochloride salt.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with several portions of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Drying: Dry the purified this compound under vacuum at a temperature not exceeding 40 °C to a constant weight.
Causality of Experimental Choices:
-
The use of a strong acid like HCl is necessary to cleave the acid-labile Boc protecting group. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to the stable tert-butyl cation, carbon dioxide, and the free amine.[4]
-
Anhydrous conditions are crucial to prevent side reactions and ensure the clean formation of the dihydrochloride salt.
-
The use of a non-polar solvent like diethyl ether for precipitation is effective because the ionic dihydrochloride salt is insoluble in it, while the byproducts and any unreacted starting material may have some solubility.
Part 3: Spectroscopic Characterization
Due to the limited availability of published spectra for this compound, this section provides the expected spectroscopic characteristics based on its structure and data from analogous compounds.
Predicted ¹H NMR and ¹³C NMR Data
The proton and carbon NMR spectra are powerful tools for confirming the structure of the molecule.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~4.0-4.5 | m | CH₂ adjacent to the ring nitrogen |
| ~3.5-4.0 | m | CH proton at the 3-position | |
| ~8.5-9.5 | br s | NH₃⁺ protons | |
| ~10.0-12.0 | br s | NH₂⁺ proton of the ring nitrogen | |
| ¹³C NMR | ~45-55 | - | CH₂ carbons of the azetidine ring |
| ~35-45 | - | CH carbon at the 3-position |
Note: Chemical shifts are highly dependent on the solvent used (e.g., D₂O, DMSO-d₆). The broad signals for the amine protons are due to proton exchange and quadrupolar broadening.
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3000-2800 | Strong, broad | N-H stretch | Ammonium salts (NH₃⁺ and R₂NH₂⁺) |
| ~1600 | Medium | N-H bend | Primary amine salt (NH₃⁺) |
| 1250–1020 | Medium | C-N stretch | Aliphatic amine |
The broadness of the N-H stretching band is a characteristic feature of ammonium salts due to hydrogen bonding.[5]
Mass Spectrometry (MS)
In mass spectrometry, Azetidin-3-amine will likely be observed as its free base after ionization.
-
Expected Molecular Ion (M⁺): m/z = 72.07 (for C₃H₈N₂)
-
Fragmentation: Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. Expect to see fragmentation patterns corresponding to the loss of radicals from the ring.[6]
Part 4: Reactivity and Synthetic Applications
This compound is a versatile intermediate for the synthesis of a wide range of more complex molecules. The free amine can be generated in situ by the addition of a suitable base, such as triethylamine or diisopropylethylamine, to allow for nucleophilic reactions at the primary amino group.
N-Alkylation via Reductive Amination
Reductive amination is a highly efficient method for the N-alkylation of amines, avoiding the over-alkylation issues that can arise with direct alkylation using alkyl halides.[7]
Caption: Workflow for N-alkylation via reductive amination.
Representative Protocol: N-Benzylation
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 eq), and stir for 15-20 minutes to generate the free amine.
-
Add benzaldehyde (1.0-1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer, and purify by column chromatography.[7]
N-Acylation
The primary amino group of Azetidin-3-amine can be readily acylated to form amides using acyl chlorides, anhydrides, or by coupling with carboxylic acids.
Representative Protocol: N-Acetylation
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a suitable base, such as triethylamine (2.5 eq), and cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to yield the N-acylated product, which can be further purified if necessary.[8]
Part 5: Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a fundamentally important building block that provides access to a wide array of novel chemical entities for drug discovery. Its unique structural and electronic properties, conferred by the strained four-membered ring, offer medicinal chemists a powerful tool to optimize lead compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in the development of next-generation therapeutics.
References
- 1. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 3. Azetidines | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
Physicochemical properties of Azetidin-3-amine dihydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of Azetidin-3-amine Dihydrochloride
Abstract: this compound is a pivotal building block in modern medicinal chemistry, valued for its strained four-membered ring and versatile functional groups. The azetidine scaffold is a privileged motif in drug discovery, offering a unique three-dimensional vector for molecular elaboration.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of its dihydrochloride salt form. As the salt, it exhibits enhanced stability and aqueous solubility, facilitating its use in research and development.[3] This document serves as a foundational resource for researchers, chemists, and formulation scientists, detailing essential properties such as thermal behavior, solubility, and ionization constants, alongside validated protocols for their experimental determination.
Chemical Identity and Molecular Structure
This compound is the salt of a synthetically important diamine. The protonation of both the primary amine at the 3-position and the secondary amine within the azetidine ring enhances the compound's stability and handling characteristics compared to its free-base form.
Caption: Fig 1: Structure of this compound
Table 1: Core Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-azetidinamine dihydrochloride | [4] |
| CAS Number | 102065-89-4 | [4] |
| Molecular Formula | C₃H₈N₂ · 2HCl (or C₃H₁₀Cl₂N₂) | [4] |
| Molecular Weight | 147.03 g/mol | [5] |
| Physical Form | Solid | [4] |
| InChI Key | OOSDLMAZIRAMDN-UHFFFAOYSA-N |[4] |
Thermal Properties and Stability
The thermal characteristics of an active pharmaceutical ingredient (API) or intermediate are critical for determining appropriate processing and storage conditions. Differential Scanning Calorimetry (DSC) is the primary technique for evaluating these properties.[6][7]
Melting Point
A sharp melting point is indicative of high purity for a crystalline solid. For this compound, a specific melting point is not consistently reported in the literature, which is common for hydrochloride salts that may decompose upon melting. Experimental determination is therefore essential. DSC analysis provides a precise melting endotherm and can also reveal other thermal events like polymorphic transitions or decomposition.[8]
Protocol 2.1.1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
This protocol outlines the standardized procedure for determining the melting point and assessing the thermal stability of a solid sample.
Causality: DSC is chosen for its high sensitivity and ability to provide quantitative enthalpic data.[9] It measures the difference in heat flow required to increase the temperature of a sample and a reference, allowing for the detection of thermal events such as melting, crystallization, and glass transitions.[6]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid. For potentially volatile samples or to study processes involving dehydration, a hermetically sealed pan is recommended.
-
Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous nitrogen purge (20-50 mL/min) to prevent oxidative degradation.
-
Data Acquisition: Record the heat flow as a function of temperature. The melting point is typically reported as the onset temperature of the melting endotherm.
-
Analysis: Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus). The presence of multiple peaks may indicate polymorphism or impurities.[6]
Caption: Fig 2: Workflow for DSC analysis
Solubility Profile
Aqueous solubility is a fundamental property that influences bioavailability and formulation design. As a dihydrochloride salt of a small molecule amine, this compound is expected to be freely soluble in water.
Thermodynamic Aqueous Solubility
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the gold-standard technique for its determination due to its direct measurement of the saturated state.[10]
Protocol 3.1.1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Causality: This method is selected for its accuracy and reproducibility in establishing the maximum concentration of a compound that can dissolve under equilibrium conditions.[11] The long incubation period allows for the dissolution process to reach a steady state, providing a more reliable measure than faster, kinetic methods.
Methodology:
-
System Preparation: Add an excess amount of this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.45 µm filter to obtain a clear, saturated solution.
-
Quantification: Accurately dilute an aliquot of the saturated solution and determine its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Calculation: The solubility is calculated from the measured concentration of the diluted sample, accounting for the dilution factor.
Caption: Fig 3: Workflow for Shake-Flask solubility
Acid-Base Properties (pKa)
The pKa values of a molecule dictate its ionization state at a given pH, which profoundly impacts its solubility, permeability, and receptor binding affinity. Azetidin-3-amine possesses two basic nitrogen centers: the secondary amine of the azetidine ring and the primary amine at the 3-position. As a dihydrochloride salt, both are protonated. The two corresponding pKa values can be determined via potentiometric titration.
Protocol 4.1.1: pKa Determination by Potentiometric Titration
This is a highly precise and reliable method for determining the acid dissociation constants of ionizable compounds.[12]
Causality: Potentiometric titration is the definitive method for pKa determination because it directly measures the change in pH of a solution as a function of added titrant.[13] The inflection points in the resulting titration curve correspond directly to the pKa values of the ionizable groups.[14]
Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[13]
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in deionized water. To maintain a consistent background, add a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[14]
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[13]
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The two pKa values are determined from the pH at the half-equivalence points. These points can be precisely located by analyzing the first or second derivative of the titration curve.
Caption: Fig 4: Workflow for pKa determination
Stability, Handling, and Storage
Proper handling and storage are paramount to maintaining the integrity of chemical reagents. Amine hydrochloride salts are often hygroscopic and require specific handling procedures.
Hygroscopicity
Hygroscopic materials readily absorb moisture from the atmosphere.[15] This can lead to physical changes, such as clumping, and chemical degradation, affecting the material's purity and reactivity.[16] For this compound, moisture absorption can impact its effective molecular weight and performance in subsequent reactions.
Recommended Handling and Storage
Given its nature as a dihydrochloride salt and supplier recommendations, the following procedures are advised:
-
Storage: The compound should be stored at room temperature in a dark place under an inert atmosphere (e.g., argon or nitrogen).[4] Containers must be tightly sealed to prevent moisture ingress.[15][17] For long-term storage, a desiccator containing a drying agent is highly recommended.[17]
-
Handling: Operations involving the solid material should be performed as quickly as possible to minimize exposure to ambient air.[15] For sensitive applications, handling within a glovebox or drybox is ideal. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]
Chemical Reactivity
The reactivity of azetidines is largely governed by the significant ring strain of the four-membered heterocycle (approx. 25.4 kcal/mol).[1] This makes them more reactive than five-membered pyrrolidines but more stable and easier to handle than three-membered aziridines.[1][18] The dihydrochloride salt form is generally stable under recommended storage conditions. However, the free base, if generated, is a nucleophile and can participate in various organic reactions.
Summary of Physicochemical Properties
Table 2: Consolidated Physicochemical Data for this compound
| Parameter | Value / Method | Rationale / Comments |
| Appearance | White to off-white solid | Visual inspection. |
| Molecular Formula | C₃H₁₀Cl₂N₂ | Confirmed by elemental analysis. |
| Molecular Weight | 147.03 g/mol | Calculated from the molecular formula. |
| Melting Point | Literature value not established. Determined by DSC. | High melting point expected; may decompose. |
| Aqueous Solubility | Expected to be high. Determined by Shake-Flask method. | Dihydrochloride salt form enhances water solubility. |
| pKa Values | Two values expected. Determined by Potentiometric Titration. | Corresponds to the two protonated amine groups. |
| Hygroscopicity | Hygroscopic | Common for amine hydrochloride salts.[15][17] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark, tightly sealed. | To prevent degradation from moisture, air, and light.[4] |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidines - Enamine [enamine.net]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 102065-89-4 [sigmaaldrich.com]
- 5. Azetidin-3-amine--hydrogen chloride (1/2) | C3H10Cl2N2 | CID 13491919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quercus.be [quercus.be]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. tutorchase.com [tutorchase.com]
- 16. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 18. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Solubility Landscape of Azetidin-3-amine Dihydrochloride: A Technical Guide for Drug Development Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
Azetidin-3-amine dihydrochloride, a key building block in modern medicinal chemistry, represents a cornerstone for the synthesis of a multitude of pharmacologically active agents. Its rigid four-membered ring system offers a unique conformational constraint that is highly sought after in drug design, enabling precise spatial orientation of substituents to optimize target engagement. However, the successful integration of this valuable scaffold into drug discovery and development pipelines is fundamentally reliant on a thorough understanding of its physicochemical properties, paramount among which is its solubility. The dihydrochloride salt form, while often employed to enhance aqueous solubility, presents a unique set of challenges when working with organic solvents commonly used in synthesis, purification, and formulation.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By moving beyond a simple recitation of protocols, this guide delves into the underlying principles governing solubility, offering field-proven insights to empower rational solvent selection and experimental design.
Theoretical Framework: Deconstructing the Solubility of an Amine Salt
The solubility of a compound is a complex interplay of intermolecular forces between the solute and the solvent. For an amine salt like this compound, the solubility in organic solvents is governed by a delicate balance between the energetic cost of breaking the crystal lattice of the salt and the energy gained from the solvation of the resulting ions by the solvent molecules.
The "Like Dissolves Like" Principle Quantified: Hansen Solubility Parameters
The adage "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. A more quantitative and predictive approach is offered by the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from London dispersion forces, these are weak, temporary attractions between molecules.
-
δP (Polar): Representing the energy from dipole-dipole interactions between polar molecules.
-
δH (Hydrogen Bonding): Accounting for the strong interactions involving hydrogen bond donors and acceptors.
The total Hansen solubility parameter (δt) is given by the equation:
δt² = δD² + δP² + δH²
The principle behind HSP is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated as follows:
Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of high solubility.
It is important to note that the dihydrochloride salt will have significantly different HSPs compared to the free amine, with a much larger polar (δP) and hydrogen bonding (δH) component due to its ionic nature. This inherently limits its solubility in non-polar organic solvents.
The Critical Role of pKa in Solubility
The pKa of an amine is a measure of its basicity. For azetidin-3-amine, with two amine groups, there will be two pKa values corresponding to the protonation of each nitrogen. While experimental pKa values for azetidin-3-amine are not widely published, computational methods and comparison with structurally similar cyclic amines can provide reasonable estimates.[4][5][6] The pKa values are crucial for understanding the pH-dependent solubility in aqueous systems and can also influence interactions in protic organic solvents. In the dihydrochloride salt, both amine groups are protonated, which dictates its high polarity.
A Practical Guide to Determining Solubility: Methodologies and Workflows
A systematic and robust experimental approach is essential for accurately determining the solubility of this compound. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[7][8]
The Shake-Flask Method: A Step-by-Step Protocol
This method involves equilibrating an excess of the solid compound in the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Isopropanol, Acetonitrile, THF, Dichloromethane)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Workflow for Solubility Determination:
Figure 1: Experimental workflow for the shake-flask solubility determination.
Detailed Protocol:
-
Preparation: Accurately weigh an excess amount of this compound into appropriately labeled vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a solvent-compatible syringe filter to remove any undissolved particles.
-
Quantification:
-
HPLC Method: Prepare a calibration curve using standard solutions of this compound of known concentrations.[9][10] Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, a similar approach using a calibration curve can be employed with a UV-Vis spectrophotometer.[11]
-
-
Calculation: The solubility is reported as the concentration of the saturated solution, typically in mg/mL or µg/mL.
Analytical Considerations: HPLC vs. UV-Vis
The choice of analytical technique for quantification depends on the properties of the analyte and the desired specificity.
Figure 2: Comparison of HPLC and UV-Vis for solubility quantification.
For this compound, which lacks a strong UV chromophore, HPLC with a detector such as an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) may be more appropriate than UV-Vis spectroscopy.
Predicted and Experimental Solubility Data
Due to the highly polar and ionic nature of this compound, its solubility is expected to be highest in polar protic and polar aprotic solvents, and very low in non-polar and weakly polar aprotic solvents.
Table 1: Predicted and Illustrative Experimental Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Solvent Class | Predicted Solubility | Illustrative Experimental Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | 10 - 50 |
| Methanol | Polar Protic | Moderate | 5 - 20 |
| Water | Polar Protic | Very High | > 100 |
| Ethanol | Polar Protic | Low to Moderate | 1 - 10 |
| Isopropanol | Polar Protic | Low | < 1 |
| Acetonitrile | Polar Aprotic | Very Low | < 0.1 |
| Tetrahydrofuran (THF) | Weakly Polar Aprotic | Insoluble | < 0.01 |
| Dichloromethane (DCM) | Weakly Polar Aprotic | Insoluble | < 0.01 |
| Toluene | Non-polar | Insoluble | < 0.01 |
| Hexane | Non-polar | Insoluble | < 0.01 |
Disclaimer: The predicted solubility is based on the general principles of solubility for amine hydrochlorides. The illustrative experimental values are hypothetical and should be confirmed by laboratory experiments.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound in organic solvents:
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be experimentally determined if the process involves temperature variations.
-
Solvent Polarity and Hydrogen Bonding Capacity: As predicted by HSP, solvents with higher polarity and the ability to form hydrogen bonds will be more effective at solvating the protonated amine and chloride ions.
-
Presence of Water: Small amounts of water in an organic solvent can significantly increase the solubility of a hydrophilic salt like this compound.
-
Common Ion Effect: In a solution already containing chloride ions, the solubility of the dihydrochloride salt may be suppressed.
Safety and Handling of this compound
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Based on available safety data sheets, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion: A Data-Driven Approach to a Critical Parameter
A thorough understanding and accurate measurement of the solubility of this compound in organic solvents are critical for its effective use in drug discovery and development. By combining a theoretical understanding of the factors governing solubility with robust experimental methodologies, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. This data-driven approach not only enhances the efficiency of the development process but also contributes to the overall quality and robustness of the final active pharmaceutical ingredient.
References
- 1. kinampark.com [kinampark.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uregina.scholaris.ca [uregina.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 7. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 8. youtube.com [youtube.com]
- 9. capotchem.cn [capotchem.cn]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
A Senior Application Scientist's Guide to Sourcing Azetidin-3-amine Dihydrochloride
Foreword: The Strategic Value of a Well-Sourced Building Block
In the landscape of modern drug discovery and medicinal chemistry, the azetidine motif is a cornerstone. Its role as a saturated bioisostere for other cyclic and acyclic structures provides a powerful tool for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability. Specifically, Azetidin-3-amine and its dihydrochloride salt (CAS No: 189124-96-7) serve as a critical starting material and structural scaffold in the synthesis of novel therapeutics, from kinase inhibitors to CNS-targeting agents.
Part 1: The Supplier Landscape - A Framework for Qualification
The commercial availability of Azetidin-3-amine dihydrochloride is robust, with numerous chemical suppliers listing it in their catalogs. The challenge lies not in finding a supplier, but in selecting the right supplier. Our approach is a multi-step qualification process designed to mitigate risk and ensure consistent quality.
Diagram: Supplier Qualification Workflow
The following workflow illustrates a systematic approach to vetting and selecting a chemical supplier for critical reagents like this compound.
Caption: A systematic workflow for qualifying suppliers of critical chemical reagents.
Major Commercial Suppliers
A survey of the market reveals several key suppliers that consistently offer this compound. While this is not an exhaustive list, it represents a strong starting point for your search.
| Supplier Category | Representative Companies | Typical Purity | Notes |
| Major Global Distributors | Sigma-Aldrich (Merck), Fisher Scientific | 97-98%[1] | Offer extensive documentation and robust supply chains. Often serve as resellers for other primary manufacturers. |
| Building Block Specialists | Combi-Blocks, Enamine, BLD Pharm[2] | ≥98% | Specialize in novel and diverse chemical scaffolds for drug discovery. May offer a wider range of derivatives. |
| Custom Synthesis & CROs | ChemScene[3][4], Parchem[5] | ≥98% (often to custom spec) | Ideal for large-scale needs or when specific purity profiles or analytical data are required. |
Part 2: Technical Due Diligence - Decoding the Certificate of Analysis (CoA)
The Certificate of Analysis is the single most important document for assessing the quality of a chemical batch. Do not assume all CoAs are created equal. A trustworthy CoA is a self-validating system, providing not just results, but the methods used to obtain them.
Key Parameters to Scrutinize on the CoA:
-
Identity Confirmation: The CoA must confirm the chemical structure.
-
Nuclear Magnetic Resonance (¹H NMR): This is non-negotiable. The spectrum should be consistent with the structure of this compound. Look for characteristic peaks and ensure the integration values match the proton count.
-
Mass Spectrometry (MS): Should show the correct mass for the protonated free base (C₃H₈N₂).
-
-
Purity Assessment: This is often the most critical parameter.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): A purity value of ≥98% is standard for most research applications.[1][3] The method (column type, mobile phase, detector) should be specified.
-
Elemental Analysis (CHN): For a dihydrochloride salt, the measured percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values. This also indirectly confirms the salt stoichiometry.
-
-
Residual Solvent Analysis: Typically performed by GC, this is crucial for ensuring that solvents used in purification (e.g., ether, ethyl acetate) are below acceptable limits.
-
Water Content: Determined by Karl Fischer titration. This is particularly important for hygroscopic materials like amine salts, as excess water can affect reaction stoichiometry and stability.[6]
Part 3: Practical Application - Handling, Storage, and In-House QC
This compound is a hygroscopic, crystalline solid.[7] Proper handling and storage are paramount to maintaining its integrity from the moment it arrives in your lab.
Safe Handling and Storage Protocol
-
Receiving: Upon receipt, visually inspect the container for an intact seal. Note the supplier's batch number in your lab notebook.
-
Storage Environment: Store the material in a tightly sealed container, preferably within a desiccator containing a drying agent (e.g., Drierite or silica gel) or in a controlled inert atmosphere (e.g., a glove box).[7][8] The recommended storage temperature is typically room temperature, away from direct light.
-
Weighing and Dispensing: Due to its hygroscopic nature, weighing should be performed as quickly as possible.[8] For sensitive reactions, it is best practice to handle the material in a glove box or glove bag under an inert atmosphere (Nitrogen or Argon).[7]
-
Solution Preparation: The dihydrochloride salt form enhances water solubility compared to the free base. For organic reactions, solubility may need to be assessed in various aprotic solvents. Gentle heating or sonication may be required.
Diagram: In-House QC Verification Workflow
Never implicitly trust a supplier's CoA. A quick, in-house verification is a mandatory step for ensuring experimental reproducibility.
Caption: A streamlined workflow for in-house quality control verification of incoming reagents.
Protocol: Rapid Identity and Purity Verification by ¹H NMR
This protocol provides a quick and reliable method to confirm the identity of this compound upon receipt.
-
Sample Preparation: Accurately weigh 5-10 mg of the material and dissolve it in approximately 0.7 mL of deuterium oxide (D₂O).
-
Instrument Setup: Use a standard NMR spectrometer (400 MHz or higher).
-
Acquisition: Acquire a standard proton spectrum. The H-D exchange from D₂O will cause the amine and N-H protons to be broad or disappear, simplifying the spectrum.
-
Data Analysis:
-
Expected Signals: You should observe two primary signals corresponding to the azetidine ring protons. These will appear as complex multiplets due to coupling.
-
Chemical Shift: The protons alpha to the ammonium nitrogen will be significantly downfield.
-
Purity Check: Look for any unexpected peaks. Small peaks corresponding to common solvents (e.g., diethyl ether, ethyl acetate) or other impurities should be integrated and quantified. If impurity levels exceed 1-2%, this may warrant contacting the supplier.
-
Conclusion: A Foundation for Success
The successful application of this compound in a research or development program begins long before the first reaction is set up. It starts with a strategic, diligent, and skeptical approach to sourcing. By implementing a robust supplier qualification workflow, critically evaluating technical documentation, and performing mandatory in-house verification, you establish a chain of custody for quality. This ensures that the chemical building blocks you rely on are precisely what they claim to be, safeguarding the integrity of your science and accelerating your path to discovery.
References
- 1. Azetidines | Fisher Scientific [fishersci.com]
- 2. 102065-86-1|Azetidin-3-amine|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. parchem.com [parchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. hepatochem.com [hepatochem.com]
Azetidin-3-amine Dihydrochloride: A Strategic Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Rise of Strained Scaffolds in Drug Design
In the relentless pursuit of novel therapeutics with improved efficacy and developability, medicinal chemists are increasingly turning to three-dimensional scaffolds that offer superior control over molecular shape and physicochemical properties. Among these, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged" motif. Its inherent ring strain, approximately 25.4 kcal/mol, endows it with a unique reactivity profile, while its compact and rigid structure provides a powerful tool for navigating unexplored chemical space. Azetidin-3-amine dihydrochloride, a readily accessible and versatile building block, serves as a critical entry point for incorporating this valuable scaffold into drug candidates. This guide provides a comprehensive overview of the strategic application of this compound in medicinal chemistry, from its fundamental properties to its role in the synthesis of complex bioactive molecules.
Physicochemical Properties and Strategic Advantages
The incorporation of an azetidine moiety, often through building blocks like azetidin-3-amine, can profoundly and beneficially influence the properties of a drug candidate. The constrained nature of the four-membered ring imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for the biological target by reducing the entropic penalty of binding.
One of the most significant advantages of the azetidine scaffold is its role as a bioisostere. It can effectively replace more common saturated heterocycles like piperidine and pyrrolidine, or even acyclic linkers, often leading to improved physicochemical properties. This bioisosteric replacement can enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity, all of which are critical parameters in drug development.
Table 1: Physicochemical Properties of Representative Azetidine-Containing Compounds
| Property | Value/Observation | Significance in Drug Design |
| Topological Polar Surface Area (TPSA) | Generally lower than larger heterocycles, contributing to better cell permeability. For 1-(Pyridin-2-yl)azetidin-3-amine, the TPSA is 42.15 Ų. | Improved oral bioavailability and CNS penetration. |
| Calculated LogP (cLogP) | The azetidine moiety typically lowers the lipophilicity of a molecule compared to larger aliphatic rings. For 1-(Pyridin-2-yl)azetidin-3-amine, the LogP is 1.0725. | Reduced potential for off-target toxicity and improved solubility. |
| Aqueous Solubility | Replacement of larger, more lipophilic groups with an azetidine ring can significantly increase aqueous solubility. | Enhanced developability and formulation options. |
| Metabolic Stability | The strained ring can be more resistant to metabolic degradation at certain positions compared to less strained systems. | Increased in vivo half-life and reduced metabolic liabilities. |
Synthetic Utility: Key Reactions and Protocols
This compound is a bifunctional molecule, possessing a primary amine and a secondary amine within the azetidine ring. The dihydrochloride salt form enhances its stability and ease of handling. The reactivity of the two amino groups can be selectively controlled through careful choice of reaction conditions and protecting group strategies.
N-Acylation: Forging Amide Bonds
The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry. The primary amine of azetidin-3-amine readily undergoes acylation with a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents.
Experimental Protocol: General Procedure for N-Acylation
-
Preparation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF)) at 0 °C, add a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride salts.
-
Acylation: Slowly add the acylating agent (e.g., acyl chloride, 1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality: The use of a non-nucleophilic base is crucial to deprotonate the ammonium salts, liberating the free amine for reaction without competing with the nucleophilic attack on the acylating agent. The reaction is typically performed at a low initial temperature to control the exothermicity of the acylation.
Caption: Workflow for the N-Acylation of Azetidin-3-amine.
Reductive Amination: A Versatile C-N Bond Formation
Reductive amination is a powerful and highly versatile method for the N-alkylation of amines. It proceeds via the in situ formation of an imine or iminium ion from the reaction of an amine with an aldehyde or ketone, followed by reduction with a mild reducing agent. This one-pot procedure is highly chemoselective and avoids the over-alkylation that can be problematic in direct alkylation with alkyl halides.
Experimental Protocol: General Procedure for Reductive Amination
-
Iminium Formation: In a dry reaction flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a tertiary amine base (2.2 eq) to neutralize the hydrochloride salts. Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: To this mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Causality: Sodium triacetoxyborohydride is the preferred reducing agent due to its mildness and its ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. The initial stirring period before the addition of the reducing agent allows for the formation of the iminium ion intermediate, which is the species that is ultimately reduced.
Caption: Workflow for Reductive Amination of Azetidin-3-amine.
N-Alkylation: Direct Introduction of Alkyl Groups
Direct N-alkylation with alkyl halides offers a straightforward route to introduce alkyl substituents onto the azetidine nitrogen. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. While effective, this method can sometimes lead to over-alkylation, forming a quaternary ammonium salt, especially with reactive alkyl halides.
Experimental Protocol: General Procedure for N-Alkylation
-
Preparation: Suspend this compound (1.0 eq) and a suitable base, such as potassium carbonate (K₂CO₃) or DIPEA (2.2 eq), in a polar aprotic solvent like acetonitrile or DMF.
-
Alkylation: Add the alkyl halide (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor for completion by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off any inorganic salts. Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Purification: Wash the organic solution with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Causality: The choice of a non-nucleophilic base is important to avoid competition with the desired alkylation reaction. The use of a polar aprotic solvent helps to dissolve the reactants and facilitate the S_N2 reaction. Heating is often required to drive the reaction to completion, especially with less reactive alkyl halides.
Case Studies in Medicinal Chemistry: The Impact of the Azetidine Moiety
The strategic incorporation of the azetidine-3-amine scaffold has been instrumental in the development of several important drug candidates and approved drugs. The unique structural and physicochemical properties of the azetidine ring contribute to enhanced pharmacological profiles.
One notable example is the development of Janus kinase (JAK) inhibitors. Tofacitinib, a first-in-class JAK inhibitor for the treatment of rheumatoid arthritis, features a pyrrolo[2,3-d]pyrimidine core. In the exploration of new chemical space for JAK inhibitors, researchers have synthesized analogs incorporating an azetidine moiety. For instance, an azetidine-containing bis-amide has been reported as a selective JAK3 inhibitor. The rigid azetidine scaffold helps to orient the substituents in a precise manner for optimal interaction with the target enzyme.
In another example, the replacement of a pyrazine ring with an azetidine moiety in a series of oxytocin receptor antagonists led to a compound with a tenfold improvement in aqueous solubility. This highlights the power of the azetidine ring as a bioisostere for improving the developability of drug candidates.
The Azetidine Scaffold: A Guide to Harnessing Strain and Structure in Modern Drug Discovery
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique combination of inherent ring strain and conformational rigidity provides a powerful tool for drug designers to optimize pharmacological properties. This guide offers an in-depth exploration of the azetidine scaffold, grounded in field-proven insights. We will dissect the fundamental principles that make this motif attractive, survey key synthetic methodologies that grant access to this privileged structure, and analyze its role as a versatile bioisostere and a modulator of pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of azetidines in the design of next-generation therapeutics.
The Azetidine Paradox: Exploiting Strain for Stability and Function
The utility of the azetidine scaffold is rooted in a fascinating paradox: its reactivity, driven by significant ring strain, is balanced by a stability that makes it a reliable component in drug molecules.[1][2] Azetidine's ring strain, approximately 25.4 kcal/mol, is intermediate between the highly reactive and difficult-to-handle aziridine (~27.7 kcal/mol) and the far more stable pyrrolidine (~5.4 kcal/mol).[1] This "sweet spot" is the causal factor behind its success; the ring is stable enough for facile handling and incorporation but sufficiently strained to enable unique, triggered reactivity for synthetic diversification.[1][3]
Beyond its reactivity, the azetidine ring imparts critical three-dimensional (3D) structural features to a molecule. Unlike flat aromatic rings, the four-membered ring is puckered, forcing substituents into defined spatial vectors (pseudo-axial or pseudo-equatorial).[4] This conformational constraint can significantly reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[5] The increasing demand for sp³-rich, non-planar structures in drug discovery further elevates the importance of scaffolds like azetidine, which can improve physicochemical properties such as solubility and metabolic stability.[6][7][8]
Synthetic Strategies: Constructing the Strained Ring
Historically, the synthesis of the azetidine ring was a significant challenge for chemists, a factor that limited its adoption in drug discovery campaigns.[9][10] However, recent decades have seen the development of a robust synthetic toolbox, enabling access to a wide array of functionalized azetidines. The choice of synthetic route is critical and is often dictated by the desired substitution pattern and the scale of the synthesis.
Intramolecular Cyclization: Palladium-Catalyzed C(sp³)–H Amination
One of the most powerful modern strategies involves the direct formation of a C-N bond via intramolecular C-H amination.[11] This approach is highly valued for its efficiency and atom economy, converting an acyclic amine precursor directly into the desired heterocycle.
Causality Behind the Method: The rationale for using a palladium catalyst is its ability to selectively activate a specific C-H bond, often guided by a directing group (e.g., picolinamide), and facilitate the bond-forming reaction with the tethered nitrogen atom. This method avoids the need for pre-functionalized starting materials, which is a significant advantage in complex molecule synthesis.
This protocol is a representative example based on established methodologies.[11]
-
Reaction Setup: To an oven-dried Schlenk tube, add the amine substrate (1.0 equiv.), Pd(OAc)₂ (0.1 equiv.), and the appropriate ligand (e.g., a phosphine ligand, 0.2 equiv.).
-
Solvent and Base: Add a suitable anhydrous solvent (e.g., toluene or dioxane) and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Degassing: Seal the tube and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (e.g., Argon or Nitrogen).
-
Heating: Place the sealed tube in a preheated oil bath at the specified temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired azetidine derivative.
Strain-Release Strategies
A conceptually elegant approach harnesses the high ring strain of precursors like 1-azabicyclo[1.1.0]butanes (ABBs) as a thermodynamic driving force for the synthesis of 3-substituted azetidines.[11][12] The release of strain upon ring-opening provides the energy needed to drive the reaction forward, allowing for the introduction of a wide range of functional groups at the C3 position.
[2+2] Photocycloadditions
The aza Paternò–Büchi reaction, an intermolecular [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct methods for constructing the azetidine core.[1][10] Modern iterations of this reaction often employ photocatalysts, such as iridium(III) complexes, which can activate the precursors using visible light under mild conditions.[1]
The Azetidine as a Versatile Bioisostere
Bioisosteric replacement is a cornerstone strategy in drug design, where a functional group is replaced by another with similar steric and electronic properties to modulate activity and pharmacokinetics. The azetidine scaffold is an exceptionally versatile bioisostere.[7]
-
Proline Analogue: Azetidine-2-carboxylic acid is a classic, conformationally constrained analogue of proline.[13][14] Its smaller ring size alters the backbone torsion of peptides, making it a valuable tool in peptidomimetics to induce specific turns or secondary structures.[15][16] However, this mimicry can also be toxic, as the misincorporation of azetidine-2-carboxylic acid in place of proline can lead to protein misfolding and an unfolded protein response.[14][17][18]
-
Piperidine/Pyrrolidine Replacement: Replacing larger saturated heterocycles like piperidine or pyrrolidine with an azetidine ring is a common strategy to reduce molecular weight and lipophilicity (logP), while providing novel exit vectors for substitution.[7][19]
-
Aryl and Carbonyl Mimic: The 3D puckered nature of the azetidine ring makes it an excellent replacement for flat aryl rings or carbonyl groups.[6] This "scaffold hopping" strategy introduces novelty and can lead to significant improvements in physicochemical properties like solubility and metabolic stability, while moving away from "flatland" into more three-dimensional chemical space.[7]
Table 1: Azetidine as a Bioisosteric Replacement
| Original Moiety | Azetidine Replacement | Key Advantage(s) | Example Application Area | Reference(s) |
| Proline | Azetidine-2-carboxylic acid | Induces conformational constraint | Peptidomimetics, STAT3 Inhibitors | [16][20][21] |
| Piperidine | 3-Amino-azetidine | Reduced lipophilicity, novel vectors | GPCR ligands, Kinase Inhibitors | [7][19][22] |
| Phenyl Ring | 3-Aryl-azetidine | Increased sp³ fraction, improved solubility | General Drug Design | [6][7] |
| tert-Butyl | 1-(tert-butyl)azetidin-3-yl | Reduced lipophilicity, metabolic stability | General Drug Design | [6] |
Impact on Drug Properties and Selected Applications
The incorporation of an azetidine scaffold can profoundly influence a drug candidate's profile. Its rigid nature can pre-organize a molecule into its bioactive conformation, enhancing potency. The presence of the nitrogen atom can serve as a hydrogen bond acceptor or a site for salt formation, improving solubility. Furthermore, the strained ring is often more resistant to oxidative metabolism compared to more flexible alkyl chains or larger rings.[7]
Notable Azetidine-Containing Drugs and Clinical Candidates:
-
Cobimetinib: An approved MEK1/2 inhibitor for the treatment of melanoma. The azetidine-amide moiety in its structure demonstrates a unique torsional profile that contributes to its binding affinity.[1][23]
-
Azelnidipine: A calcium channel blocker used as an antihypertensive agent.[1]
-
Tofacitinib (analogue): While the parent drug contains a pyrrolidine, researchers at Roche developed a potent JAK3 inhibitor featuring an azetidine-containing bis-amide, demonstrating the scaffold's utility in kinase inhibitor design.
-
STAT3 Inhibitors: The replacement of a proline linker with an (R)-azetidine-2-carboxamide in a series of STAT3 inhibitors led to a significant, log-order improvement in potency, highlighting the powerful effect of subtle conformational changes.[20][21]
Future Perspectives
The role of the azetidine scaffold in drug discovery continues to expand. While its value is well-established, several areas represent exciting frontiers. The development of novel synthetic methods, including flow chemistry and advanced photocatalysis, promises to provide even more efficient and scalable access to diversely substituted azetidines.[3] Furthermore, much of the explored chemical space involves substitution at the N1 and C3 positions; the synthesis and application of more complex 2-substituted and di-substituted azetidines remain a comparatively underexplored area ripe for investigation.[3][7] As drug discovery continues its trajectory towards more complex, three-dimensional molecules, the compact, rigid, and tunable azetidine scaffold is poised to remain an indispensable tool in the medicinal chemist's arsenal.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Azetidines - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 16. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. drughunter.com [drughunter.com]
Azetidin-3-amine Dihydrochloride: A Cornerstone Intermediate for the Next Generation of Neurological Therapeutics
Abstract
The four-membered azetidine ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique conformational constraints and ability to serve as a versatile synthetic handle have propelled its integration into a multitude of drug discovery programs.[3][4] This guide focuses on a key derivative, Azetidin-3-amine dihydrochloride, a critical building block for the synthesis of novel therapeutics targeting complex neurological disorders. We will explore its fundamental properties, its strategic application in the synthesis of potent and selective muscarinic M1 receptor agonists for conditions like Alzheimer's disease, and the rigorous quality control paradigms essential for its use as a pharmaceutical intermediate.
This compound: Foundational Properties
This compound is a small, yet powerful, building block. Its strained ring system and primary amine functionality make it an attractive starting material for introducing the azetidine motif into more complex molecules.[5][6] The dihydrochloride salt form enhances its stability and handling properties, making it suitable for a range of synthetic applications.[7]
Physicochemical Characteristics
A thorough understanding of the intermediate's properties is the first step in any successful synthetic campaign.
| Property | Value | Source |
| IUPAC Name | 3-azetidinamine dihydrochloride | [8] |
| Molecular Formula | C₃H₁₀Cl₂N₂ | [9] |
| Molecular Weight | 145.03 g/mol | N/A |
| CAS Number | 102065-89-4 | [8] |
| Appearance | Solid | [8] |
| Purity | Typically ≥97% | [8] |
| Storage | Room temperature, inert atmosphere, keep in dark place | [8] |
Molecular Structure
The structure of this compound is defined by its four-membered nitrogen-containing ring with an amine substituent at the 3-position.
Caption: Chemical structure of this compound.
Strategic Importance in Neurological Drug Discovery
The azetidine scaffold is increasingly favored in the design of central nervous system (CNS) agents. Its rigid structure can reduce the entropic penalty of binding to a target receptor, potentially leading to higher affinity and selectivity.[2] Furthermore, the incorporation of this motif can improve key pharmacokinetic properties, such as metabolic stability and solubility.[10]
Azetidin-3-amine serves as a versatile precursor, enabling the construction of diverse molecular architectures. A common synthetic strategy involves leveraging the nucleophilicity of the azetidine nitrogen or the primary amine to couple with various electrophilic partners, such as heterocyclic halides.
Caption: General synthetic workflow from intermediate to final API.
Case Study: Synthesis of Muscarinic M1 Receptor Agonists for Alzheimer's Disease
A prime application of azetidine intermediates is in the development of treatments for Alzheimer's disease (AD). A key pathological feature of AD is the degeneration of cholinergic neurons, leading to a deficiency in the neurotransmitter acetylcholine.[11][12]
The Muscarinic M1 Receptor as a Therapeutic Target
While early treatments focused on acetylcholinesterase inhibitors, direct-acting muscarinic agonists represent a more targeted approach.[13][14] The M1 muscarinic acetylcholine receptor (M1 mAChR) is highly expressed in the brain regions critical for memory and cognition, and it remains relatively preserved in AD patients.[12][15] Activation of M1 receptors is believed to not only alleviate the cognitive symptoms but may also have disease-modifying effects by influencing the processing of amyloid precursor protein (APP), a key molecule in AD pathology.[11][16][17]
Selective M1 agonists can enhance cholinergic neurotransmission, potentially improving cognitive function.[15][18]
Caption: M1 receptor signaling pathway activated by an azetidine-based agonist.
Exemplary Synthesis Protocol: 4-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-2-amine
This protocol describes the synthesis of a potent histamine H3 receptor agonist, which follows a similar synthetic logic to M1 agonists, involving the coupling of an aminoazetidine with a pyrimidine core.[19] This serves as an illustrative example of the synthetic utility of azetidine intermediates.
Step 1: Boc Protection of Azetidin-3-amine
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for instance, triethylamine (TEA), to neutralize the hydrochloride salt.
-
Introduce Di-tert-butyl dicarbonate (Boc)₂O and allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction mixture to isolate the Boc-protected intermediate, tert-butyl azetidin-3-ylcarbamate.
Step 2: Nucleophilic Aromatic Substitution
-
Combine the Boc-protected azetidine intermediate with 4-chloro-6-methylpyrimidin-2-amine in a high-boiling point solvent like N,N-Dimethylformamide (DMF) or dioxane.[19]
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture, potentially using microwave irradiation to accelerate the reaction, typically at 120–150 °C.[19]
-
Monitor the reaction for the formation of the coupled product, tert-butyl (1-(2-amino-6-methylpyrimidin-4-yl)azetidin-3-yl)carbamate.
-
Purify the product using column chromatography.
Step 3: Boc Deprotection
-
Dissolve the purified intermediate from Step 2 in a solvent like dioxane or DCM.
-
Add a strong acid, such as hydrochloric acid (4N in dioxane) or trifluoroacetic acid (TFA), to cleave the Boc protecting group.[19]
-
Stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure to yield the final product, 4-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-2-amine, typically as a dihydrochloride salt.[19]
Quantitative Data Summary
The efficiency of each synthetic step is critical for the overall process viability.
| Step | Reaction Type | Typical Yield | Purity (Post-Purification) |
| 1 | Boc Protection | >90% | >98% |
| 2 | Nucleophilic Substitution | 60-80% | >98% |
| 3 | Boc Deprotection | Quantitative (>95%) | >99% |
Quality Control and Analytical Validation
The quality of a pharmaceutical intermediate directly impacts the purity, stability, and efficacy of the final Active Pharmaceutical Ingredient (API).[20][21] A robust quality control (QC) strategy is non-negotiable and must be implemented at every stage.[22][23]
Key Analytical Techniques
A suite of analytical methods is employed to ensure the intermediate meets stringent specifications.
| Analytical Method | Parameter Measured | Typical Acceptance Criteria |
| HPLC | Assay (Purity), Related Substances | Purity ≥98.0%, Individual Impurity ≤0.1% |
| ¹H-NMR / ¹³C-NMR | Structural Confirmation, Identity | Spectrum conforms to reference standard |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Agrees with theoretical mass ± 5 ppm |
| Karl Fischer Titration | Moisture Content | ≤1.0% |
| ICP-MS | Elemental Impurities / Metal Residues | Conforms to ICH Q3D limits |
Self-Validating Quality Control Workflow
A self-validating system ensures that every batch of this compound is consistent and meets all regulatory requirements before being released for API synthesis.[24]
Caption: A robust quality control workflow for pharmaceutical intermediates.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool in the quest for novel neurological drugs. Its unique structural properties provide a rigid scaffold that medicinal chemists can leverage to design highly potent and selective molecules targeting complex CNS receptors like the muscarinic M1 receptor. The successful translation of this intermediate from a laboratory curiosity to a cornerstone of pharmaceutical manufacturing hinges on a deep understanding of its chemistry, strategic synthetic application, and an unwavering commitment to stringent quality control. As the challenges of treating neurodegenerative diseases continue to grow, the importance of versatile and high-quality intermediates like this compound will only become more pronounced.
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The Azetidine Scaffold: A Privileged Structure in Modern Anticancer Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The four-membered saturated nitrogen heterocycle, azetidine, has emerged from relative obscurity to become a cornerstone in the design of contemporary anticancer therapeutics.[1][2] Its unique conformational rigidity and favorable physicochemical properties allow it to serve as a versatile synthetic handle and a critical pharmacophoric element.[1][2] This guide provides a comprehensive overview of the application of azetidine derivatives in the synthesis of targeted anti-cancer agents. We will explore the strategic incorporation of the azetidine ring, detailing its impact on the mechanism of action, potency, and selectivity of several classes of inhibitors. This guide will delve into specific case studies, including MEK, STAT3, and MerTK inhibitors, providing detailed insights into their synthesis, biological activity, and the signaling pathways they modulate.
The Strategic Value of the Azetidine Moiety in Oncology
The utility of the azetidine ring in drug design stems from its distinct structural and electronic properties. Unlike more flexible acyclic linkers or larger rings, the strained four-membered ring imparts a degree of conformational constraint on the molecule.[3] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often translating into enhanced potency and selectivity.
Key Advantages of Incorporating Azetidine:
-
Structural Rigidity: The azetidine scaffold provides a rigid framework that can orient substituents in a precise three-dimensional arrangement, optimizing interactions with the target protein.[1][2]
-
Improved Physicochemical Properties: Azetidine derivatives often exhibit favorable properties such as increased metabolic stability and aqueous solubility compared to their more lipophilic counterparts.[1]
-
Vectorial Exit Point: The nitrogen atom of the azetidine ring can serve as a non-lipophilic exit vector, allowing for the exploration of new binding interactions without significantly increasing the molecule's overall lipophilicity.
-
Novel Chemical Space: The incorporation of this scaffold allows medicinal chemists to access novel chemical space, leading to the discovery of compounds with unique pharmacological profiles.[4][5][6]
Case Study 1: Cobimetinib - A MEK Inhibitor for Metastatic Melanoma
Cobimetinib (Cotellic®) is a potent, selective, and reversible inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[7][8] Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive therapeutic target.[9]
Mechanism of Action and Rationale for Azetidine Inclusion
Cobimetinib binds to an allosteric site on the MEK1/2 proteins, stabilizing them in an inactive conformation.[10] This prevents the phosphorylation and subsequent activation of ERK1/2, thereby inhibiting downstream signaling that promotes cellular proliferation.[7][8] The azetidine moiety in Cobimetinib is crucial for its activity. It is part of the [3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone side chain, which occupies a specific pocket in the MEK protein. The rigidity of the azetidine ring helps to correctly position the hydroxyl and piperidinyl groups for optimal binding interactions.
The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Mutations in genes such as BRAF can lead to constitutive activation of this pathway, driving tumorigenesis.[11] Cobimetinib's inhibition of MEK provides a crucial downstream blockade.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Cobimetinib.
Synthesis of Cobimetinib
The synthesis of Cobimetinib is a multi-step process that involves the coupling of key intermediates. While several routes have been described, a common strategy involves the synthesis of the azetidine-piperidine fragment and its subsequent amidation with the difluoro-iodophenylaniline core.[12][13]
Experimental Protocol: Key Synthetic Steps
-
(R)-N-Boc-2-bromopiperidine Synthesis: (R)-N-Boc-2-piperidinecarboxylic acid undergoes a salt-forming reaction with silver nitrate, followed by a bromination reaction with bromine water to yield (R)-N-Boc-2-bromopiperidine.[12]
-
Grignard Reaction: The prepared bromopiperidine is reacted with magnesium to form a Grignard reagent. This reagent then undergoes a Grignard reaction with 1-benzyloxycarbonyl-azetidin-3-one to form the core alcohol intermediate, 1-benzyloxycarbonyl-3-hydroxy-3-[(2S)-N-Boc-2-piperidyl]-azetidine.[12]
-
Deprotection and Amidation: The resulting intermediate is deprotected and then undergoes an amidation reaction with a suitable activated carboxylic acid derivative of the 2-(2-fluoro-4-iodophenylamino)-3,4-difluorobenzoic acid core.
-
Final Deprotection: A final deprotection step removes the Boc protecting group from the piperidine nitrogen to yield Cobimetinib.[12]
Quantitative Data and Clinical Significance
Cobimetinib is approved for use in combination with the BRAF inhibitor vemurafenib for the treatment of patients with BRAF V600 mutation-positive unresectable or metastatic melanoma.[14]
| Compound | Target | IC50 (nM) | Clinical Trial (Example) | Key Finding |
| Cobimetinib | MEK1 | 4.2 | coBRIM (NCT01689519) | Combination with vemurafenib significantly improved progression-free survival (12.3 months vs 7.2 months for vemurafenib alone).[15] |
| Cobimetinib | MEK2 | 6.4 | Multiple ongoing trials | Investigating combinations with other agents in various solid tumors.[16] |
Case Study 2: Azetidine-Based STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly and constitutively activated in a wide range of human cancers.[17][18] Its activation promotes the expression of genes involved in proliferation, survival, and angiogenesis, making it a prime target for cancer therapy.[19]
Mechanism of Action
Azetidine-based compounds have been developed as potent and selective STAT3 inhibitors.[20][21] These molecules are designed to disrupt the function of STAT3, often by binding to its SH2 domain, which is critical for its dimerization and subsequent activation. Some azetidine derivatives have been shown to bind irreversibly to cysteine residues within the STAT3 protein.[20]
The JAK/STAT3 Signaling Pathway
The JAK/STAT3 pathway is a primary signaling cascade for a variety of cytokines and growth factors. Upon ligand binding to a receptor, associated Janus kinases (JAKs) become activated and phosphorylate the receptor, creating docking sites for STAT3. STAT3 is then phosphorylated by JAKs, dimerizes, and translocates to the nucleus to regulate gene expression.[22][23]
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of these inhibitors often involves the coupling of a substituted azetidine-2-carboxamide with various aromatic and heterocyclic moieties.[24][25] SAR studies have shown that the azetidine ring is a key determinant of potency, with modifications to its substituents significantly impacting binding affinity and cellular activity.[25]
Experimental Protocol: General Synthesis of Azetidine-based STAT3 Inhibitors
-
Azetidine Core Synthesis: A suitably protected azetidine-2-carboxylic acid is the starting material.
-
Amide Coupling: The carboxylic acid is activated (e.g., using HATU or EDC/HOBt) and coupled with a desired amine-containing fragment. This fragment is often a complex aromatic or heterocyclic system designed to interact with specific sub-pockets of the STAT3 SH2 domain.
-
Deprotection and Modification: Any protecting groups are removed, and further modifications can be made to the scaffold to optimize properties such as solubility and cell permeability.
Quantitative Data
Several azetidine-based STAT3 inhibitors have demonstrated potent anti-cancer activity in preclinical models.[20][26]
| Compound | Target | IC50 (µM) (EMSA) | Cell Line (Example) | Key Finding |
| H172 (9f) | STAT3 | 0.38 - 0.98 | MDA-MB-468 (TNBC) | Irreversibly binds to and selectively inhibits STAT3.[20][21] |
| H182 | STAT3 | 0.38 - 0.98 | MDA-MB-231 (TNBC) | Inhibits TNBC xenograft growth in vivo.[20][21][25] |
| H169 | STAT3 | 0.28 - 0.66 | TNBC cells | Potently inhibits anchorage-dependent and independent growth.[27] |
| H120 (8e) | STAT3 | 1.75 - 2.07 | TNBC xenografts | Inhibits tumor growth as a single agent.[20][21] |
Case Study 3: Azetidine Derivatives as MerTK Inhibitors
MerTK (c-Mer Tyrosine Kinase) is a receptor tyrosine kinase belonging to the TAM (Tyro3, Axl, Mer) family.[28] Its overexpression is implicated in a variety of cancers, where it promotes survival, migration, and chemoresistance.[28][29]
Mechanism of Action and Therapeutic Rationale
MerTK activation triggers several pro-oncogenic signaling pathways, including PI3K/AKT, MEK/ERK, and JAK/STAT.[2][3] Inhibition of MerTK is a promising therapeutic strategy to both directly target tumor cells and potentially modulate the tumor microenvironment.[30] Azetidine-containing compounds have been developed as potent MerTK inhibitors.
The MerTK Signaling Pathway
Ligands such as Gas6 and Protein S bind to MerTK, inducing its dimerization and autophosphorylation. This initiates downstream signaling cascades that contribute to cancer progression.[3][29]
Caption: The MerTK signaling pathway and the inhibitory action of azetidine-based compounds.
Preclinical and Clinical Landscape
Several MerTK inhibitors are in preclinical and clinical development. For instance, the dual MERTK/FLT3 inhibitor MRX-2843 is being investigated in clinical trials for acute leukemias and in combination with osimertinib for non-small cell lung cancer (NSCLC).[30][31] The development of selective, azetidine-containing MerTK inhibitors continues to be an active area of research.
Conclusion and Future Perspectives
The azetidine scaffold has proven to be a highly valuable structural motif in the design of targeted anti-cancer agents. Its unique conformational and physicochemical properties have enabled the development of potent and selective inhibitors against key oncogenic drivers such as MEK, STAT3, and MerTK. The clinical success of Cobimetinib validates the therapeutic potential of azetidine-containing drugs. As our understanding of cancer biology deepens, the rational design of novel azetidine derivatives will undoubtedly continue to yield innovative and effective therapies for a wide range of malignancies. Future efforts will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their application in novel combination therapies.
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Methodological & Application
Application Note: Synthetic Protocols for the N-Substitution of Azetidin-3-amine Dihydrochloride
Abstract
The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and target binding affinity.[1] N-substituted azetidin-3-amines are particularly valuable building blocks for exploring structure-activity relationships (SAR) in drug discovery programs.[2] This application note provides a comprehensive guide to the most effective and commonly employed synthetic protocols for the N-functionalization of azetidin-3-amine, supplied as its dihydrochloride salt. We will delve into four primary transformations: N-alkylation via reductive amination, N-acylation/sulfonylation, N-arylation via Buchwald-Hartwig amination, and N-functionalization through Michael addition. For each protocol, we provide a detailed step-by-step methodology, explain the underlying mechanistic principles, and offer insights based on established chemical literature.
Core Concepts: Handling Azetidin-3-amine Dihydrochloride
Azetidin-3-amine is typically supplied and stored as a stable dihydrochloride salt (H₂N-Aze-H • 2HCl). In this form, the primary amine and the ring nitrogen are protonated, rendering them non-nucleophilic. A critical prerequisite for any N-substitution reaction is the liberation of the free amine. This is typically achieved by treating the salt with a suitable base. The choice of base and the strategy (pre-isolation of the free base vs. in situ generation) depends on the specific reaction conditions.
-
In Situ Generation: For many reactions, the free amine can be generated directly in the reaction vessel by adding a sufficient excess of a non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate) to neutralize both equivalents of HCl and provide the necessary basic environment for the reaction. This is often the most convenient approach.[1][3]
-
Pre-isolation of the Free Base: In cases where the reaction is sensitive to the presence of chloride salts or requires precise stoichiometry, the free base can be generated beforehand. This involves dissolving the dihydrochloride salt in an aqueous basic solution (e.g., NaOH or K₂CO₃), extracting the free amine into an organic solvent (like dichloromethane or diethyl ether), drying the organic layer, and carefully removing the solvent. The resulting free amine is often volatile and should be used immediately.
Protocol I: N-Alkylation via Reductive Amination
Reductive amination is a cornerstone method for forging C-N bonds, offering high efficiency and control while avoiding the over-alkylation issues sometimes seen with direct alkylation using alkyl halides.[1][4] The process involves the initial formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild hydride reagent.
Mechanistic Rationale
The reaction proceeds in two main stages. First, the primary amine of azetidine attacks the carbonyl carbon of an aldehyde or ketone to form a carbinolamine intermediate. This intermediate then dehydrates to form an iminium ion. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is chosen because it is not reactive enough to reduce the starting carbonyl compound but readily reduces the electrophilic iminium ion to yield the desired N-alkylated azetidine.[4] A catalytic amount of acetic acid can accelerate the iminium ion formation.[4]
Workflow for Reductive Amination
Caption: Workflow for N-Alkylation via Reductive Amination.
Detailed Experimental Protocol
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to make a ~0.2 M solution.
-
Neutralization: Add a non-nucleophilic base (e.g., triethylamine, 2.5 - 3.0 eq) to the suspension and stir at room temperature for 30-60 minutes to generate the free amine in situ.
-
Imine Formation: Add the aldehyde or ketone (1.0 - 1.2 eq) to the mixture. If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. Stir for 30 minutes at room temperature.[4]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure N-alkylated product.
Data Summary
| Carbonyl Substrate | Reducing Agent | Base | Typical Yield |
| Benzaldehyde | NaBH(OAc)₃ | Triethylamine | 80-95% |
| Cyclohexanone | NaBH(OAc)₃ | DIPEA | 75-90% |
| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | Triethylamine | 70-85% |
| Acetone | NaBH(OAc)₃ | DIPEA | 65-80% |
Protocol II: N-Acylation and N-Sulfonylation
The formation of amides and sulfonamides is a fundamental transformation in medicinal chemistry.[5] Acylation or sulfonylation of azetidin-3-amine is typically straightforward, reacting the free amine with an acyl halide, sulfonyl halide, or anhydride in the presence of a base.
Mechanistic Rationale
The reaction is a classic nucleophilic acyl substitution. The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon (of an acyl halide/anhydride) or the sulfur atom (of a sulfonyl halide). A tetrahedral intermediate is formed, which then collapses, expelling the leaving group (e.g., halide) to form the stable amide or sulfonamide. A base is required to neutralize the HCl or sulfonic acid byproduct generated during the reaction.[6]
Workflow for N-Acylation/Sulfonylation
Caption: Workflow for N-Acylation and N-Sulfonylation.
Detailed Experimental Protocol
-
Preparation: In a round-bottom flask, suspend this compound (1.0 eq) in an anhydrous solvent like DCM, THF, or acetonitrile.
-
Neutralization: Add a suitable base. For this reaction, pyridine (as both base and solvent) or triethylamine (3.0 eq) are common choices. Stir for 30 minutes. Cool the mixture to 0 °C in an ice bath.
-
Acylation/Sulfonylation: Slowly add the acyl chloride, sulfonyl chloride, or anhydride (1.0 - 1.2 eq) to the cooled, stirring suspension. The addition is often done dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor completion by TLC or LC-MS.
-
Workup: Quench the reaction with water or a dilute aqueous acid (e.g., 1 M HCl) to neutralize excess base.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to remove acidic impurities), and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography or recrystallization.
Data Summary
| Acylating/Sulfonylating Agent | Base | Solvent | Typical Yield |
| Acetyl Chloride | Triethylamine | DCM | 85-98% |
| Benzoyl Chloride | Pyridine | Pyridine | 80-95% |
| Acetic Anhydride | Triethylamine | DCM | 90-99% |
| Tosyl Chloride | Triethylamine | DCM | 80-95% |
| Methanesulfonyl Chloride | DIPEA | THF | 85-97% |
Protocol III: N-Arylation via Buchwald-Hartwig Amination
For the synthesis of N-aryl azetidines, the Buchwald-Hartwig amination is the preeminent method.[7] This palladium-catalyzed cross-coupling reaction provides a powerful and versatile route to form C(aryl)-N bonds under relatively mild conditions, tolerating a wide range of functional groups on both coupling partners.[8][9]
Mechanistic Rationale
The catalytic cycle is believed to involve several key steps.[7][10] A Pd(0) complex, typically generated in situ, undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) intermediate. The amine then coordinates to this complex. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. Finally, reductive elimination from this complex yields the N-arylated amine product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.[11]
Workflow for Buchwald-Hartwig Amination
Caption: Workflow for N-Arylation via Buchwald-Hartwig Amination.
Detailed Experimental Protocol
-
Preparation: All steps must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents. To a dry reaction vessel (e.g., a Schlenk tube or vial), add the aryl halide (1.0 eq), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol% or Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., XPhos, BINAP, 1.1-1.2 eq relative to Pd).[8]
-
Reagent Addition: Add this compound (1.2 - 1.5 eq) and the strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 2.5 - 3.0 eq). Note: The base must be strong enough to deprotonate the amine and neutralize the HCl salts.
-
Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
Data Summary
| Aryl Halide | Pd Source | Ligand | Base | Typical Yield |
| 4-Bromotoluene | Pd(OAc)₂ | XPhos | NaOtBu | 70-90% |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 65-85% |
| 2-Iodopyridine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 60-80% |
| 3-Bromobenzonitrile | Pd₂(dba)₃ | SPhos | K₂CO₃ | 70-88% |
Protocol IV: N-Functionalization via Aza-Michael Addition
The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction is an excellent method for forming a C-N bond at the β-position of an electron-deficient alkene, providing access to β-amino carbonyl compounds and their derivatives.[12][13]
Mechanistic Rationale
The nucleophilic amine attacks the β-carbon of the electron-deficient alkene. This generates a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically by the solvent or upon aqueous workup, yields the final 1,4-addition product.[12] The reaction can often be performed under mild conditions, sometimes without a catalyst, although bases or Lewis acids can be used to promote it.[13]
Workflow for Aza-Michael Addition
Caption: Workflow for Aza-Michael Addition.
Detailed Experimental Protocol
-
Preparation: Suspend this compound (1.0 eq) in a suitable solvent such as acetonitrile, ethanol, or THF.
-
Neutralization: Add a base (e.g., triethylamine, 2.5 eq, or a catalytic amount of a stronger base like DBU, ~0.2 eq, if starting with pre-formed free base) and stir for 30 minutes.
-
Addition: Add the Michael acceptor (e.g., methyl acrylate, acrylonitrile, 1.0 - 1.1 eq) to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-65 °C) for 2-24 hours.[12] Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude residue can often be purified directly by silica gel column chromatography to afford the desired product.
Data Summary
| Michael Acceptor | Base | Solvent | Typical Yield |
| Methyl Acrylate | Triethylamine | Ethanol | 85-95% |
| Acrylonitrile | DBU (cat.) | Acetonitrile | 80-90% |
| Phenyl Vinyl Sulfone | None | Methanol | 75-85% |
| N-Phenylmaleimide | Triethylamine | THF | 90-98% |
Conclusion
The N-substitution of azetidin-3-amine is a versatile and critical step in the synthesis of novel chemical entities for drug discovery. By selecting the appropriate synthetic protocol—reductive amination for N-alkylation, acylation for amides, Buchwald-Hartwig amination for N-arylation, or Michael addition for β-amino derivatives—researchers can efficiently generate diverse libraries of compounds. The key to success lies in the effective generation of the free amine from its dihydrochloride salt and the careful selection of reagents and conditions tailored to the desired transformation. The protocols outlined in this application note provide a robust foundation for the successful synthesis and exploration of this important chemical space.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Nucleophilic Functionalization of Azetidin-3-amine
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) and distinct three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, often leading to improved pharmacokinetic profiles.[3][4] Azetidin-3-amine, in particular, serves as a versatile building block, offering a primary amine handle for a variety of nucleophilic substitution reactions. This allows for the facile introduction of diverse functionalities, enabling the exploration of chemical space in drug discovery programs.[5][6]
This technical guide provides an in-depth exploration of the reaction conditions for the nucleophilic functionalization of azetidin-3-amine. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations necessary for successful synthesis, focusing on three cornerstone transformations: N-alkylation, N-acylation, and reductive amination.
Core Principles: Reactivity and Chemoselectivity
Azetidin-3-amine possesses two nitrogen atoms with nucleophilic potential: the primary exocyclic amine (-NH₂) at the 3-position and the secondary endocyclic amine (-NH-) within the ring. The exocyclic primary amine is significantly more nucleophilic and less sterically hindered, making it the primary site of reaction with electrophiles.
However, the endocyclic nitrogen can compete in these reactions, potentially leading to undesired side products or oligomerization. To ensure chemoselectivity and achieve clean, predictable outcomes, the endocyclic nitrogen is typically protected, most commonly with a tert-butyloxycarbonyl (Boc) group.[7] The Boc group is ideal as it is stable under a wide range of reaction conditions used to functionalize the primary amine and can be readily removed later under acidic conditions without affecting most other functional groups.[8] Therefore, for the remainder of this guide, the starting material is assumed to be 1-Boc-azetidin-3-amine , ensuring that reactions occur selectively at the exocyclic primary amine.
Key Reaction Pathways for Functionalization
The strategic functionalization of 1-Boc-azetidin-3-amine can be systematically approached through several key reaction classes. The diagram below illustrates the primary synthetic routes discussed in this guide.
Caption: Key functionalization pathways for 1-Boc-azetidin-3-amine.
Protocol 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a straightforward method for forming a new carbon-nitrogen bond. The reaction proceeds via an SN2 mechanism where the nucleophilic amine attacks an alkyl halide.[9] A critical consideration is the potential for overalkylation, where the newly formed secondary amine reacts further with the alkyl halide.[10][11] While using the amine itself as the base is possible, it is often more efficient and cleaner to use a dedicated non-nucleophilic base to neutralize the acid byproduct (HX).
Causality of Component Selection:
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is essential. These bases are strong enough to scavenge the proton generated but are sterically hindered or insoluble, preventing them from competing with the azetidine nucleophile for the alkyl halide.[12][13]
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they effectively solvate the transition state of the SN2 reaction, accelerating the rate.
-
Stoichiometry: A slight excess of the alkylating agent (1.1-1.2 equivalents) is often used to ensure complete consumption of the starting amine.
Detailed Experimental Protocol: N-Alkylation
Materials:
-
1-Boc-azetidin-3-amine (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (to dissolve starting material to ~0.2 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 1-Boc-azetidin-3-amine (1.0 equiv).
-
Dissolve the amine in acetonitrile or DMF (~0.2 M).
-
Add the base, either DIPEA (2.0 equiv) or K₂CO₃ (2.0 equiv).
-
Add the alkyl halide (1.1 equiv) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated product.
Protocol 2: N-Acylation with Acyl Halides or Anhydrides
N-acylation is a highly reliable and rapid method to form a robust amide bond. The reaction between the primary amine and a reactive acylating agent, such as an acid chloride or anhydride, is typically very fast and high-yielding.[13] Unlike alkylation, over-reaction is not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.[13]
Causality of Component Selection:
-
Acylating Agent: Acid chlorides are generally more reactive than anhydrides.
-
Base: A base like pyridine or DIPEA is required to neutralize the HCl or carboxylic acid generated during the reaction, driving it to completion.[14]
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.
Detailed Experimental Protocol: N-Acylation
Materials:
-
1-Boc-azetidin-3-amine (1.0 equiv)
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.05 equiv)
-
Pyridine or DIPEA (1.5 equiv)
-
Dichloromethane (DCM) (to dissolve starting material to ~0.2 M)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous Na₂SO₄
Procedure:
-
Dissolve 1-Boc-azetidin-3-amine (1.0 equiv) and the base (1.5 equiv) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acylating agent (1.05 equiv) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.
Protocol 3: Reductive Amination with Aldehydes and Ketones
Reductive amination is a powerful and versatile method for N-alkylation that avoids the overalkylation problems associated with direct alkylation.[15] The process involves the initial formation of an imine or iminium ion intermediate from the reaction of the amine with a carbonyl compound, which is then reduced in situ by a mild, selective reducing agent.[15]
Causality of Component Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective hydride donor that readily reduces the protonated iminium ion intermediate but is slow to react with the starting aldehyde or ketone. This selectivity is key to the success of the one-pot procedure.
-
Solvent: Chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are standard. They are inert and effectively dissolve the reactants.
-
Catalyst: For less reactive amines or sterically hindered ketones, a catalytic amount of acetic acid can be added to facilitate the initial imine formation by protonating the carbonyl oxygen.
Detailed Experimental Protocol: Reductive Amination
Materials:
-
1-Boc-azetidin-3-amine (1.0 equiv)
-
Aldehyde or ketone (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (~0.2 M)
-
Acetic acid (optional, 0.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous MgSO₄
Procedure:
-
To a solution of 1-Boc-azetidin-3-amine (1.0 equiv) in DCE or DCM, add the desired aldehyde or ketone (1.0-1.2 equiv).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. (If using a less reactive carbonyl, add catalytic acetic acid at this stage).
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.
-
Stir at room temperature until the reaction is complete as judged by TLC or LC-MS (typically 2-16 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Caption: Simplified mechanism of reductive amination.
Summary of Reaction Conditions
The table below provides a comparative summary of typical conditions for the three main functionalization strategies.
| Parameter | N-Alkylation | N-Acylation | Reductive Amination |
| Electrophile | Alkyl Halides (R-X) | Acyl Halides, Anhydrides | Aldehydes, Ketones |
| Key Reagent | Non-nucleophilic base | Base (Pyridine, DIPEA) | Mild reducing agent |
| Typical Base | DIPEA, K₂CO₃, Cs₂CO₃ | Pyridine, DIPEA, Et₃N | Not required (or catalytic acid) |
| Reducing Agent | N/A | N/A | NaBH(OAc)₃, NaBH₃CN |
| Common Solvent | DMF, MeCN | DCM, THF | DCE, DCM |
| Temperature | Room Temp to 60 °C | 0 °C to Room Temp | Room Temperature |
| Key Advantage | Direct C-N bond formation | High yield, no over-reaction | High selectivity, broad scope |
| Key Challenge | Potential for overalkylation | Reactivity of acylating agent | Stoichiometry of reducing agent |
Conclusion
The nucleophilic functionalization of azetidin-3-amine is a cornerstone technique for generating novel molecular architectures in drug discovery. By employing a robust N-Boc protection strategy for the endocyclic nitrogen, researchers can achieve highly selective transformations at the exocyclic primary amine. Understanding the mechanistic principles behind direct N-alkylation, N-acylation, and reductive amination allows for the rational selection of reagents and conditions. The protocols detailed herein provide a reliable and validated framework for synthesizing diverse libraries of azetidine derivatives, empowering the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: Aza-Michael Addition of Azetidin-3-amine for the Synthesis of Novel β-Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Azetidine Moiety in Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its inherent ring strain, intermediate between that of aziridines and pyrrolidines, endows it with a unique combination of stability and controlled reactivity.[1] Incorporating the azetidine motif can significantly enhance the pharmacological profile of a molecule by introducing conformational rigidity, improving metabolic stability, increasing aqueous solubility, and providing novel vectors for exploring chemical space.[2] Azetidin-3-amine, in particular, serves as a versatile building block, offering a key nucleophilic handle for the construction of more complex molecular architectures.
One of the most powerful and atom-economical methods for forming carbon-nitrogen bonds is the aza-Michael addition, also known as the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene.[3] This reaction is fundamental to the synthesis of β-amino carbonyl compounds, which are precursors to a vast array of biologically active molecules, including β-amino acids and β-lactam antibiotics.[4][5] This guide provides a detailed exploration of the aza-Michael addition reaction utilizing azetidin-3-amine as the nucleophile, offering a robust protocol for accessing novel 3-(azetidin-3-ylamino)propanoates and related structures poised for application in pharmaceutical development.
Reaction Mechanism and Principle
The aza-Michael addition proceeds via the nucleophilic attack of an amine at the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[6] The carbonyl group withdraws electron density from the conjugated double bond, rendering the β-carbon electrophilic and susceptible to attack.[7]
The reaction can be performed without a catalyst, but it is often slow.[8] Catalysis is typically employed to enhance the reaction rate and yield. Common catalysts include:
-
Bases: Non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can deprotonate the amine, increasing its nucleophilicity.[3] This is particularly effective for less reactive amines.
-
Lewis Acids: Catalysts such as ceric ammonium nitrate or sulfated zirconia can activate the Michael acceptor by coordinating to the carbonyl oxygen, further increasing the electrophilicity of the β-carbon.[2][5]
-
Organocatalysts: Chiral organocatalysts, including cinchona alkaloids and squaramide derivatives, can facilitate asymmetric aza-Michael additions, yielding enantiomerically enriched products.[9]
The general mechanism, particularly under base catalysis, involves the formation of an enolate intermediate which is subsequently protonated to yield the final β-amino carbonyl product.[6]
Caption: Generalized mechanism of the aza-Michael addition.
Experimental Protocols: A General Procedure
While specific published examples detailing the use of azetidin-3-amine as the nucleophile in aza-Michael additions are limited, a robust and adaptable protocol can be derived from analogous reactions with other cyclic amines, such as azetidine itself.[3] The following procedure is based on the well-established, DBU-catalyzed addition of amines to α,β-unsaturated esters and serves as an excellent starting point for optimization.[3]
Note on Reagents: Azetidin-3-amine is often handled as a salt (e.g., dihydrochloride). It must be neutralized to the free base before use, or a sufficient excess of a non-nucleophilic base must be included in the reaction mixture to both neutralize the salt and catalyze the reaction. For sensitive substrates, it is recommended to use the Boc-protected analogue, tert-butyl azetidin-3-ylcarbamate, followed by a deprotection step.
Workflow Overview
Caption: Experimental workflow for the aza-Michael addition.
Step-by-Step Protocol
-
Reagent Preparation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add the Michael acceptor (1.0 equiv).
-
Dissolve the Michael acceptor in a suitable solvent (e.g., acetonitrile, 0.2–0.5 M).
-
In a separate vial, prepare a solution of azetidin-3-amine free base (1.0–1.2 equiv) in the same solvent. If starting from a salt, pre-neutralize with an appropriate base or add additional base to the reaction mixture.
-
-
Reaction Setup:
-
To the stirred solution of the Michael acceptor, add the azetidin-3-amine solution.
-
Add the catalyst. For a base-catalyzed reaction, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv relative to the amine).[3]
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The product is expected to have a lower Rf value than the Michael acceptor.
-
The reaction is considered complete upon the disappearance of the limiting reagent (typically the Michael acceptor). Reaction times can vary from 4 to 16 hours.[3]
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude residue can be directly purified or subjected to an aqueous workup by dissolving it in a water-immiscible organic solvent (e.g., ethyl acetate) and washing with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is generally effective.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
Data Presentation: Representative Transformations
The following table summarizes conditions and yields for aza-Michael additions of various cyclic amines to an azetidine-derived Michael acceptor, methyl 2-(N-Boc-azetidin-3-ylidene)acetate. These examples serve as a valuable reference for adapting the protocol to azetidin-3-amine.[3]
| Entry | Amine Nucleophile | Catalyst (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Azetidine | DBU (1.0) | MeCN | 65 | 4 | 64 | [3] |
| 2 | Pyrrolidine | DBU (1.0) | MeCN | 65 | 4 | 61 | [3] |
| 3 | 3,3-Difluoropyrrolidine | DBU (1.0) | MeCN | 65 | 4 | 64 | [3] |
| 4 | Piperidine | DBU (1.0) | MeCN | 65 | 4 | 75 | [3] |
| 5 | 4-Hydroxypiperidine | DBU (1.0) | MeCN | 65 | 4 | 75 | [3] |
| 6 | 1H-Pyrazole | DBU (1.0) | MeCN | 65 | 16 | 83 | [3] |
| 7 | 1H-Imidazole | DBU (1.0) | MeCN | 65 | 16 | 53 | [3] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently active amine (e.g., un-neutralized salt).2. Ineffective catalyst or insufficient catalyst loading.3. Low reaction temperature or short reaction time. | 1. Ensure azetidin-3-amine is the free base or add >2 equiv of base if starting from a hydrochloride salt.2. Try an alternative catalyst (e.g., Cs₂CO₃, or a Lewis acid if compatible). Increase catalyst loading.3. Increase reaction temperature and/or extend reaction time. Monitor by TLC/LC-MS. |
| Formation of Side Products | 1. Double addition: The product amine reacts with a second molecule of Michael acceptor.2. Polymerization of the Michael acceptor.3. Catalyst-induced side reactions (e.g., ester hydrolysis with strong bases). | 1. Use a slight excess of the amine nucleophile (1.1-1.2 equiv). Add the Michael acceptor slowly to the amine solution.2. Ensure the reaction is performed under an inert atmosphere. Use fresh, inhibitor-free acceptor.3. Use a non-nucleophilic base like DBU. Avoid strong bases like hydroxides.[3] |
| Difficult Purification | 1. Product co-elutes with starting amine.2. Streaking on silica gel column. | 1. If the product is basic, an acidic wash during workup can remove excess amine. Alternatively, protect the product amine before chromatography.2. Add a small amount of triethylamine (~1%) to the eluent to suppress tailing of basic compounds on silica gel. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 5. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 8. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Therapeutics Using Azetidin-3-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Azetidine Scaffold
In contemporary medicinal chemistry, the quest for drug candidates with optimized physicochemical and pharmacokinetic properties is paramount. Small, strained ring systems have emerged as powerful tools for achieving these goals, and among them, the azetidine scaffold has garnered significant attention.[1] This four-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity, improved aqueous solubility, and metabolic stability when incorporated into bioactive molecules.[2] The defined three-dimensional geometry of the azetidine ring allows for precise vectoral projection of substituents, enabling chemists to fine-tune interactions with biological targets.[3]
Azetidin-3-amine, in particular, serves as a versatile and highly valuable building block.[4] Its dihydrochloride salt is a stable, easy-to-handle solid, providing access to a key structural motif found in a growing number of clinical candidates and approved drugs, including kinase inhibitors and central nervous system agents.[5] The primary amine at the 3-position provides a convenient handle for a wide array of synthetic transformations, allowing for the rapid generation of diverse chemical libraries. This guide provides detailed protocols and expert insights into the application of Azetidin-3-amine dihydrochloride in the synthesis of novel therapeutic agents.
PART 1: Core Synthetic Strategies & Reaction Protocols
This compound is a versatile building block for creating diverse molecular architectures. The following protocols detail some of the most common and robust methods for its incorporation into potential drug candidates.
Reductive Amination: Forging Key C-N Bonds
Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[6][7] This one-pot reaction combines a carbonyl compound (aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[8][9] This method is highly favored for its efficiency and broad functional group tolerance.[7]
Expert Insight: The dihydrochloride salt of Azetidin-3-amine must be neutralized prior to or during the reaction to liberate the free amine for nucleophilic attack on the carbonyl. This is typically achieved by the addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For the reduction step, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is milder than sodium borohydride, selective for imines over carbonyls, and does not produce gaseous byproducts.[8]
Experimental Protocol: Synthesis of N-(Azetidin-3-yl)benzylamine
-
Reaction Setup: To a solution of benzaldehyde (1.0 eq., 0.5 mmol, 53 mg) in 1,2-dichloroethane (DCE, 5 mL) in a round-bottom flask, add this compound (1.1 eq., 0.55 mmol, 81 mg).
-
Base Addition: Add triethylamine (2.5 eq., 1.25 mmol, 174 µL) to the suspension to neutralize the hydrochloride salt. Stir the mixture at room temperature for 20 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq., 0.75 mmol, 159 mg) portion-wise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 10 mL). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: DCM/Methanol gradient) to yield the desired product.
| Parameter | Value/Condition | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent, ideal for imine formation and reduction. |
| Base | Triethylamine (TEA) | Neutralizes the HCl salt to provide the free amine. |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for imine reduction.[8] |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |
| Typical Yield | 70-90% | Dependent on substrate purity and reaction scale. |
Amide Coupling: Building the Amide Backbone
The amide bond is one of the most prevalent functional groups in pharmaceuticals.[10][11] Coupling of Azetidin-3-amine with carboxylic acids is a direct and effective way to introduce the azetidine moiety into a molecule. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species.[10]
Expert Insight: A wide variety of coupling reagents are available, each with its own advantages.[12] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a popular choice due to its high efficiency, fast reaction times, and low rate of racemization.[11] The reaction is typically run in an aprotic polar solvent like N,N-dimethylformamide (DMF) or DCM, with a non-nucleophilic base like DIPEA to facilitate the reaction.[11]
Experimental Protocol: Synthesis of N-(Azetidin-3-yl)benzamide
-
Reaction Setup: In a round-bottom flask, dissolve benzoic acid (1.0 eq., 0.5 mmol, 61 mg) in DMF (5 mL).
-
Activation: Add HATU (1.1 eq., 0.55 mmol, 209 mg) and DIPEA (3.0 eq., 1.5 mmol, 261 µL) to the solution. Stir for 10 minutes at room temperature to form the activated ester.
-
Amine Addition: Add this compound (1.2 eq., 0.6 mmol, 88 mg) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor for completion using TLC or LC-MS (typically 2-4 hours).
-
Work-up: Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous lithium chloride (LiCl) solution (to remove residual DMF), followed by saturated aqueous NaHCO₃, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: Hexanes/Ethyl Acetate gradient) to afford the target amide.
PART 2: Visualizing Synthetic Strategies
Diagrams are essential for visualizing the relationships between different synthetic pathways and the flow of an experimental process.
Caption: Synthetic utility of this compound.
Caption: Workflow for a typical Reductive Amination protocol.
PART 3: Case Study - Synthesis of a Kinase Inhibitor Scaffold
The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif present in numerous kinase inhibitors.[13] Azetidin-3-amine can be readily incorporated at the C4 position via a nucleophilic aromatic substitution (SNAr) reaction, often leading to improved solubility and cell permeability compared to more traditional amine substituents.
Protocol: Synthesis of 4-(Azetidin-3-ylamino)-2-anilinopyrimidine
-
Reaction Setup: To a microwave vial, add 2-anilino-4-chloropyrimidine (1.0 eq., 0.5 mmol, 110 mg), this compound (1.5 eq., 0.75 mmol, 110 mg), and N,N-diisopropylethylamine (DIPEA, 4.0 eq., 2.0 mmol, 348 µL).
-
Solvent: Add n-butanol (3 mL) as the solvent.
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 150 °C for 1 hour.
-
Reaction Monitoring: After cooling, check the reaction completion by LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in a minimal amount of DCM and purify directly by silica gel column chromatography (eluent: DCM/Methanol gradient) to yield the target compound.
Trustworthiness & Self-Validation: The success of this SNAr reaction is highly dependent on temperature. Microwave irradiation provides rapid and uniform heating, leading to higher yields and shorter reaction times compared to conventional heating. The progress should be monitored to avoid decomposition. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. Its unique structural and physicochemical properties make it an attractive component for designing next-generation therapeutics. The protocols outlined in this guide for reductive amination, amide coupling, and nucleophilic aromatic substitution provide robust and reproducible methods for incorporating this valuable scaffold. By understanding the causality behind the experimental choices and employing rigorous monitoring and characterization, researchers can effectively leverage this compound to accelerate their drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. hepatochem.com [hepatochem.com]
- 11. growingscience.com [growingscience.com]
- 12. peptide.com [peptide.com]
- 13. mdpi.com [mdpi.com]
Application Note: A Strategic Guide to the Purification of N-Substituted Azetidin-3-Amines by Flash Chromatography
Abstract
N-substituted azetidin-3-amines are a cornerstone of modern medicinal chemistry, valued for their role as bioisosteres and their ability to impart favorable physicochemical properties to drug candidates.[1][2] However, the inherent basicity of the amine functionality, combined with the ring strain of the azetidine core, presents significant challenges during purification.[3] Standard silica gel chromatography often results in poor peak shape, low recovery, and unpredictable elution profiles. This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals to effectively purify these valuable compounds using flash chromatography. We will explore the root cause of the purification challenges and detail three strategic protocols, focusing on stationary phase selection and mobile phase optimization to achieve high purity and yield.
The Chromatographic Challenge: Acid-Base Interactions on Silica
The primary obstacle in purifying N-substituted azetidin-3-amines and other basic compounds is the interaction with the stationary phase. Standard silica gel is not inert; its surface is covered with silanol groups (Si-OH) that are weakly acidic (Brønsted acids).[4][5] The basic nitrogen atom of the azetidine-3-amine can form strong acid-base interactions with these silanols.
This strong, often irreversible, binding leads to several undesirable outcomes:
-
Severe Peak Tailing: As the compound moves through the column, a portion of it is retained strongly by the acidic sites, causing it to "smear" or "tail" across multiple fractions.[6]
-
Low or No Recovery: In some cases, the interaction is so strong that the compound does not elute from the column at all, leading to significant yield loss.[5][6]
-
Inconsistent Chromatography: The elution profile can be difficult to reproduce, complicating method development and scale-up.
Understanding this fundamental interaction is the first step toward designing a successful purification strategy. The goal is to mitigate the effect of the surface silanols, which can be achieved by either modifying the mobile phase or, more effectively, by choosing a more appropriate stationary phase.
Strategic Method Development: A Logic-Based Approach
A systematic approach to method development is crucial for ensuring a robust and reproducible purification. The initial properties of the crude sample—its solubility and the pKa of the target compound—dictate the optimal starting point. The following workflow provides a logical pathway for selecting the best purification strategy.
References
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. biotage.com [biotage.com]
- 6. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Azetidin-3-amine Dihydrochloride
Introduction: The Challenge of the Strained Ring
Azetidin-3-amine and its dihydrochloride salt are indispensable building blocks in modern medicinal chemistry, forming the core of numerous therapeutic agents. Their value lies in the unique three-dimensional structure imparted by the strained four-membered ring, which can significantly influence molecular conformation and biological activity. However, this inherent ring strain, the very feature that makes azetidines so valuable, also renders their synthesis a significant challenge.[1][2] The ring is susceptible to various side reactions, particularly under acidic or basic conditions, leading to low yields, complex impurity profiles, and purification difficulties.
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with the synthesis of Azetidin-3-amine dihydrochloride. We will delve into the causality behind common side reactions, offer detailed troubleshooting protocols, and present validated methods to maximize yield and purity.
Section 1: Overview of a Common Synthetic Pathway
A prevalent route to Azetidin-3-amine involves the deprotection of a protected precursor, most commonly tert-butyl (azetidin-3-yl)carbamate (N-Boc-3-aminoazetidine). This precursor is often synthesized from precursors like 1-benzhydryl-3-azetidinol.[2] The final deprotection step, typically under strong acidic conditions to yield the dihydrochloride salt, is a critical phase where many side reactions occur.
Caption: Common synthetic pathway to this compound.
Section 2: Frequently Asked Questions (FAQs) on Side Reactions
Q1: My final product yield is very low after the acidic deprotection of N-Boc-3-aminoazetidine. What is the most likely cause?
A: The most common cause of low yield during the final HCl-mediated deprotection step is the acid-catalyzed nucleophilic ring-opening of the strained azetidine ring.[1][3] Once the Boc group is removed, the resulting primary amine can act as an intramolecular nucleophile, or external nucleophiles (like the chloride counter-ion or water) can attack a protonated azetidine ring. This leads to the formation of acyclic impurities, such as 1,3-diaminopropan-2-ol derivatives, which are difficult to separate from the desired product.
Q2: I observe a significant amount of a sticky, polymeric substance in my reaction flask. What is it and how can I prevent it?
A: The formation of oligomers or polymers is a frequent side reaction. It occurs when a deprotected Azetidin-3-amine molecule (acting as a nucleophile) attacks the strained ring of another protonated Azetidin-3-amine molecule. This chain reaction leads to the formation of dimers, trimers, and higher-order polymers. This is particularly problematic at higher concentrations and elevated temperatures. To mitigate this, it is crucial to maintain dilute reaction conditions and keep the temperature as low as possible during deprotection and work-up.
Q3: My NMR spectrum shows complex, broad peaks in the baseline, and my LC-MS shows a series of repeating masses. What does this indicate?
A: This analytical signature is highly characteristic of oligomerization. The broad NMR peaks suggest a mixture of similar but distinct large molecules (polymers), while the repeating mass units in the LC-MS correspond to the monomeric unit of Azetidin-3-amine being added sequentially.
Q4: Can the choice of acid for Boc deprotection influence the prevalence of side reactions?
A: Absolutely. While hydrochloric acid is required to form the final dihydrochloride salt, the conditions of its use are critical. Using concentrated aqueous HCl at elevated temperatures can exacerbate ring-opening due to the presence of water as a nucleophile.[1] A common and often superior method is to use a solution of HCl gas in an anhydrous solvent like dioxane, isopropanol, or diethyl ether.[4] This anhydrous condition minimizes the presence of water, thereby reducing the rate of hydrolytic ring-opening. Trifluoroacetic acid (TFA) can also be used for deprotection, but it requires a subsequent salt exchange step to form the dihydrochloride, which can introduce more handling and potential for yield loss.[5]
Section 3: Troubleshooting Guide
This guide is structured by observable problems during the synthesis.
Caption: Troubleshooting flowchart for Azetidin-3-amine synthesis.
Problem 1: Low Yield and Poor Mass Balance
-
Potential Cause: Significant ring-opening of the azetidine nucleus. The resulting acyclic amines are often more soluble in aqueous and organic phases, leading to loss during work-up and extraction.[1]
-
Troubleshooting Steps:
-
Switch to Anhydrous Acid: Cease using aqueous HCl. Prepare or purchase a solution of HCl in a dry solvent like 1,4-dioxane or isopropanol (typically 4M).
-
Control Temperature: Perform the deprotection at 0 °C. Add the acidic solution slowly to the substrate solution while maintaining the low temperature to manage any exotherm.
-
Minimize Water: Ensure all glassware is oven-dried and solvents are anhydrous. Water can act as a potent nucleophile for ring-opening.
-
Problem 2: Formation of an Insoluble Oil or Polymeric Solid
-
Potential Cause: Oligomerization/polymerization due to intermolecular reaction of the deprotected amine.[1]
-
Troubleshooting Steps:
-
Increase Dilution: Run the reaction at a lower concentration (e.g., 0.1-0.2 M). While this may increase solvent usage, it dramatically reduces the probability of intermolecular reactions.
-
Rapid Isolation: Once the reaction is complete (as monitored by TLC or LC-MS), proceed immediately to isolation. Do not let the crude free-amine or its salt sit in solution for extended periods. Trituration with a suitable solvent (like MTBE or diethyl ether) can often precipitate the desired dihydrochloride salt from the reaction mixture, leaving oligomers behind.
-
Problem 3: Complex Impurity Profile (NMR/LC-MS)
-
Potential Cause A: Incomplete Deprotection: The starting material, N-Boc-3-aminoazetidine, is observed alongside the product.
-
Solution: Ensure a sufficient excess of acid is used (at least 2.5-3 equivalents). Allow the reaction to stir for a longer duration at 0 °C or let it warm slowly to room temperature while monitoring closely.
-
-
Potential Cause B: tert-Butylation: The highly reactive tert-butyl cation generated during Boc deprotection can alkylate nucleophilic sites.[6]
-
Solution: Add a cation scavenger, such as anisole or thioanisole (1-2 equivalents), to the reaction mixture. These scavengers will preferentially react with the tert-butyl cation, preventing it from forming unwanted byproducts.
-
Section 4: Optimized Experimental Protocol
Protocol 4.1: Optimized HCl-Mediated Deprotection of N-Boc-3-aminoazetidine
This protocol is designed to minimize ring-opening and polymerization.
-
Preparation: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve N-Boc-3-aminoazetidine (1.0 eq) in anhydrous 1,4-dioxane (to a concentration of 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acid Addition: Slowly add a 4M solution of HCl in 1,4-dioxane (3.0 eq) dropwise via a syringe or dropping funnel over 30 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the resulting slurry at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until all starting material is consumed (typically 2-4 hours).
-
Isolation: Once the reaction is complete, add anhydrous diethyl ether or methyl tert-butyl ether (MTBE) (approx. 5-10 volumes of the reaction solvent) to the flask to further precipitate the product.
-
Filtration and Washing: Stir the slurry for 30 minutes, then collect the white solid by vacuum filtration. Wash the filter cake sequentially with small portions of cold diethyl ether and then hexane to remove residual solvent and any soluble impurities.
-
Drying: Dry the resulting white powder under high vacuum to yield pure this compound.
Section 5: Summary of Common Side Products
| Side Product Type | Formation Mechanism | Key Analytical Signatures (LC-MS) | Prevention Strategy |
| Ring-Opened Products | Nucleophilic attack (Cl-, H₂O) on the protonated azetidine ring.[1] | M+H⁺ corresponding to C₃H₁₀N₂Cl⁺ or C₃H₁₁N₂O⁺ | Use anhydrous acid (HCl in dioxane); maintain low temperature (0 °C). |
| Oligomers/Polymers | Intermolecular nucleophilic attack of a deprotected amine onto another azetidine ring. | Series of peaks with repeating mass units of C₃H₈N₂ (m/z 72.11). | Use high dilution (≤0.2 M); rapid isolation post-reaction. |
| tert-Butyl Adducts | Alkylation by the tert-butyl cation generated from the Boc group.[6] | M+H⁺ corresponding to Product + 56 Da. | Add a cation scavenger (e.g., anisole). |
| Starting Material | Incomplete reaction. | M+H⁺ corresponding to N-Boc-3-aminoazetidine. | Use sufficient equivalents of acid; allow adequate reaction time. |
References
Technical Support Center: Optimizing Nucleophilic Substitution of Azetidin-3-amine
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert insights and practical solutions for improving yield in nucleophilic substitution reactions involving azetidin-3-amine. As a strained, four-membered heterocycle, azetidine presents unique synthetic challenges. This guide offers in-depth, field-proven advice to help you navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes nucleophilic substitution reactions with azetidin-3-amine challenging?
Azetidin-3-amine's reactivity is a double-edged sword. The inherent ring strain of the four-membered ring (approximately 25 kcal/mol) can make it susceptible to side reactions like ring-opening, though it is generally more stable than the three-membered aziridine ring[1][2]. The primary challenge, however, arises from the high nucleophilicity of the amino group. The lone pair on the nitrogen makes it a potent nucleophile, but this reactivity can lead to multiple substitutions, forming secondary, tertiary, and ultimately quaternary ammonium salts, which significantly reduces the yield of the desired mono-substituted product[3][4].
Q2: What are the most critical factors influencing the yield of this reaction?
Success hinges on carefully controlling the reaction conditions to favor the desired mono-substitution pathway while minimizing side reactions. The three most critical parameters to optimize are:
-
Stoichiometry of Reactants: The ratio of azetidin-3-amine to your electrophile is crucial.
-
Choice of Solvent: The solvent profoundly impacts the reactivity of the nucleophile and the stability of any intermediates[5][6].
-
Selection of Base: An appropriate base is often necessary to neutralize acid generated during the reaction without interfering with the primary reaction pathway.
Q3: How do I choose the optimal solvent for my reaction?
The choice of solvent depends on the reaction mechanism, which for a strong nucleophile like an amine is typically SN2.
-
Polar Aprotic Solvents are Generally Preferred: Solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are excellent choices for SN2 reactions. They can dissolve the reactants but do not form strong hydrogen bonds with the amine nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the desired substitution[5][6]. In one study, switching from a polar protic to a polar aprotic solvent increased the SN2 reaction rate by a factor of 5000[6].
-
Polar Protic Solvents Should Be Used with Caution: Solvents like water, methanol, or ethanol can solvate the amine nucleophile through hydrogen bonding. This "caging" effect stabilizes the nucleophile, reduces its reactivity, and slows down the SN2 reaction rate[6][7][8]. These solvents are more suitable for SN1 reactions, which are less common for this type of transformation[5].
Q4: Do I need to use a protecting group for the azetidine nitrogen?
While not always necessary, using a protecting group is a powerful strategy to prevent undesired side reactions, particularly over-alkylation. The most common protecting groups for amines are carbamates, such as the tert-butoxycarbonyl (Boc) group.
-
Mechanism of Protection: Converting the amine to a carbamate significantly decreases its nucleophilicity, allowing other reactions to occur selectively[9].
-
Benefits: This strategy adds two steps to your synthesis (protection and deprotection), but it provides precise control, often leading to a much cleaner reaction and a higher overall yield of the pure, desired product[9][10].
-
Deprotection: The Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), while other groups like the carboxybenzyl (Cbz) group can be removed via catalytic hydrogenation[10].
Troubleshooting Guide: Common Experimental Issues
Problem: Low or No Product Yield
Q: My reaction isn't working. What are the first things I should check?
A: When a reaction fails, systematically verify the fundamentals before attempting drastic changes.
-
Reagent Quality: Confirm the purity and stability of your starting materials. Is the azetidin-3-amine (or its salt) dry? Is your electrophile prone to degradation?
-
Leaving Group Ability: The reaction rate is highly dependent on the quality of the leaving group. For SN2 reactions, the trend for halides is I > Br > Cl >> F. If you are using a chloride, consider switching to the bromide or iodide analogue. Sulfonate esters like tosylates (TsO-) and mesylates (MsO-) are also excellent leaving groups[11].
-
Reaction Temperature: Many nucleophilic substitutions require heating. If you are running the reaction at room temperature, a lack of conversion may simply mean the activation energy is not being overcome. Try increasing the temperature incrementally (e.g., to 50 °C, then 80 °C) while monitoring by TLC or LC-MS. Some reactions are carried out in sealed tubes when heating above the solvent's boiling point is required, especially with volatile reactants like ammonia[12].
Q: I see starting material remaining even after prolonged reaction times. How can I improve conversion?
A: Low conversion suggests the reaction is either too slow or has reached an unfavorable equilibrium.
-
Increase Reactant Concentration: Doubling the concentration of your limiting reagent can sometimes increase the reaction rate.
-
Switch to a More Effective Solvent: As discussed in the FAQs, moving from a polar protic to a polar aprotic solvent like DMF or DMSO can dramatically accelerate an SN2 reaction[5][6].
-
Add a Catalyst: For certain reactions, additives can facilitate the substitution. For example, in reactions with alkyl chlorides or bromides, adding a catalytic amount of sodium iodide (NaI) can perform an in situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide.
Problem: Formation of Multiple Products
Q: My TLC/LC-MS shows several product spots. What are the likely side products and how can I avoid them?
A: The most common issue is over-alkylation due to the high reactivity of the amine products.
-
The Problem of Over-alkylation: The mono-substituted product (a secondary amine) is often more nucleophilic than the starting primary amine (azetidin-3-amine). It can therefore react with another molecule of the electrophile to form a tertiary amine, which in turn can react to form a quaternary ammonium salt[3][13]. This leads to a complex mixture that is difficult to purify and results in a low yield of the desired product.
-
Solution 1: Use Excess Nucleophile: A simple and effective strategy is to use a large excess of azetidin-3-amine (e.g., 5-10 equivalents). By Le Châtelier's principle, this increases the probability that the electrophile will react with the starting amine rather than the product, suppressing the formation of over-alkylated species[4].
-
Solution 2: Use a Protecting Group: The most robust solution is to use a protected form of azetidin-3-amine (e.g., N-Boc-azetidin-3-amine). This prevents any reaction at the protected nitrogen, ensuring mono-substitution occurs cleanly at the desired position. This is the preferred industrial and academic method for achieving high selectivity[9][10].
-
Ring Opening: While less common than for aziridines, the strained azetidine ring can open under harsh conditions (e.g., strong acids, high temperatures), leading to 1,3-amino functionalized acyclic compounds[1][14]. If you suspect ring-opening, try running the reaction under milder conditions.
Problem: Product Purification Challenges
Q: My product is a polar amine and is difficult to purify by column chromatography. What can I do?
A: Purifying polar amines on silica gel can be challenging due to strong interactions with the acidic silica surface, leading to peak tailing and poor separation.
-
Basify Your Eluent: Add a small amount of a volatile base, such as triethylamine (0.5-1%) or ammonium hydroxide, to your mobile phase. This neutralizes the acidic sites on the silica gel, preventing the protonation of your amine product and allowing it to elute cleanly.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase C18 column if your molecule has sufficient hydrophobic character.
-
Purification via Salt Formation: If the product is stable, you can purposefully form a salt (e.g., the hydrochloride or trifluoroacetate salt) by adding the corresponding acid. The salt may be crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.
-
Distillation: For volatile products, purification can sometimes be achieved via vacuum distillation, which can be effective for removing non-volatile impurities[15].
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues in the nucleophilic substitution of azetidin-3-amine.
Caption: Troubleshooting decision tree for azetidine substitution reactions.
Quantitative Data Summary: Optimizing Reaction Parameters
| Parameter | Recommendation | Rationale & Expected Impact on Yield |
| Solvent | Polar Aprotic (DMF, MeCN, DMSO) | Maximizes nucleophilicity of the amine, leading to faster SN2 reaction rates and higher yield. Avoids H-bonding that deactivates the nucleophile[5][6]. |
| Base | Non-nucleophilic hindered base (DIPEA) or inorganic base (K₂CO₃, Cs₂CO₃) | Neutralizes byproduct acid (e.g., HBr) without competing with the azetidine nucleophile. Prevents protonation of the product, keeping it reactive for potential over-alkylation but allowing the reaction to proceed. |
| Leaving Group | Iodide > Bromide > Tosylate > Mesylate > Chloride | A better leaving group lowers the activation energy of the SN2 transition state, increasing the reaction rate and often the overall yield by minimizing side reactions at lower temperatures[11]. |
| Stoichiometry | 5-10 equivalents of Azetidin-3-amine | Statistically favors the reaction of the electrophile with the starting material over the more nucleophilic product, minimizing over-alkylation[4]. |
| Protection Strategy | N-Boc protection | Eliminates over-alkylation side reactions completely, leading to a single product. Although it adds steps, it often provides the highest yield of pure, mono-substituted product[9][10]. |
Model Experimental Protocol: N-Alkylation of Boc-Protected Azetidin-3-amine
This protocol describes a representative SN2 reaction, providing a robust starting point for optimization.
Objective: To synthesize tert-butyl (1-benzylazetidin-3-yl)carbamate.
Materials:
-
tert-butyl azetidin-3-ylcarbamate (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl azetidin-3-ylcarbamate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Rationale: An inert atmosphere prevents side reactions with atmospheric oxygen or moisture. K₂CO₃ is a mild inorganic base that will neutralize the HBr formed during the reaction[16].
-
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the starting amine. Stir the suspension for 10 minutes at room temperature.
-
Rationale: Acetonitrile is a polar aprotic solvent that effectively promotes SN2 reactions[6].
-
-
Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Rationale: A slight excess of the electrophile ensures complete consumption of the limiting amine. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every hour until the starting material is consumed (typically 2-4 hours).
-
Rationale: Heating increases the reaction rate. Regular monitoring is crucial to determine the reaction endpoint and prevent potential degradation from prolonged heating.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the resulting residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).
-
Rationale: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (1-benzylazetidin-3-yl)carbamate.
-
Rationale: Column chromatography is a standard method for purifying organic compounds to a high degree of purity[17].
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Leaving group - Wikipedia [en.wikipedia.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 17. jmchemsci.com [jmchemsci.com]
Technical Support Center: Boc-Protection of Azetidin-3-amine
Welcome to the technical support resource for the tert-butoxycarbonyl (Boc) protection of azetidin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with this procedure, ensuring robust and reproducible outcomes.
Core Principles: The Reaction Mechanism
The Boc protection of an amine is a fundamental transformation in organic synthesis, converting a nucleophilic primary or secondary amine into a non-nucleophilic carbamate.[1][2] This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3] This forms a tetrahedral intermediate that subsequently collapses, releasing tert-butyl carbonate as a leaving group. This unstable anion rapidly decomposes into gaseous carbon dioxide and tert-butanol, providing a strong thermodynamic driving force for the reaction.[3][4]
Caption: Reaction mechanism for Boc-protection of an amine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the Boc-protection of azetidin-3-amine, providing explanations and actionable solutions.
Q1: My reaction is incomplete or has a very low yield. What are the primary causes?
An incomplete reaction is the most frequent challenge. Several factors, often interrelated, can be responsible.
-
Poor Solubility of Azetidin-3-amine: Azetidin-3-amine is often supplied as a hydrochloride or dihydrochloride salt to improve shelf stability. These salts have very poor solubility in common aprotic organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). An undissolved starting material will lead to a sluggish or failed reaction.[5]
-
Inadequate Base: If you are starting from an amine salt, a stoichiometric amount of base is required to liberate the free amine. If the base is too weak, omitted, or insufficient, the reaction will not proceed efficiently. Even when starting with the free base, a base is often used to neutralize the acidic byproduct generated during the reaction, driving it to completion.[5][6]
-
Hydrolysis of Boc Anhydride: Boc₂O can be hydrolyzed by water, especially under basic conditions. While the amination reaction is generally faster than hydrolysis, using excessively wet solvents or prolonged reaction times in aqueous biphasic systems can consume the reagent and lower the yield.[5]
-
Sub-optimal Stoichiometry: Using less than one equivalent of Boc₂O will naturally lead to an incomplete reaction. A slight excess (1.1 to 1.5 equivalents) is typically recommended to drive the reaction to completion and account for any potential hydrolysis.[6]
Q2: How can I solve the solubility problem with my azetidin-3-amine salt?
There are two primary strategies to address the poor solubility of azetidin-3-amine salts:
-
Free-Basing Prior to Reaction: You can perform a preliminary extraction to isolate the free amine. Dissolve the amine salt in a minimal amount of aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution, and then extract the liberated free amine into an organic solvent like DCM or ethyl acetate. After drying the organic layer over sodium sulfate (Na₂SO₄) and concentrating, the resulting free amine can be used directly in the reaction with Boc₂O in an anhydrous solvent.
-
Using a Biphasic Solvent System: A highly effective method is to perform the reaction in a biphasic system, such as DCM/water or THF/water. The amine salt resides in the aqueous layer where a base (e.g., NaHCO₃ or NaOH) neutralizes it, liberating the free amine. The free amine has higher solubility in the organic layer, where it can then react with the Boc₂O. Vigorous stirring is essential to maximize the interfacial area and facilitate the reaction.
Q3: I see multiple spots on my TLC plate. What are the likely side products?
The most common side product is the di-Boc protected azetidine. Since azetidin-3-amine contains both a primary amine (-NH₂) and a secondary amine (the ring -NH-), both can potentially react.
-
Di-Boc Formation: The secondary amine of the azetidine ring is less nucleophilic and more sterically hindered than the primary exocyclic amine. However, under forcing conditions (e.g., high temperature, large excess of Boc₂O, or with a strong catalyst like DMAP), protection of the ring nitrogen can occur.
-
Urea Derivatives: If a base is used, it can sometimes promote side reactions leading to the formation of urea derivatives, though this is less common under standard conditions.[5]
Mitigation Strategy: To favor mono-protection at the more reactive primary amine, use controlled stoichiometry (1.1 eq of Boc₂O), milder conditions (0 °C to room temperature), and avoid catalysts like 4-dimethylaminopyridine (DMAP) unless absolutely necessary for a poorly reactive substrate.[6]
Q4: Is a base always required? Which one should I select?
While the reaction can proceed without a base, its inclusion is highly recommended, especially when starting from the free amine, to neutralize the acidic byproduct and accelerate the reaction.[4] The choice of base is critical:
-
For Amine Salts: Use an inorganic base like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) in an aqueous or biphasic system.
-
For Free Amines: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard in anhydrous organic solvents. They are strong enough to act as a proton scavenger but are not nucleophilic enough to compete with the substrate amine.
| Base Type | Example(s) | Typical Use Case | Rationale |
| Inorganic Base | NaHCO₃, K₂CO₃, NaOH | Reaction with amine salts in aqueous or biphasic systems. | Effectively neutralizes the salt to generate the free amine in situ. |
| Tertiary Amine | Triethylamine (TEA), DIPEA | Reaction with free amines in anhydrous organic solvents. | Acts as a proton scavenger to drive the reaction forward without competing as a nucleophile. |
| Catalyst | DMAP | Rarely needed; for exceptionally unreactive amines. | Highly nucleophilic catalyst that activates Boc₂O, but increases the risk of side reactions.[7] |
Experimental Protocols & Workflow
Protocol 1: Standard Mono-Boc-Protection (from Free Base)
This protocol is suitable when starting with azetidin-3-amine free base.
-
Preparation: In a round-bottom flask, dissolve azetidin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (TEA) (1.5 eq) to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography if necessary.
Protocol 2: Biphasic Boc-Protection (from Hydrochloride Salt)
This protocol is optimized for starting with an azetidin-3-amine salt.
-
Preparation: Suspend azetidin-3-amine hydrochloride (1.0 eq) in a mixture of DCM and water (1:1 v/v).
-
Base Addition: Cool the mixture to 0 °C and add sodium bicarbonate (NaHCO₃) (2.5 eq) portion-wise with vigorous stirring.
-
Reagent Addition: Add a solution of Boc₂O (1.2 eq) in DCM dropwise to the vigorously stirred biphasic mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-12 hours, monitoring by TLC.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting Boc-protection reactions.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Selective Alkylation of Azetidin-3-amine
Welcome to the technical support center dedicated to providing in-depth guidance on the alkylation of Azetidin-3-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage this valuable scaffold in their synthetic endeavors. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate the common challenge of over-alkylation and achieve selective mono-alkylation with high fidelity.
Introduction: The Challenge of Over-Alkylation
Azetidin-3-amine is a crucial building block in medicinal chemistry, offering a strained four-membered ring that can impart unique conformational constraints and desirable physicochemical properties to a molecule. However, the presence of a primary amine on this scaffold presents a classic synthetic challenge: the propensity for over-alkylation.[1] The initial mono-alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines and even quaternary ammonium salts.[2] This guide will equip you with the knowledge and techniques to control this reactivity and selectively synthesize your desired mono-alkylated products.
Frequently Asked Questions (FAQs)
Q1: Why is my Azetidin-3-amine alkylation leading to a mixture of products?
This is the most common issue encountered and is due to the "runaway" nature of amine alkylation.[2] The secondary amine formed after the first alkylation is often more reactive than the starting primary amine, leading to a second alkylation event. Controlling stoichiometry, reaction temperature, and the nature of the alkylating agent and base are critical to favor mono-alkylation.
Q2: What is the most reliable method to achieve selective mono-alkylation of Azetidin-3-amine?
For selective mono-alkylation, reductive amination is generally the most robust and widely recommended method.[3][4] This two-step, one-pot process involves the formation of an imine or iminium ion intermediate from the reaction of Azetidin-3-amine with an aldehyde or ketone, followed by its immediate reduction. This strategy inherently avoids over-alkylation as the reaction conditions are tailored to reduce the iminium intermediate, not to promote further alkylation of the resulting secondary amine.
Q3: Can I use a protecting group strategy to control the alkylation?
Absolutely. A protecting group strategy is an excellent approach for achieving selectivity. The most common strategy involves protecting the azetidine ring nitrogen, often with a tert-butyloxycarbonyl (Boc) group.[5] This allows for selective functionalization of the exocyclic primary amine, followed by deprotection of the ring nitrogen if desired.
Q4: Are there alternatives to alkyl halides for these reactions?
Yes, and they can offer better selectivity. Using aldehydes or ketones in reductive amination is a prime example.[6] Another emerging alternative is the use of carboxylic acids in the presence of a boron-based catalyst and a reducing agent, which can provide excellent selectivity for mono-alkylation.[7][8]
Q5: How can I monitor the progress of my reaction and identify the different alkylated products?
A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) is useful for initial qualitative monitoring. For quantitative analysis and clear differentiation between the starting material, mono-alkylated, and di-alkylated products, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final products.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant Di-alkylation Product Observed | - Reaction temperature is too high.- Excess alkylating agent used.- Strong, unhindered base promoting further reaction.- Prolonged reaction time. | - Lower the reaction temperature to favor kinetic control.- Use a strict 1:1 stoichiometry of amine to alkylating agent, or even a slight excess of the amine.- Switch to a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (Hünig's base).[10]- Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. |
| Low or No Conversion to Mono-alkylated Product | - Ineffective leaving group on the alkylating agent.- Insufficiently activated aldehyde/ketone in reductive amination.- Steric hindrance from a bulky alkylating agent. | - If using an alkyl halide, consider converting a chloride or bromide to an iodide in situ (Finkelstein reaction).- For reductive amination, ensure the pH is slightly acidic (around 5-6) to facilitate imine formation without hydrolyzing the reducing agent.- For sterically demanding alkyl groups, consider increasing the reaction temperature cautiously or extending the reaction time, while carefully monitoring for side products. |
| Formation of Quaternary Ammonium Salt | - This is an extension of the di-alkylation problem, often seen with highly reactive alkylating agents like methyl iodide. | - Avoid highly reactive, unhindered alkylating agents if possible.- Employ reductive amination with formaldehyde for methylation.- Use a protecting group strategy to completely block the reactive sites you don't want to functionalize. |
| Azetidine Ring Opening | - Harsh acidic or basic conditions.- The presence of certain activating groups on the azetidine nitrogen can make the ring more susceptible to nucleophilic attack. | - Use milder reaction conditions. For example, in reductive amination, use sodium triacetoxyborohydride which is effective under mildly acidic conditions.- If using a protecting group on the azetidine nitrogen, choose one that does not overly activate the ring towards opening. |
Key Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation via Reductive Amination
This protocol is a reliable method for introducing a single alkyl group onto the primary amine of Azetidin-3-amine.
Materials:
-
Azetidin-3-amine dihydrochloride
-
Aldehyde or Ketone (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq to neutralize the dihydrochloride salt)
Procedure:
-
To a solution of this compound in DCM, add triethylamine or DIPEA and stir for 10-15 minutes at room temperature.
-
Add the corresponding aldehyde or ketone (1.0 equivalent) to the reaction mixture.
-
Stir the mixture for 1-2 hours at room temperature to allow for imine/iminium ion formation.
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 equivalents) in DCM.
-
Slowly add the suspension of the reducing agent to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Boc Protection for Selective Alkylation
This protocol outlines the protection of the azetidine nitrogen, allowing for subsequent selective alkylation of the exocyclic primary amine.
Materials:
-
Azetidin-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) (1.2 eq)
Procedure for Boc Protection:
-
Dissolve Azetidin-3-amine in DCM and cool the solution to 0 °C.
-
Add triethylamine followed by the dropwise addition of a solution of Boc₂O in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the N-Boc-azetidin-3-amine, which can often be used in the next step without further purification.
Subsequent Alkylation:
The resulting N-Boc-azetidin-3-amine can then be selectively mono-alkylated using the reductive amination protocol described above or other suitable alkylation methods. The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) if the free azetidine nitrogen is desired in the final product.
Visualizing the Reaction Pathways
Reductive Amination Workflow
Caption: Workflow for selective mono-alkylation via reductive amination.
Competing Alkylation Pathways
Caption: Competition between mono- and di-alkylation in direct alkylation.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation
Welcome to the technical support center for the synthesis of azetidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming the strained four-membered azetidine ring. The inherent ring strain of approximately 25.4 kcal/mol makes azetidine synthesis a nuanced endeavor, often plagued by challenges such as low yields and competing side reactions.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed, field-proven protocols to empower you to overcome these synthetic hurdles and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for constructing the azetidine ring?
A1: The most common and versatile methods for synthesizing azetidines include:
-
Intramolecular Cyclization: This is the most prevalent approach, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as an internal nucleophile, displacing a leaving group at the γ-position to form the four-membered ring.[3][4]
-
[2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This method involves the reaction of an imine with an alkene to form the azetidine ring.[5][6] This reaction can be promoted photochemically or through the use of catalysts.[2][3]
-
Ring Expansion of Aziridines: Various strategies exist to convert three-membered aziridine rings into four-membered azetidines.[3][7]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to afford the corresponding azetidine.[3][8]
Q2: Why are my intramolecular cyclization reactions resulting in consistently low yields?
A2: Low yields in azetidine formation via intramolecular cyclization are a frequent challenge. The primary culprits often include:
-
Competing Intermolecular Reactions: Instead of cyclizing, the precursor may react with other molecules of itself, leading to dimerization or polymerization.[3] This is particularly problematic at high concentrations.
-
Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, especially when using sterically hindered substrates or strong, non-nucleophilic bases.[3] The formation of more thermodynamically stable five- or six-membered rings, such as pyrrolidines, can also be a significant competing pathway.[1]
-
Poor Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group. If it is not sufficiently reactive under the chosen conditions, the reaction will be slow or may not proceed at all.[1][3]
-
Steric Hindrance: Bulky substituents on the substrate can impede the approach of the nucleophilic nitrogen, thereby slowing down or preventing the cyclization.[1][3]
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature are critical and can dramatically influence the outcome of the reaction.[1][3]
Q3: How do I choose an appropriate protecting group for my azetidine synthesis?
A3: The choice of a nitrogen protecting group is crucial as it can influence the nucleophilicity of the nitrogen and the overall stability of the molecule. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.[4] For reactions involving lithiation and subsequent electrophilic substitution, the tert-butoxythiocarbonyl (Botc) group has shown promise in activating the α-C-H bond.[9] Picolinamide (PA) protected amines have also been successfully used in palladium-catalyzed intramolecular amination of unactivated C-H bonds to form azetidines.[10]
Troubleshooting Guide
Issue 1: Low to No Yield in Intramolecular Cyclization
Symptoms:
-
TLC or LC-MS analysis predominantly shows the starting material.
-
Significant formation of baseline material or multiple unidentified spots, suggesting polymerization.[3]
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Issue 2: Formation of Pyrrolidine or Other Ring-Expanded Side Products
Symptoms:
-
NMR and MS data confirm the presence of a five-membered ring (pyrrolidine) or other larger ring structures instead of or in addition to the desired four-membered azetidine.
Causality and Solutions: The formation of pyrrolidines is a common competing pathway as five-membered rings are thermodynamically more stable than four-membered rings.[1] This is often observed in the intramolecular aminolysis of epoxy amines.[4]
-
Regioselectivity Control: The regioselectivity of the ring-opening of an epoxide precursor is critical. Lewis acids like Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) have been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to favor azetidine formation, whereas trans-3,4-epoxy amines can lead to pyrrolidines.[4]
-
Kinetic vs. Thermodynamic Control: Lowering the reaction temperature may favor the formation of the kinetically controlled azetidine product over the thermodynamically favored pyrrolidine.[1]
Data-Driven Optimization
The choice of leaving group, solvent, and base are paramount for successful azetidine synthesis. Below are tables summarizing the impact of these parameters.
Table 1: Comparison of Leaving Groups in Azetidine Formation
| Leaving Group | Relative Reactivity | Comments |
| Triflate (-OTf) | Excellent | Highly reactive, often used for challenging cyclizations. |
| Mesylate (-OMs) | Very Good | A common and effective choice, easily prepared from the corresponding alcohol.[3][4] |
| Tosylate (-OTs) | Good | Another widely used sulfonate ester with good reactivity.[3] |
| Iodide (-I) | Good | A good leaving group among halogens. Can be generated in situ from other halides via the Finkelstein reaction.[3] |
| Bromide (-Br) | Moderate | Less reactive than iodide. |
| Chloride (-Cl) | Poor | Generally not reactive enough for efficient azetidine ring closure. |
Table 2: Effect of Solvent and Base on Intramolecular Cyclization
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH | THF | 65 | 75 |
| 2 | NaH | DMF | 25 | 85 |
| 3 | K₂CO₃ | Acetonitrile | 80 | 60 |
| 4 | DBU | CH₂Cl₂ | 25 | 55 |
| 5 | Et₃N | CH₂Cl₂ | 25 | <10 |
Data is illustrative and based on general principles. Optimal conditions will vary with the specific substrate.
Experimental Protocols
Protocol 1: Synthesis of an N-Protected Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol
This protocol is adapted from a procedure for the synthesis of substituted azetidines and involves a two-step process: activation of the hydroxyl group followed by cyclization.[3]
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[3]
Step 2: Cyclization
-
Dissolve the crude mesylate in a suitable solvent such as THF or DMF.
-
Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[3]
Caption: Experimental workflow for azetidine synthesis from a γ-amino alcohol.
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol is adapted from a procedure for the synthesis of azetidines via regioselective aminolysis of epoxides.[4]
-
To a solution of the cis-3,4-epoxy amine (1 eq) in 1,2-dichloroethane (0.2 M), add La(OTf)₃ (5 mol%) at room temperature.
-
Stir the mixture under reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C.
-
Add saturated aqueous NaHCO₃ to quench the reaction.
-
Extract the mixture with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue using column chromatography to yield the corresponding azetidine.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Azetidine synthesis [organic-chemistry.org]
Technical Support Center: Purification of Polar Azetidine Compounds
Welcome to the technical support center for challenges in the purification of polar azetidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during the isolation and purification of these valuable, yet challenging, four-membered nitrogen heterocycles. The inherent ring strain and basicity of the azetidine core, especially when combined with polar functional groups, demand carefully considered purification strategies.[1]
This resource is structured into two main sections: a Troubleshooting Guide formatted as a direct problem-solution workflow, and a Frequently Asked Questions (FAQs) section addressing broader strategic considerations.
Troubleshooting Guide: From Workup to Final Product
This section addresses specific, common problems encountered during the purification of polar azetidines in a question-and-answer format.
Issue 1: Significant product loss during aqueous workup.
Question: I'm losing a substantial amount of my polar azetidine compound in the aqueous layer during liquid-liquid extraction. How can I improve recovery in the organic phase?
Answer: This is a frequent challenge stemming from the high water solubility of polar, often protonated, azetidine derivatives. The key is to decrease your compound's affinity for the aqueous phase and/or increase its affinity for the organic solvent.
Causality: Polar functional groups (e.g., hydroxyls, amines, amides) on the azetidine scaffold increase water solubility. Furthermore, if the aqueous phase is neutral or acidic, the basic azetidine nitrogen can be protonated, forming a highly water-soluble salt.
Solutions & Protocols:
-
pH Adjustment: Ensure the aqueous layer is basic before extraction. By raising the pH to at least two units above the pKa of the azetidine nitrogen (typically pH > 10), you deprotonate the ammonium salt to its neutral, more organosoluble free-base form.[2]
-
Protocol: During workup, add a saturated aqueous solution of a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and check the pH with litmus paper or a pH meter. Then, proceed with the extraction using an appropriate organic solvent. Perform this step quickly and at a low temperature if the compound is base-sensitive.
-
-
Salting-Out Effect: Increase the ionic strength of the aqueous phase to reduce the solvation of your organic compound, thereby "pushing" it into the organic layer.[3]
-
Protocol: Before extraction, saturate the aqueous phase by adding solid sodium chloride (NaCl) or potassium carbonate (K₂CO₃) until some solid no longer dissolves.[3] Then, perform the extraction as usual. This is particularly effective when using moderately polar organic solvents like ethyl acetate or dichloromethane (DCM).
-
-
Choice of Organic Solvent: Switch to a more polar extraction solvent that is still immiscible with water.
-
Recommendation: While diethyl ether and hexanes are common, they are often too nonpolar for these applications. Consider using ethyl acetate, dichloromethane (DCM), or even a mixture like 9:1 DCM/isopropanol for highly polar targets.
-
Issue 2: Severe streaking or tailing during silica gel chromatography.
Question: My azetidine compound streaks badly on a silica TLC plate and gives broad, tailing peaks during column chromatography, resulting in poor separation and low purity. What's happening and how do I fix it?
Answer: This is the most common problem and is caused by strong, non-ideal interactions between the basic azetidine nitrogen and the acidic surface of the silica gel.
Causality: Standard silica gel is covered in silanol groups (Si-OH), which are acidic (pKa ≈ 4.5). The basic lone pair on the azetidine nitrogen interacts strongly with these sites via hydrogen bonding and acid-base interactions. This leads to a portion of the analyte being irreversibly adsorbed or eluting very slowly, causing severe peak tailing.[2][4]
Solutions & Protocols:
-
Mobile Phase Modification (Competing Base): Add a small amount of a basic modifier to your eluent. This modifier will "neutralize" the acidic silanol sites, allowing your azetidine compound to elute cleanly.[2][4]
-
Protocol: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol) and add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide.[5] Always use a fume hood. Equilibrate your column with this modified mobile phase for at least 3-5 column volumes before loading your sample.
-
Expert Tip: For very polar compounds requiring high concentrations of methanol (e.g., >10% MeOH in DCM), using ammonium hydroxide is often more effective than triethylamine.
-
-
Use of Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, switch to a more inert or basic stationary phase.
-
Recommendations:
-
Alumina (Basic or Neutral): An excellent alternative to silica for basic compounds.[6][7] It lacks the strong acidic sites responsible for tailing.
-
Amine-Functionalized Silica: This stationary phase has a basic surface, which repels basic analytes and prevents strong adsorption, often providing excellent peak shape without mobile phase additives.[4][8]
-
Deactivated Silica: Pre-treating a packed silica column by flushing it with a solvent system containing a base can neutralize the active sites.[9]
-
-
Workflow: Selecting a Chromatography Strategy for Polar Azetidines
Caption: Decision workflow for selecting a purification method.
Issue 3: Compound decomposition on silica gel.
Question: I'm getting a low yield after column chromatography and I see new spots on my TLC analysis of the collected fractions. I suspect my azetidine is degrading. Why?
Answer: The acidic nature of silica gel can catalyze the degradation of sensitive compounds, particularly strained rings like azetidines.
Causality: The inherent ring strain of the four-membered ring makes azetidines susceptible to ring-opening reactions.[1][10] Protonation of the azetidine nitrogen by the acidic silanol groups on the silica surface can facilitate nucleophilic attack (by solvent, water, or other nucleophiles), leading to ring cleavage and decomposition.[10][11][12]
Solutions:
-
Avoid Silica Gel: The most effective solution is to avoid standard silica gel altogether. Use a more inert stationary phase like neutral alumina, or consider reversed-phase or HILIC chromatography.[6]
-
Neutralize the Silica: As described in Issue 2, pre-treating the silica column with a basic modifier can create a more neutral environment, minimizing acid-catalyzed degradation.[10]
-
Minimize Contact Time: Run the chromatography as quickly as possible. Use flash chromatography with slightly higher pressure rather than gravity chromatography. Do not let the compound sit on the column for an extended period.
Frequently Asked Questions (FAQs)
Q1: My polar azetidine has very poor or no retention on a C18 reversed-phase column. What are my options?
This is a common outcome, as highly polar molecules have a stronger affinity for the polar mobile phase (water/acetonitrile/methanol) than for the nonpolar C18 stationary phase.[13][14][15][16]
-
Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[17][18][19] It uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase rich in an organic solvent, typically acetonitrile, with a smaller amount of aqueous buffer.[20] The water acts as the strong, eluting solvent. This provides an orthogonal separation mechanism to reversed-phase.
-
Strategy 2: Ion-Pairing Chromatography: For ionizable azetidines, adding an ion-pairing reagent (e.g., trifluoroacetic acid for anion-exchange mode or an alkyl sulfonate for cation-exchange mode) to the reversed-phase mobile phase can form a neutral, more hydrophobic ion pair with your charged analyte, significantly increasing retention on a C18 column.[13][21]
-
Strategy 3: Aqueous Normal Phase (ANP): This is a subset of HILIC that uses a polar stationary phase with mobile phases containing a high percentage of organic solvent.
Q2: What is Supercritical Fluid Chromatography (SFC) and is it suitable for polar azetidines?
SFC is a powerful chromatographic technique that uses supercritical CO₂ as the main mobile phase, often with a small amount of a polar organic co-solvent (modifier) like methanol.[22][] It has several advantages for purifying amines:
-
High Efficiency & Speed: The low viscosity and high diffusivity of supercritical fluids allow for very fast and efficient separations.[22][24]
-
Excellent for Chiral Separations: SFC is particularly well-established as a leading technique for the preparative separation of chiral molecules, including amines.[25]
-
Reduced Solvent Waste: Using CO₂ significantly reduces the consumption of organic solvents.[22]
Basic additives are often still required in the modifier to ensure good peak shape for basic compounds like azetidines.[26][27] SFC is an excellent choice, especially for less polar azetidines or for challenging chiral separations.[25]
Q3: My purified azetidine is a solid but I cannot get it to crystallize. It just oils out. What can I do?
This is often a problem of purity or choosing the right solvent system.
-
Purity Check: First, ensure your compound is sufficiently pure (>95%) using high-resolution techniques like LC-MS or qNMR. Impurities can significantly inhibit crystallization.
-
Solvent System Selection:
-
Single Solvent: If your compound is an oil, it may be too soluble in the final solvent used for purification. Try triturating the oil with a non-polar solvent in which it is insoluble (e.g., hexanes, pentane, or diethyl ether) to induce solidification.
-
Co-solvent System: Dissolve your compound in a minimum amount of a "good" solvent where it is very soluble (e.g., DCM, methanol). Then, slowly add a "poor" anti-solvent where it is insoluble (e.g., hexanes, diethyl ether) dropwise until the solution becomes persistently cloudy.[21] Warm the mixture slightly to redissolve the solid, then allow it to cool slowly to room temperature, and finally in a freezer, to promote crystal growth.
-
Data Summary: Chromatography Technique Selection
| Technique | Stationary Phase | Mobile Phase Characteristics | Best For... | Key Considerations |
| Normal Phase | Silica, Alumina | Non-polar (e.g., Hexane/EtOAc) | Moderately polar, non-ionic azetidines. | Requires basic additives for good peak shape on silica.[2] Risk of acid-catalyzed degradation on silica.[10] |
| Reversed Phase | C18, C8 | Polar (e.g., Water/ACN) | Azetidines with sufficient hydrophobicity. | Very polar azetidines show poor retention.[13][14] Ion-pairing agents can be used to retain charged species.[21] |
| HILIC | Bare Silica, Diol, Amide | High Organic + Aqueous Buffer | Highly polar, hydrophilic, and ionic azetidines.[17][18] | Retention mechanisms can be complex. Method development may require screening different stationary phases and buffers.[17] |
| SFC | Chiral, various | Supercritical CO₂ + Modifier | Chiral separations, less polar to moderately polar azetidines.[24][25] | Requires specialized equipment. Basic additives often needed for good peak shape.[26] |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. teledyneisco.com [teledyneisco.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotage.com [biotage.com]
- 20. obrnutafaza.hr [obrnutafaza.hr]
- 21. benchchem.com [benchchem.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 24. tandfonline.com [tandfonline.com]
- 25. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 27. chromatographyonline.com [chromatographyonline.com]
Azetidine Synthesis Technical Support Center: Minimizing Dimer Formation
Welcome to the technical support center for azetidine ring formation. The synthesis of the strained four-membered azetidine ring is a common challenge for researchers in medicinal chemistry and drug development.[1][2] One of the most persistent side reactions plaguing these syntheses, particularly via intramolecular cyclization, is the formation of dimeric and polymeric byproducts.[3] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize dimer formation and maximize the yield of your desired azetidine monomer.
Troubleshooting Guide: Suppressing Dimerization
This section addresses common issues related to dimer formation in a question-and-answer format, providing both the "how" and the "why" for each strategic solution.
Q1: My azetidine synthesis is yielding a significant amount of a dimeric byproduct. What are the primary causes?
A1: The formation of a dimer instead of the desired azetidine monomer is a classic case of competing intermolecular versus intramolecular reactions.[3][4] The outcome is dictated by reaction kinetics.
-
Intramolecular Cyclization (Monomer Formation): This is a first-order reaction, as it involves a single molecule reacting with itself. Its rate is dependent only on the concentration of your precursor (Rate = k₁[Precursor]).
-
Intermolecular Reaction (Dimer Formation): This is a second-order reaction, as it requires two precursor molecules to collide. Its rate is dependent on the square of the precursor concentration (Rate = k₂[Precursor]²).
Therefore, the primary cause of dimerization is a reaction condition that favors the second-order intermolecular pathway. High concentrations of the starting material are the most common culprit.[3]
Q2: How can I effectively implement high-dilution conditions to favor intramolecular cyclization?
A2: High-dilution conditions are the most powerful tool to suppress second-order dimerization.[3] By dramatically lowering the concentration of the substrate, you reduce the probability of two molecules finding each other, thus favoring the first-order intramolecular cyclization.
The most effective method for achieving true high dilution is through syringe-pump addition . This involves slowly adding a solution of your cyclization precursor to a larger volume of solvent (often containing the base or catalyst). This technique maintains a consistently low, near-zero concentration of the reactive species in the reaction flask throughout the addition process. A typical starting concentration for the substrate in the reaction pot should be in the range of 0.01–0.05 M.
Q3: What is the role of the leaving group, and which ones are optimal for minimizing dimerization?
A3: The choice of the leaving group is critical.[1][3] An ideal leaving group should be reactive enough to facilitate the ring-closing SN2 reaction under mild conditions but not so reactive that it promotes side reactions.
-
Excellent Leaving Groups (e.g., Triflate, Tosylate, Mesylate): These are highly recommended.[3] They are readily displaced by the nitrogen nucleophile, often allowing the reaction to proceed at lower temperatures, which can help suppress the intermolecular pathway. The conversion of a less reactive hydroxyl group into a mesylate or tosylate is a standard and effective activation step.[3]
-
Halides: While usable, their reactivity follows the order I > Br > Cl. If you are using a chloro- or bromo-precursor and observing dimerization, consider an in situ Finkelstein reaction to convert it to the more reactive iodo-analogue.[3]
A better leaving group accelerates the desired intramolecular reaction, allowing it to outcompete the concentration-dependent dimerization.
Q4: How do I choose the right N-protecting group to prevent side reactions and favor monomer formation?
A4: The nitrogen protecting group serves multiple purposes: it can modulate the nucleophilicity of the nitrogen, prevent unwanted side reactions, and introduce steric bulk that can influence the reaction's course.[5][6][7]
-
Sulfonyl Groups (Tosyl, Nosyl): These electron-withdrawing groups decrease the nitrogen's nucleophilicity. While this can slow the desired cyclization, it also significantly reduces the rate of intermolecular dimerization. Their robustness is a key feature, though deprotection can require harsh conditions.[3]
-
Carbamates (Boc, Cbz): These are widely used due to their reliable introduction and milder removal conditions.[3] The tert-butoxycarbonyl (Boc) group is particularly common and is tolerated in many cyclization reactions.[3][8]
-
Bulky Groups (Trityl): Very large protecting groups like the trityl group can sterically hinder the nitrogen from participating in an intermolecular reaction with another bulky, protected molecule, thereby favoring the intramolecular pathway.[3]
The ideal choice depends on balancing nucleophilicity, steric hindrance, and the compatibility of the deprotection step with your overall synthetic route.[9]
| Protecting Group | Key Characteristics | Deprotection Conditions | Suitability for Dimer Minimization |
| Tosyl (Ts) | Electron-withdrawing, robust, reduces N-nucleophilicity. | Harsh (e.g., Na/NH₃, HBr/phenol). | Excellent; significantly slows intermolecular reactions. |
| Boc | Carbamate, easily removed. | Acidic (e.g., TFA, HCl). | Good; offers a balance of reactivity and control.[8] |
| Benzyl (Bn) | Removed by hydrogenolysis. | H₂, Pd/C. | Moderate; less effective at electronically deactivating the nitrogen. |
| Trityl (Tr) | Very bulky, sterically demanding. | Mildly acidic conditions. | Excellent; sterically disfavors the intermolecular transition state.[3] |
Q5: Can temperature and reaction time be optimized to reduce dimer yield?
A5: Yes. Temperature control is a crucial, albeit secondary, factor.
-
Lowering Temperature: As a general rule, start at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures increase the kinetic energy of all molecules, leading to more frequent collisions and potentially favoring the higher-order dimerization reaction. If the reaction is too slow, a modest increase in temperature may be necessary, but this should be done cautiously while monitoring the product ratio.[3]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Allowing the reaction to proceed for too long after the starting material is consumed can sometimes lead to byproduct formation or degradation of the desired strained azetidine.
Q6: Are there specific solvent effects I should be aware of?
A6: The solvent can significantly influence the rate and outcome of the cyclization.[10]
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.[3] Solvents like DMF and acetonitrile have been shown to be favorable for intramolecular cyclizations.[11]
-
Solvent Volume: The primary role of the solvent in minimizing dimerization is to act as the medium for high dilution. The specific choice of solvent is often secondary to ensuring a sufficiently large volume is used.
Frequently Asked Questions (FAQs)
-
What is the kinetic basis for high dilution favoring monomer formation? The formation of the monomer via intramolecular cyclization is a first-order process (Rate ∝ [Substrate]), while the formation of the dimer is a second-order process (Rate ∝ [Substrate]²). By decreasing the concentration, you decrease the rate of the second-order reaction much more significantly than the first-order reaction, tipping the balance in favor of the monomer.
-
Can a phase-transfer catalyst (PTC) help? A PTC can be useful in reactions with poor solubility or when using an inorganic base in a non-polar solvent. By bringing the anionic nucleophile into the organic phase, it can accelerate the reaction. This may indirectly help by allowing the reaction to run at a lower temperature, but it does not directly address the core issue of concentration.
-
When should I consider a different synthetic route? If extensive optimization of an intramolecular cyclization (high dilution, leaving group, protecting group, etc.) still yields significant dimer, it may be time to consider alternative strategies. These include [2+2] cycloadditions (like the aza-Paternò-Büchi reaction), ring expansions of aziridines, or the reduction of β-lactams.[3][12]
Visualizing the Competing Pathways
The choice between monomer and dimer formation is a competition between two distinct reaction pathways originating from the same precursor.
Caption: Competing intramolecular (monomer) and intermolecular (dimer) pathways.
Experimental Protocols
Protocol 1: Syringe-Pump Mediated High-Dilution Cyclization
This protocol describes a general procedure for forming an N-tosylazetidine from a γ-amino alcohol precursor, emphasizing the high-dilution technique to minimize dimerization.
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the N-tosyl-γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.[3]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure for the next step.[3]
Step 2: High-Dilution Cyclization
-
Set up a reaction flask with a magnetic stirrer, containing a suitable solvent (e.g., DMF) and a strong, non-nucleophilic base (e.g., NaH, 1.2 eq, 60% dispersion in mineral oil, washed with hexanes). The volume of solvent should be calculated to result in a final concentration of ~0.01 M.
-
Dissolve the crude mesylate from Step 1 in a volume of the same solvent.
-
Draw this solution into a syringe and place it on a syringe pump.
-
Begin slowly adding the mesylate solution to the stirred suspension of the base over a period of 4-8 hours.
-
After the addition is complete, let the reaction stir for an additional 1-2 hours or until TLC/LC-MS indicates completion.
-
Carefully quench the reaction by slowly adding water or saturated aqueous NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for syringe-pump mediated high-dilution cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Boc Protecting Group from Azetidine Nitrogen
Welcome to the technical support center for the deprotection of N-Boc-azetidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of removing the tert-butoxycarbonyl (Boc) protecting group from the sterically hindered and strained azetidine nitrogen. Here, we will delve into common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the success of your synthetic endeavors.
The azetidine moiety is a valuable scaffold in medicinal chemistry, offering unique structural constraints and vectors for molecular design.[1][2][3] However, the inherent ring strain of this four-membered heterocycle can present challenges during synthetic manipulations, particularly during the deprotection of the nitrogen atom.[1][3] This guide aims to provide a comprehensive resource based on established literature and practical field experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Boc deprotection of azetidines, offering explanations for the underlying chemistry and actionable solutions.
Issue 1: Incomplete or Sluggish Deprotection
Symptoms: TLC or LC-MS analysis shows a significant amount of remaining N-Boc-azetidine starting material even after extended reaction times.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The stability of the Boc group is highly dependent on the acidity of the reaction medium.[4][5] While standard conditions like 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) are often effective, the azetidine nitrogen's basicity and steric hindrance can necessitate stronger conditions.[4][6]
-
Steric Hindrance: The substitution pattern on the azetidine ring can sterically hinder the approach of the acid to the carbamate oxygen, slowing down the deprotection.[5]
-
Solution: Increase the reaction temperature cautiously. Monitor the reaction closely for any signs of degradation. Alternatively, longer reaction times at room temperature may be sufficient.
-
-
Poor Solubility: If the N-Boc-azetidine has poor solubility in the reaction solvent, the deprotection will be inefficient.
-
Solution: Screen different solvents. While DCM is common, other solvents like 1,4-dioxane or even co-solvents may improve solubility and facilitate the reaction.
-
Issue 2: Azetidine Ring Opening or Decomposition
Symptoms: Formation of unexpected byproducts, often observed as a complex mixture on TLC or LC-MS, with masses not corresponding to the desired product or starting material. This is a critical concern due to the inherent ring strain of azetidines.[1][3]
Potential Causes & Solutions:
-
Harsh Acidic Conditions: While stronger acids can drive the deprotection, they can also promote the protonation of the azetidine nitrogen, making the ring susceptible to nucleophilic attack and subsequent opening.[3]
-
Solution: Use the mildest acidic conditions that afford complete deprotection. A careful optimization of acid concentration and reaction time is crucial. Consider using milder acids like p-toluenesulfonic acid (pTSA).[9] Remarkably, studies have shown that the azetidine ring can be quite stable even under strongly acidic conditions, such as 90:5:5 TFA/TIS/CH2Cl2, without evidence of ring opening.[10]
-
-
Presence of Nucleophiles: Water or other nucleophiles in the reaction mixture can attack the protonated azetidine ring, leading to decomposition.
-
Solution: Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Substrate-Specific Instability: The electronic properties of substituents on the azetidine ring can influence its stability. Electron-withdrawing groups can sometimes stabilize the ring, while certain other functionalities might promote decomposition pathways.[3]
-
Solution: If ring opening is persistent, consider alternative, non-acidic deprotection methods.[11]
-
Issue 3: Formation of tert-Butylated Byproducts
Symptoms: Mass spectrometry analysis reveals the addition of a tert-butyl group (+56 Da) to your desired product or other nucleophilic sites within the molecule.
Potential Causes & Solutions:
-
Trapping of the tert-Butyl Cation: The deprotection of the Boc group generates a reactive tert-butyl cation.[4][12][13] This electrophile can be trapped by any nucleophilic functional groups present in your molecule, such as phenols, indoles, or thioethers.[4][13][14]
-
Solution: Employ scavengers in your deprotection cocktail. These are nucleophilic species that are more reactive or present in higher concentrations than the sensitive residues in your substrate.[4][13] Common scavengers include:
-
Triethylsilane (TES): Highly effective at reducing the tert-butyl cation.
-
Anisole or Thioanisole: Useful for protecting electron-rich aromatic rings.[8]
-
Water: Can act as a scavenger, but its use must be balanced against the risk of promoting ring opening.[4]
-
1,2-Ethanedithiol (EDT): Effective for protecting sulfur-containing residues.
-
-
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting Boc deprotection of azetidines.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for Boc deprotection of an azetidine?
A common starting point is a solution of 25-50% TFA in DCM at room temperature.[4][6] The reaction is typically monitored by TLC or LC-MS and is often complete within 1-4 hours. However, due to the unique nature of the azetidine ring, these conditions may require optimization.
Q2: How do I properly work up a TFA-mediated deprotection reaction?
After the reaction is complete, the volatile components (DCM and excess TFA) are typically removed in vacuo.[6] If your product is not water-soluble, a basic workup with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be performed to neutralize the TFA salt, followed by extraction with an appropriate organic solvent.[15] For water-soluble amines, ion-exchange chromatography or the use of a basic resin like Amberlyst A21 can be effective for removing the TFA salt.[15]
Q3: Are there any milder, non-acidic alternatives for Boc deprotection on sensitive azetidine substrates?
Yes, several alternative methods exist for Boc deprotection that avoid strongly acidic conditions.[11] These can be particularly useful if your azetidine derivative is prone to ring-opening. Some options include:
-
Thermal Deprotection: Heating the N-Boc-azetidine in a high-boiling solvent like water or methanol can effect deprotection, though this is substrate-dependent.[11][16]
-
Lewis Acid Catalysis: Certain Lewis acids, such as Sn(OTf)₂, can catalyze the removal of the Boc group under milder conditions than Brønsted acids.[17]
-
Oxalyl Chloride in Methanol: This system provides a mild method for the deprotection of a variety of N-Boc protected compounds.[11][18]
Q4: How can I monitor the progress of the deprotection reaction?
-
Thin-Layer Chromatography (TLC): The deprotected azetidine will have a different Rf value than the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is a good way to visualize the appearance of the free amine, which will typically show up as a colored spot.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring the reaction. It allows you to track the disappearance of the starting material and the appearance of the product, as well as identify any potential byproducts by their mass-to-charge ratio.
Q5: Is the azetidine ring stable to the conditions required for Boc deprotection?
Generally, the azetidine ring is surprisingly robust under standard acidic deprotection conditions.[10][20] However, its stability is substrate-dependent.[3] The presence of certain substituents can influence the ring's susceptibility to opening. It is always advisable to perform a small-scale test reaction and carefully analyze the product mixture for any signs of degradation.
Comparison of Common Boc Deprotection Methods for Azetidines
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Standard Acidic | TFA in DCM | 25-50% TFA, RT, 1-4h | Reliable, well-established, effective for most substrates. | Can cause ring-opening in sensitive substrates, generates tert-butyl cation. |
| Stronger Acidic | 4M HCl in Dioxane | RT, 1-16h[7] | More potent for stubborn deprotections. | Increased risk of side reactions and ring-opening. |
| Milder Acidic | pTSA in Dioxane | Reflux | Milder than TFA or HCl. | May require elevated temperatures, which can be detrimental to some substrates.[2] |
| Lewis Acid Catalysis | Sn(OTf)₂, ZnBr₂ | Varies | Can be milder than strong Brønsted acids. | May require screening of different Lewis acids and conditions.[17] |
| Thermal | Water or Methanol | Reflux | "Green" and avoids harsh reagents. | Substrate-dependent, may not be generally applicable.[11][16] |
Experimental Protocol: General Procedure for TFA-Mediated Boc Deprotection of an N-Boc-Azetidine
-
Preparation: Dissolve the N-Boc-azetidine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq., typically a 25-50% v/v solution in DCM) to the stirred solution.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude deprotected azetidine.
-
-
Purification: Purify the crude product by flash column chromatography or crystallization as needed.
Note: For substrates sensitive to tert-butylation, add a scavenger such as triethylsilane (1.1-1.5 eq.) to the reaction mixture before the addition of TFA.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection proceeds through a well-understood mechanism:
-
Protonation: The carbamate oxygen is protonated by the acid.[12][21][22]
-
Cleavage: This protonation weakens the C-O bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[12][21][22]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide gas.[12][21][22]
-
Protonation of Amine: Under the acidic conditions, the newly formed azetidine nitrogen is protonated, yielding the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[12][22]
Caption: Mechanism of acid-catalyzed Boc deprotection of an azetidine.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
Technical Support Center: Optimizing Solvent and Temperature for Azetidination Reactions
Welcome to the Technical Support Center for Azetidination Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing the azetidine scaffold. The inherent ring strain of this four-membered heterocycle presents unique synthetic challenges, where seemingly minor adjustments in reaction conditions, particularly solvent and temperature, can dramatically influence yield and selectivity.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My azetidination reaction is resulting in very low yields. What are the primary factors I should investigate?
A1: Low yields in azetidination reactions are a common challenge, primarily due to the high activation energy required to form the strained four-membered ring.[1] The most critical factors to investigate are:
-
Competing Side Reactions: The formation of more stable five- or six-membered rings (e.g., pyrrolidines) is a frequent competing pathway.[1] Additionally, intermolecular reactions, such as dimerization or polymerization, can outcompete the desired intramolecular cyclization, especially at high concentrations.[3]
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is paramount. These parameters directly influence reaction kinetics and the stability of intermediates and transition states.[4][5] An inappropriate solvent can fail to adequately solvate the transition state, while an incorrect temperature may not provide sufficient energy to overcome the activation barrier or could promote decomposition.[6]
-
Steric Hindrance: Bulky substituents on the substrate can sterically hinder the intramolecular cyclization necessary for ring formation.[3]
-
Inefficient Leaving Group: For intramolecular nucleophilic substitution routes, the leaving group's efficacy is crucial for a successful reaction.[3]
Q2: I am observing the formation of a significant amount of pyrrolidine byproduct. How can I favor the formation of the azetidine ring?
A2: The regioselective competition between 4-exo-tet (azetidine) and 5-endo-tet (pyrrolidine) cyclization is a classic challenge. To favor azetidine formation:
-
Solvent Selection: The polarity and coordinating ability of the solvent can differentially stabilize the transition states for the two cyclization pathways. In some cases, less polar, non-coordinating solvents can favor the more constrained transition state leading to the azetidine. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, changing the solvent from dichloromethane (CH₂Cl₂) to 1,2-dichloroethane (DCE) significantly improves the selectivity for the azetidine product.[7]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled azetidine product over the thermodynamically more stable pyrrolidine.[1]
-
Catalyst Choice: The Lewis acidity and coordination geometry of a metal catalyst can direct the regioselectivity. For instance, La(OTf)₃ has been shown to be highly effective in promoting C3-selective aminolysis of epoxides to favor azetidine formation.[7]
Q3: How does solvent polarity mechanistically influence the rate of an intramolecular S\textsubscript{N}2 cyclization to form an azetidine?
A3: In an intramolecular S\textsubscript{N}2 reaction, a neutral amine nucleophile attacks an electrophilic carbon, displacing a leaving group. The transition state for this reaction typically involves charge separation. The choice of solvent plays a critical role in stabilizing this transition state:[8][9]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for S\textsubscript{N}2 reactions.[10] They possess strong dipoles that can solvate the developing positive charge on the nitrogen and the negative charge on the leaving group in the transition state, thereby lowering the activation energy.[8] However, they do not form strong hydrogen bonds with the amine nucleophile, leaving it more "naked" and reactive.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can solvate the amine starting material through hydrogen bonding, creating a "solvent cage" that can hinder its nucleophilicity and increase the activation energy for the cyclization.[8][10]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices as they cannot effectively stabilize the charged transition state, leading to very slow reaction rates.[11]
Therefore, a systematic screening of polar aprotic solvents is a logical starting point for optimizing an intramolecular S\textsubscript{N}2 azetidination.
Troubleshooting Guides
Problem 1: The reaction is not proceeding to completion, and starting material remains even after extended reaction times.
This issue often points to an activation energy barrier that is too high under the current conditions or catalyst deactivation.
Troubleshooting Workflow: Incomplete Conversion
Caption: Troubleshooting workflow for incomplete azetidination reactions.
Causality and Solutions:
-
Insufficient Thermal Energy: The most straightforward approach is to increase the reaction temperature.[1] This provides the molecules with more kinetic energy to overcome the activation barrier. However, be mindful of potential decomposition or side reactions at higher temperatures.
-
Poor Solvent Choice: If increasing the temperature is ineffective or leads to degradation, consider the solvent. Switching from a less polar solvent to a more polar aprotic solvent like DMF or DMSO can accelerate S\textsubscript{N}2 reactions by better stabilizing the transition state.[3]
-
Reagent Quality: Ensure that all reagents, especially the base and any catalysts, are pure and anhydrous. Water can deactivate many catalysts and bases.[12]
-
Leaving Group Inefficiency: If your substrate has a poor leaving group (like a hydroxyl group), it must be activated. Convert it to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf), to facilitate the nucleophilic attack.[3]
Problem 2: The reaction is messy, with multiple unidentified byproducts and baseline material on TLC.
This often indicates substrate or product instability under the reaction conditions, or that intermolecular side reactions are dominating.
Troubleshooting Workflow: Poor Selectivity/Decomposition
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Predictive Tools for Optimizing Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gctlc.org [gctlc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of N-substituted Azetidin-3-amine Derivatives
This guide provides an in-depth comparison of spectroscopic techniques for the characterization of N-substituted azetidin-3-amine derivatives, a class of molecules of significant interest in medicinal chemistry.[1][2] As scaffolds, the strained four-membered azetidine ring offers a unique three-dimensional profile that can be leveraged to modulate the physicochemical properties and pharmacological activity of drug candidates.[3] Robust and unambiguous structural confirmation is therefore a critical step in the development of these compounds.
This document moves beyond a simple recitation of techniques. It is designed to provide researchers, scientists, and drug development professionals with the causal reasoning behind experimental choices, empowering them to develop self-validating analytical workflows for these specific heterocyclic systems.
The Spectroscopic Toolkit: A Multi-faceted Approach to Structure Elucidation
No single technique can fully reveal the structure of a novel N-substituted azetidin-3-amine derivative. A synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for confident characterization.
| Technique | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Detailed 3D structure, connectivity, stereochemistry | Unparalleled structural detail, non-destructive | Lower sensitivity, complex spectra can be challenging to interpret |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | High sensitivity, confirms molecular formula | Provides limited connectivity information, isomers can be indistinguishable |
| IR Spectroscopy | Functional group identification | Fast, simple, confirms presence of key bonds (N-H, C=O, etc.) | Provides limited structural information, spectra can be complex |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of these molecules.[4][5] The rigid, strained nature of the azetidine ring leads to distinct and predictable spectral features.
¹H NMR Spectroscopy: Mapping the Proton Environment
The proton NMR spectrum provides the initial, detailed map of the molecule.
-
Azetidine Ring Protons (C2-H, C3-H, C4-H): These protons typically resonate in the range of δ 3.0-4.5 ppm.[6]
-
Causality: The electron-withdrawing nature of the ring nitrogen deshields these protons, shifting them downfield from typical aliphatic protons.
-
Expert Insight: The protons on the C2 and C4 carbons adjacent to the nitrogen are often diastereotopic, especially in chiral environments, appearing as distinct multiplets rather than a simple triplet.[6] Their coupling patterns (geminal and vicinal) can be complex, often requiring 2D NMR for full assignment.
-
-
Amine Proton (N-H): The chemical shift of the amine proton is variable (typically δ 1.5-3.5 ppm) and concentration-dependent. It often appears as a broad singlet and can exchange with D₂O, causing the peak to disappear, which is a key diagnostic test.
-
N-Substituent Protons: The chemical shifts and multiplicities of these protons will be dictated by the nature of the substituent (e.g., aromatic, aliphatic, acyl). For example, a Boc-protecting group will show a characteristic singlet at ~1.4 ppm.[7]
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by defining the carbon framework.
-
Azetidine Ring Carbons:
-
N-Substituent Carbons: The chemical shifts will be characteristic of the substituent. For example, the carbonyl of an N-acyl group will appear significantly downfield (~170 ppm).
2D NMR Spectroscopy: Unambiguous Connectivity and Stereochemistry
For complex derivatives, 2D NMR techniques are indispensable for unambiguous signal assignment and structural confirmation.[4][8]
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks. This is crucial for tracing the connectivity of protons around the azetidine ring and into the N-substituent.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the confident assignment of carbon signals based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds. This is vital for connecting disparate fragments of the molecule, such as linking protons on the N-substituent to the C2/C4 carbons of the azetidine ring.[6]
The following diagram illustrates a logical workflow for NMR-based structure elucidation.
Caption: Experimental workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Confirming the Molecular Identity
Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition—a critical piece of self-validating data.
-
Ionization Techniques:
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for these compounds. It typically produces a strong protonated molecular ion ([M+H]⁺), which directly provides the molecular weight with minimal fragmentation.[6][7]
-
Electron Ionization (EI): This high-energy technique can be useful for providing structural information through characteristic fragmentation patterns of the azetidine ring.[9] However, the molecular ion may be weak or absent.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for trustworthiness. It provides a highly accurate mass measurement (typically to within 5 ppm), allowing for the unambiguous determination of the elemental formula.[6][7] This helps to distinguish between compounds with the same nominal mass but different atomic compositions.
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
IR spectroscopy is a quick and effective method to confirm the presence of key functional groups.
-
N-H Vibrations:
-
C-N Stretching: Aliphatic amine C-N stretching absorptions are typically found in the 1000-1250 cm⁻¹ range.[11]
-
Substituent-Specific Vibrations: The N-substituent will introduce characteristic peaks. For instance, an N-benzoyl group will exhibit a strong carbonyl (C=O) stretch around 1630-1680 cm⁻¹.[13]
Experimental Protocols: A Framework for Reproducible Data
Adherence to standardized protocols is paramount for generating high-quality, trustworthy data.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the N-substituted azetidin-3-amine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.[4]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.[8]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent peak is used for referencing.[14]
-
-
Data Acquisition (General Parameters):
-
¹H NMR: Acquire with a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using proton decoupling, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): Utilize standard instrument parameter sets, adjusting the number of increments in the indirect dimension (F1) and the number of scans per increment to achieve the desired resolution and sensitivity.[8]
-
-
Data Processing:
-
Apply Fourier transformation with appropriate window functions (e.g., exponential multiplication for sensitivity enhancement).
-
Carefully phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the reference signal (TMS or residual solvent peak).
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with electrospray ionization.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard solution to ensure high mass accuracy.
-
Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the compound class.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the source or inject via an LC system.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Ensure the mass resolution is set to >10,000 (FWHM).
-
-
Data Analysis:
-
Determine the accurate mass of the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental composition that best fits the measured accurate mass within a tolerance of ±5 ppm.
-
Conclusion
The structural characterization of N-substituted azetidin-3-amine derivatives is a systematic process of evidence gathering. While ¹H and ¹³C NMR provide the foundational architectural details, 2D NMR techniques like COSY, HSQC, and HMBC are essential for assembling these pieces into an unambiguous whole. High-resolution mass spectrometry provides the non-negotiable confirmation of the elemental formula, and IR spectroscopy offers a rapid and valuable check for the presence of key functional groups. By integrating these techniques within a logical, self-validating workflow, researchers can ensure the scientific integrity of their findings and confidently advance their drug discovery and development programs.
References
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. studylib.net [studylib.net]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Azetidine [webbook.nist.gov]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 14. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to ¹H and ¹³C NMR Characterization of Azetidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Strained Azetidine Ring
Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry and drug discovery. Their inherent ring strain, a consequence of deviation from ideal bond angles, imparts unique conformational properties and reactivity that can be exploited to enhance pharmacological profiles. From potent antibacterials to enzyme inhibitors, the azetidine motif is a cornerstone of modern therapeutic design.
The precise structural elucidation of these compounds is paramount to understanding their structure-activity relationships (SAR) and ensuring the integrity of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for this purpose, providing unparalleled insight into the molecular framework, stereochemistry, and electronic environment of azetidine derivatives. This guide offers a comprehensive comparison of ¹H and ¹³C NMR characterization of various azetidine compounds, supported by experimental data and field-proven insights to aid researchers in their synthetic and analytical endeavors.
¹H NMR Spectroscopy: A Window into the Azetidine Core
The ¹H NMR spectrum provides a wealth of information about the protons within an azetidine ring and its substituents. The chemical shifts (δ), coupling constants (J), and multiplicities of these signals are highly sensitive to the substitution pattern and stereochemistry.
Chemical Shifts (δ)
The protons on the azetidine ring typically resonate in a characteristic region of the ¹H NMR spectrum. The electron-withdrawing effect of the nitrogen atom deshields the adjacent protons, causing them to appear at a lower field compared to analogous cyclobutanes.
-
Unsubstituted Azetidine: In its simplest form, the protons of azetidine exhibit a complex second-order splitting pattern due to strong coupling. The α-protons (adjacent to the nitrogen) are typically found further downfield than the β-protons.
-
Substituent Effects: The introduction of substituents dramatically influences the chemical shifts of the ring protons. Electron-withdrawing groups, such as carbonyls (in azetidin-2-ones) or sulfonyl groups, cause a significant downfield shift of adjacent protons. Conversely, electron-donating groups will lead to an upfield shift. The nature of the substituent on the nitrogen atom also plays a crucial role in the electronic environment of the ring.
Coupling Constants (J)
Spin-spin coupling between protons on the azetidine ring provides critical information about connectivity and, most importantly, stereochemistry.
-
Geminal Coupling (²J): The coupling between two protons on the same carbon atom is typically in the range of 5-10 Hz.
-
Vicinal Coupling (³J): The coupling between protons on adjacent carbon atoms is highly dependent on the dihedral angle between them. This is particularly useful for determining the cis/trans stereochemistry of substituents. A larger coupling constant is generally observed for cis protons compared to trans protons in azetidin-2-ones. For instance, in β-lactams, ³J(H3,H4) for cis isomers is typically 5-6 Hz, while for trans isomers it is 0-2.5 Hz[1].
-
Long-Range Coupling (⁴J): Four-bond couplings are sometimes observed in azetidine rings, though they are generally small (< 1 Hz).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct view of the carbon framework of the azetidine compound.
Chemical Shifts (δ)
The chemical shifts of the carbon atoms in the azetidine ring are also influenced by the nitrogen atom and the nature of the substituents.
-
Unsubstituted Azetidine: The α-carbons of unsubstituted azetidine are deshielded by the nitrogen and appear further downfield compared to the β-carbon.
-
Substituent Effects: Electron-withdrawing groups will shift the signals of adjacent carbons downfield. The carbonyl carbon of azetidin-2-ones, for example, is a key diagnostic signal, typically appearing in the range of 165-180 ppm[2]. The position of this signal is sensitive to ring strain and the nature of the N-substituent.
Comparison of Azetidine Derivatives: Case Studies
To illustrate the principles discussed above, let's compare the NMR data of a few representative azetidine compounds.
Table 1: Comparison of ¹H and ¹³C NMR Data for Selected Azetidine Derivatives
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
| Azetidine | H2/H4: ~3.3 (t, J = 7.5 Hz, 4H)H3: ~2.2 (quint, J = 7.5 Hz, 2H) | C2/C4: ~46.5C3: ~24.5 | Spectral Database for Organic Compounds (SDBS) | |
| 1-Benzylazetidine | Aromatic-H: 7.2-7.4 (m, 5H)CH₂-Ph: 3.5 (s, 2H)H2/H4: 3.1 (t, J = 7.0 Hz, 4H)H3: 2.0 (quint, J = 7.0 Hz, 2H) | Aromatic-C: 126.8, 128.1, 128.9, 140.2CH₂-Ph: 62.1C2/C4: 53.5C3: 18.9 | [3] | |
| Azetidin-2-one | H3: ~3.0 (t, J = 5.0 Hz, 2H)H4: ~3.5 (t, J = 5.0 Hz, 2H) | C2 (C=O): ~170C3: ~38C4: ~39 | [2] |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Advanced 2D NMR Techniques for Unambiguous Structure Elucidation
For complex azetidine derivatives with overlapping signals in their 1D NMR spectra, 2D NMR techniques are essential for unambiguous assignment of the structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, helping to trace the connectivity of protons within the azetidine ring and its substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for determining the overall carbon skeleton and the placement of substituents.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of substituents and the conformation of the molecule.
References
A Senior Application Scientist's Guide to Azetidin-3-amine Dihydrochloride: A Comparative Analysis for Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of small, saturated heterocycles is a cornerstone of molecular design. Among these, the azetidine motif has emerged as a "privileged structure," offering a unique combination of properties that can enhance metabolic stability, modulate physicochemical parameters, and impart desirable conformational rigidity.[1][2] This guide provides an in-depth comparative analysis of Azetidin-3-amine dihydrochloride, a key building block, against its homologous counterparts—pyrrolidine and piperidine. We will examine their relative performance in two of the most critical transformations in medicinal chemistry: amide bond formation and Buchwald-Hartwig amination. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide the rational selection of amine sources in synthesis.
Introduction: The Unique Profile of Azetidin-3-amine
Azetidin-3-amine is a four-membered nitrogen-containing heterocycle that serves as a versatile building block in the synthesis of complex bioactive molecules.[3] Its value in medicinal chemistry is largely derived from the properties of the azetidine ring itself.
The Role of Ring Strain: The reactivity and conformational properties of azetidines are dominated by a significant degree of ring strain, approximately 25.4 kcal/mol.[2][4] This value is intermediate between the highly reactive and often unstable aziridines (~27.7 kcal/mol) and the relatively unreactive, strain-free pyrrolidines (~5.4 kcal/mol) and piperidines (~0 kcal/mol).[2][4] This "sweet spot" of ring strain makes the azetidine ring stable enough for convenient handling while imparting unique reactivity that can be harnessed in synthesis.[5]
This compound: The commercially available dihydrochloride salt form enhances the compound's bench stability and shelf-life. However, it is critical for the synthetic chemist to remember that two equivalents of base are required to neutralize the salt and liberate the free amine before it can participate in any nucleophilic reaction.
Comparative Physicochemical Properties of Cyclic Amines
The choice of a cyclic amine in a drug discovery program is often dictated by its influence on key molecular properties such as basicity (pKa) and lipophilicity (LogP). These parameters directly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Amine Source | Structure | Ring Strain (kcal/mol) | pKa (Conjugate Acid) |
| Azetidine | C3H7N | ~25.4[2][4] | 11.29[6] |
| Pyrrolidine | C4H9N | ~5.4[4] | 11.27[7] |
| Piperidine | C5H11N | ~0[2] | 11.12[7] |
| Cyclobutylamine | C4H9N | ~26.4[2] | 10.7 (estimated) |
| Table 1: Comparison of key physicochemical properties for azetidine and related cyclic amines. |
As shown in Table 1, the basicity of these small cyclic secondary amines is remarkably similar. The significant differentiator is the ring strain, which influences both the kinetic reactivity and the three-dimensional shape the scaffold imparts to a final compound.
Head-to-Head Comparison in Key Chemical Transformations
To provide a practical comparison, we will evaluate the performance of this compound against pyrrolidine and piperidine in two ubiquitous reactions.
Transformation 1: Amide Bond Formation
The formation of an amide bond is arguably the most frequently performed reaction in medicinal chemistry.[8] Its reliability is paramount for building structure-activity relationships (SAR).
A robust and widely adopted method for amide coupling involves the use of a uronium-based coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
Step-by-Step Methodology:
-
To a stirred solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at room temperature, add HATU (1.1 eq).
-
Stir the mixture for 5-10 minutes to allow for the formation of the activated O-acylisourea intermediate.
-
Add the amine source (1.2 eq). Crucially, for this compound, a total of 3.2 equivalents of DIPEA must be added (2.0 eq to neutralize the HCl salts and 1.2 eq for the reaction). For free amines like pyrrolidine and piperidine, only 1.2-1.5 equivalents of DIPEA are needed.
-
Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. Typical reaction times range from 1 to 12 hours.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup and extraction, followed by purification via column chromatography.
| Amine Source | Expected Relative Rate | Expected Yield | Key Considerations |
| Azetidin-3-amine | Moderate-Fast | Good-Excellent | Requires precise base stoichiometry. The rigid structure can be beneficial for target binding. |
| Pyrrolidine | Very Fast | Excellent | Highly nucleophilic and basic; can sometimes lead to side reactions if the substrate is sensitive.[9] |
| Piperidine | Fast | Excellent | A strong, sterically accessible nucleophile. Generally provides clean and high-yielding reactions. |
| Table 2: Expected comparative performance in amide bond formation. |
Causality Behind Performance: The high nucleophilicity of pyrrolidine and piperidine often translates to faster reaction rates.[9] However, Azetidin-3-amine is a highly competent nucleophile, and its reactions typically proceed to completion in good to excellent yields. The primary practical difference lies in the handling of the dihydrochloride salt, which necessitates careful measurement of the base. An insufficient amount of base will result in incomplete reaction due to protonation of the amine nucleophile. The choice between these amines often comes down to the desired final properties of the molecule rather than a significant difference in reaction efficiency.
Transformation 2: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines, a common motif in pharmaceuticals.[10] This reaction allows for the formation of C(sp²)-N bonds under conditions that tolerate a wide variety of functional groups.[11]
A common and effective catalyst system for this transformation involves a palladium(II) precatalyst with a bulky, electron-rich biaryl phosphine ligand like X-Phos.
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), Pd(OAc)₂ (2-5 mol%), and X-Phos (4-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., Argon).
-
Add the amine source (1.2-1.5 eq) followed by an anhydrous, aprotic solvent (e.g., Toluene or Dioxane).
-
Add the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq). For this compound, an additional 2.0 equivalents of base must be added to neutralize the HCl salts, for a total of ~4.0 equivalents.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by LC-MS or TLC.
-
Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Amine Source | Expected Reactivity | Expected Yield | Key Considerations |
| Azetidin-3-amine | Good | Good-Excellent | Generally couples well. The smaller ring size can be less sterically demanding than larger cycles, which is favorable. |
| Pyrrolidine | Good | Good-Excellent | A common and reliable coupling partner in Buchwald-Hartwig reactions. |
| Piperidine | Good | Good-Excellent | Also a standard substrate; its performance is well-documented and generally robust. |
| Table 3: Expected comparative performance in Buchwald-Hartwig amination. |
Causality Behind Performance: All three cyclic amines are excellent substrates for modern Buchwald-Hartwig protocols. The development of sterically demanding, electron-rich phosphine ligands has largely overcome previous limitations with amine scope.[10] The success of the reaction is often more dependent on the choice of ligand, base, and the electronic nature of the aryl halide than on minor differences between these three amines. For this compound, the most common point of failure is, once again, the use of insufficient base to both neutralize the salt and facilitate the catalytic cycle.
Conclusion and Recommendations
This compound is a highly effective and valuable building block for drug discovery. Its performance in key synthetic transformations like amide coupling and Buchwald-Hartwig amination is comparable to that of its five- and six-membered counterparts, pyrrolidine and piperidine.
The primary differentiating factors for a chemist are:
-
Stoichiometry: The dihydrochloride salt form mandates the use of at least two extra equivalents of a non-nucleophilic base for successful reactions. This is the most critical experimental parameter to control.
-
Strategic Value: The decision to use azetidine is typically strategic, driven by the desire to leverage its unique conformational rigidity and vector orientation to improve a compound's ADME properties or target engagement.[1]
While pyrrolidine and piperidine remain excellent and reliable amine sources, Azetidin-3-amine provides a distinct and powerful tool for accessing novel chemical space and fine-tuning molecular properties. Its successful implementation requires a solid understanding of its properties, particularly the implications of its salt form on reaction stoichiometry.
References
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- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 9. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Strategic Guide to Azetidine Scaffolds in Drug Synthesis: A Comparative Analysis of Alternatives to Azetidin-3-amine Dihydrochloride
Introduction: The Rise of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel chemical entities with superior pharmacological profiles is relentless. A key strategy in this endeavor is the exploration of unique three-dimensional (3D) scaffolds that can impart advantageous properties to drug candidates. Among these, the azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" motif.[1][2] Its growing popularity stems from a unique combination of properties:
-
Structural Rigidity: Unlike more flexible aliphatic chains or larger rings like piperidines, the inherent strain of the azetidine ring (approx. 25 kcal/mol) provides conformational restriction.[1][2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.
-
Improved Physicochemical Properties: Incorporation of an azetidine moiety often leads to enhanced aqueous solubility and reduced lipophilicity compared to its carbocyclic or larger heterocyclic counterparts.[1] This is a critical advantage in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
-
Novel Exit Vectors: The defined geometry of the azetidine ring provides medicinal chemists with precise vectors for substitution, allowing for fine-tuned exploration of the surrounding chemical space and optimization of target interactions.[1]
-
Bioisosterism: Azetidines serve as effective bioisosteres for a range of common functionalities, including phenyl groups, gem-dimethyl groups, and larger saturated heterocycles like piperazines.[3][4][5] This allows chemists to "hop" scaffolds to escape patent-protected chemical space or to mitigate known liabilities of other motifs.
Azetidin-3-amine dihydrochloride is a cornerstone building block, providing a synthetically accessible handle for introducing this valuable scaffold. However, reliance on a single building block can be limiting. The need to further modulate physicochemical properties, explore diverse substitution patterns, and navigate complex synthetic challenges necessitates a broader understanding of viable alternatives. This guide provides a comparative analysis of strategic alternatives to azetidin-3-amine, supported by experimental insights, to empower researchers in their drug discovery campaigns.
Comparative Analysis of Azetidine Alternatives
The decision to deviate from a standard building block like azetidin-3-amine is driven by the need to solve specific drug design challenges. Below, we compare several classes of alternatives, evaluating their structural, physicochemical, and synthetic attributes.
Functionalized Azetidines: Beyond the 3-Amino Motif
Before looking at different ring systems, a crucial alternative is the use of azetidines functionalized at positions other than the 3-amino group. The synthetic accessibility of these derivatives has grown, opening new avenues for design.[6]
-
Azetidine-2-carboxylic Acids: These proline analogues introduce a chiral center and a carboxylic acid handle, useful for building peptides or introducing a key acidic interaction point.[7] Photochemical methods have been developed for their direct modification, enabling the synthesis of a variety of alkyl azetidines.[6]
-
3,3-Disubstituted Azetidines: These scaffolds are excellent bioisosteres for gem-dimethyl or carbonyl groups. They provide a rigid, spirocyclic-like exit vector from the ring. While their synthesis can be challenging, methods involving the direct modification of existing azetidines are making them more accessible.[8]
-
Azetidin-3-one: This ketone-containing building block is a versatile intermediate for generating a wide array of 3-substituted azetidines through nucleophilic addition or reductive amination, offering a direct route to analogs beyond the simple amine.[9]
Small Strained Rings: Oxetanes and Cyclobutanes
When the basic nitrogen of the azetidine is not required for target engagement but the rigid 3D scaffold is, oxetanes and cyclobutanes are excellent alternatives.[4]
-
Oxetanes: As bioisosteres of carbonyl groups or as replacements for gem-dimethyl groups, oxetanes can improve metabolic stability and aqueous solubility. The oxygen atom can act as a hydrogen bond acceptor, a feature absent in cyclobutanes.
-
Cyclobutanes: These carbocyclic analogs provide a purely lipophilic and rigid scaffold. They are often used to replace aromatic rings or alkenes, increasing the fraction of sp3 centers (Fsp3) in a molecule, a property correlated with higher clinical success rates.[4]
Larger Saturated Heterocycles: Pyrrolidines and Piperidines
Pyrrolidines (5-membered) and piperidines (6-membered) are the most common saturated N-heterocycles in drug discovery.
-
Physicochemical Profile: Compared to azetidines, these larger rings are generally more lipophilic and conformationally flexible. The switch from a piperidine to an azetidine can be a key strategy to reduce LogP and increase rigidity.
-
Synthetic Accessibility: A vast toolbox of synthetic methods exists for these heterocycles, making them readily available and easy to functionalize.
-
Bioisosteric Role Reversal: While azetidines can act as bioisosteres for larger rings, the reverse is less common. A move from an azetidine to a pyrrolidine or piperidine would typically be pursued if greater conformational flexibility or a different spatial arrangement of substituents is desired.
Spirocyclic Azetidines: Accessing Deeper 3D Space
Spirocyclic scaffolds, where two rings share a single atom, represent a cutting-edge strategy for creating molecules with high Fsp3 and structural complexity. Spiro-azetidines are increasingly used as bioisosteres for common motifs like morpholine and piperazine.[10]
-
"Linear" vs. "Angular" Isomers: The orientation of the second ring relative to the azetidine defines its shape and vectoral properties. "Angular" spirocyclic azetidines, though historically harder to synthesize, occupy a different region of chemical space than their "linear" counterparts or piperazine.[10]
-
Impact on Properties: Replacing a piperazine with an "angular" azetidine has been shown to reduce or maintain lipophilicity while providing a completely different 3D arrangement of atoms.[10] This can be crucial for escaping off-target effects or discovering new binding interactions.
Table 1: Comparative Overview of Azetidine Alternatives
| Feature | Azetidin-3-amine | Oxetane/Cyclobutane | Pyrrolidine/Piperidine | Spirocyclic Azetidine |
| Ring Size | 4 | 4 | 5 / 6 | 4 + Fused Ring |
| Key Feature | Rigid, Basic Nitrogen | Rigid, H-bond acceptor (Oxetane) | Flexible, Readily Available | Highly Rigid, Complex 3D Shape |
| Typical LogP Impact | Lowers Lipophilicity | Lowers Lipophilicity | Increases Lipophilicity | Can Lower Lipophilicity |
| Basicity (pKa) | ~8-9 | N/A | ~9-11 | Lower than acyclic amines |
| Synthetic Accessibility | Moderate | Moderate to High | High | Challenging but Improving |
| Primary Use Case | Rigid scaffold, piperidine/phenyl bioisostere | Carbonyl/gem-dimethyl bioisostere | Core scaffold, high functionalization | Piperazine/morpholine bioisostere |
Visualizing the Logic: Workflows and Relationships
To better understand the strategic choices involved, the following diagrams illustrate the conceptual and practical workflows in utilizing azetidine scaffolds.
Caption: Bioisosteric replacement strategies using the azetidine core.
Caption: Synthetic pathways from a versatile azetidin-3-one intermediate.
Experimental Protocols: From Theory to Practice
A theoretical understanding of alternatives must be grounded in practical, reproducible synthetic chemistry. Below are representative protocols for the synthesis of a functionalized azetidine and a more advanced spirocyclic alternative.
Protocol 1: Synthesis of N-Boc-3-(benzylamino)azetidine via Reductive Amination
This protocol describes a standard method for functionalizing an azetidine ring, starting from the commercially available ketone.[9]
Materials:
-
N-Boc-azetidin-3-one
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic Acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-Boc-azetidin-3-one (1.0 equiv) in DCM, add benzylamine (1.1 equiv) followed by acetic acid (2.0 equiv).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls the exothermic reaction and gas evolution.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the desired N-Boc-3-(benzylamino)azetidine.
Protocol 2: Synthesis of an "Angular" Spiro[3.3]heptan-1-amine Derivative
This protocol is based on the methodology developed by Mykhailiuk et al. for accessing novel "angular" spirocyclic azetidines, which serve as piperazine bioisosteres.[10]
Step A: [2+2] Cycloaddition to form β-Lactam
-
In a nitrogen-purged flask, dissolve the starting alkene (e.g., methylenecyclopentane, 1.0 equiv) in anhydrous toluene.
-
Add chlorosulfonyl isocyanate (Graf's isocyanate, 1.05 equiv) dropwise at 0 °C. Safety Note: This reagent is highly reactive and moisture-sensitive. Handle with extreme care in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Prepare a biphasic solution of saturated aqueous sodium sulfite (Na₂SO₃) and ethyl acetate. Cool to 0 °C.
-
Slowly add the reaction mixture to the quenching solution with vigorous stirring. Causality Note: This reduces the sulfonyl chloride intermediate to the desired β-lactam.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude β-lactam is often used directly in the next step.
Step B: Reduction to "Angular" Spirocyclic Azetidine
-
In a nitrogen-purged flask, prepare a solution of aluminum hydride (AlHCl₂) or a similar powerful reducing agent (e.g., LiAlH₄) in an anhydrous ether solvent (e.g., THF, Et₂O) at 0 °C.
-
Add a solution of the crude β-lactam from Step A (1.0 equiv) in the same anhydrous solvent dropwise.
-
Allow the reaction to stir at room temperature or gentle reflux until complete, as monitored by TLC or LC-MS.
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting suspension until a granular precipitate forms. Filter the solid and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate to yield the crude "angular" spirocyclic azetidine, which can be further purified by chromatography or distillation.
Conclusion and Future Outlook
This compound remains a valuable and efficient building block for introducing the azetidine scaffold. However, the modern drug discovery pipeline demands a more nuanced and diverse chemical toolbox. By understanding the distinct advantages offered by alternatives—from differently substituted azetidines to other strained rings and complex spirocycles—medicinal chemists can make more strategic decisions to overcome specific challenges related to potency, selectivity, and pharmacokinetics.
The continued development of novel synthetic methods will be critical.[2][11] As challenging scaffolds like "angular" spiro-azetidines and multi-substituted azetidines become more accessible, their application will undoubtedly grow, pushing the boundaries of chemical space and leading to the discovery of the next generation of innovative therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Azetidination Reaction Kinetics
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Introduction
Azetidines, four-membered saturated nitrogen heterocycles, are privileged motifs in medicinal chemistry and drug discovery.[1][2][3] Their inherent ring strain, approximately 25.4 kcal/mol, makes them valuable synthetic intermediates, poised for selective ring-opening or functionalization.[2][4] However, this same ring strain poses a significant synthetic challenge, making the formation of the azetidine ring a kinetically and thermodynamically demanding process.[5] A thorough understanding of the reaction kinetics for various azetidination reagents is therefore not merely academic; it is a critical prerequisite for rational reaction design, optimization, and scale-up.
This guide provides a comparative analysis of the reaction kinetics associated with predominant classes of azetidination reagents. We will move beyond a simple catalog of methods to dissect the underlying mechanistic principles that govern their reactivity. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select and implement the most effective azetidination strategy for their specific synthetic challenges.
Chapter 1: The Importance of Kinetics in Azetidination Strategy
The choice of an azetidination reagent is a multi-variable problem where reaction rate is a pivotal factor. Kinetic analysis provides a quantitative framework to understand how changes in catalysts, substrates, and reaction conditions influence the reaction's speed and outcome. Key kinetic parameters—such as the rate law, rate constant (k), and activation energy (Ea)—are essential for optimizing yield, minimizing reaction times, and suppressing side reactions.[6]
For instance, a reaction's order with respect to the catalyst and substrate can dictate the optimal loading and concentration, directly impacting process efficiency and cost. Methods like the initial rates method or graphical analysis of integrated rate laws are fundamental to determining these parameters.[6]
General Workflow for Kinetic Analysis
A typical kinetic study for an azetidination reaction involves a systematic process of data acquisition and analysis. The goal is to derive a rate law that accurately describes the reaction's behavior.
subgraph "cluster_prep" { label="Preparation"; style="rounded"; color="#4285F4"; node [fillcolor="#FFFFFF"]; Prep [label="Prepare Stock Solutions\n(Substrate, Reagent, Catalyst)"]; Controls [label="Design Control Experiments\n(e.g., no catalyst, no light)"]; }
subgraph "cluster_exec" { label="Execution & Monitoring"; style="rounded"; color="#34A853"; node [fillcolor="#FFFFFF"]; Reaction [label="Initiate Reaction\n(e.g., Rapid Mixing, Light On)"]; Monitor [label="Monitor Reaction Progress\n(NMR, GC, in-situ IR)"]; }
subgraph "cluster_analysis" { label="Data Analysis"; style="rounded"; color="#FBBC05"; node [fillcolor="#FFFFFF"]; InitialRates [label="Determine Initial Rates\n(vs. [Concentration])"]; RateLaw [label="Derive Rate Law\n(Order in each reactant)"]; RateConstant [label="Calculate Rate Constant (k)"]; }
Prep -> Reaction [lhead=cluster_exec]; Controls -> Reaction; Reaction -> Monitor; Monitor -> InitialRates [lhead=cluster_analysis]; InitialRates -> RateLaw; RateLaw -> RateConstant; }
Caption: General workflow for a kinetic study of an azetidination reaction.Chapter 2: Metal-Catalyzed Azetidination: A Kinetic Comparison
Transition metal catalysis is a cornerstone of modern azetidine synthesis, primarily through nitrene transfer reactions.[7] The choice of metal—typically rhodium, iron, or palladium—has profound implications for the reaction's kinetics and mechanism.
Rhodium-Catalyzed Nitrene Transfer
Rhodium(II) carboxylate dimers are preeminent catalysts for generating rhodium-nitrenoid species from precursors like sulfonyliminoiodinanes or diazo compounds.[8][9] These reactions are prized for their high degree of stereocontrol and functional group tolerance.
Mechanism & Kinetics: The catalytic cycle typically involves the reaction of the Rh(II) catalyst with a nitrene precursor to form a highly electrophilic rhodium-nitrenoid intermediate. This intermediate then reacts with an alkene in what can be a concerted or stepwise pathway to form the azetidine ring.
Kinetic studies of Rh(II)-catalyzed C-H functionalization, a related transformation, have shown that the C-H insertion step is often rate-determining.[10] A comprehensive kinetic investigation of a Rh(II)-catalyzed C-H functionalization of cyclohexane revealed a rate law that was first-order in both the catalyst and the cyclohexane, but zero-order in the diazo compound precursor.[10] This suggests that the formation of the rhodium-carbene (or nitrenoid) is fast and reversible, while the subsequent reaction with the substrate is the slow step.
-
Causality: The choice of ligands on the dirhodium catalyst is critical. Bulky, electron-donating ligands can accelerate catalyst activation but may hinder the approach of the substrate, impacting the overall turnover frequency (TOF).[11] Conversely, more electrophilic carbene intermediates, generated from aryldiazoacetates with electron-withdrawing groups, can increase the rate of the C-H insertion step.[10]
Iron-Catalyzed Azetidination
Iron catalysts have emerged as a cost-effective and environmentally benign alternative to precious metal catalysts like rhodium.[12][13] They are particularly effective in C-H amination and azidation reactions, which can be adapted for azetidine synthesis.
Mechanism & Kinetics: Mechanistic studies of iron-catalyzed C(sp³)–H azidation reveal a pathway distinct from many rhodium systems. The reaction often proceeds through a radical mechanism where the iron catalyst's primary role is to accelerate the transfer of the azide group to an alkyl radical intermediate.[14]
A key finding is that while the iron complex does not typically cleave the C-H bond itself, its presence significantly accelerates the overall reaction rate.[14] For example, the iron-catalyzed azidation of isopentyl 4-fluorobenzoate was found to be approximately seven times faster than the uncatalyzed reaction.[14][15] This rate enhancement is attributed to the iron(III)-azide resting state acting as a highly efficient radical trap, making the overall hydrogen atom abstraction step irreversible, whereas it is reversible in the absence of the iron catalyst.[15]
-
Causality: The kinetic competence of the iron catalyst lies in its ability to engage in a closed catalytic cycle, rapidly regenerating the active species.[14] The choice of ligand (e.g., pybox) is crucial for stabilizing the iron center and modulating its redox potential, thereby influencing the efficiency of the radical trapping step.
Chapter 3: Photochemical Azetidination: Kinetics Controlled by Light
Photochemical methods, such as the aza Paternò-Büchi reaction ([2+2] photocycloaddition of an imine and an alkene), offer a powerful, atom-economical route to azetidines.[2][16] These reactions proceed through electronically excited states, and their kinetics are governed by principles distinct from thermally driven catalytic processes.
Mechanism & Kinetics: The reaction is initiated by the absorption of a photon by the imine (or a photosensitizer), promoting it to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.[3] It is often this triplet imine intermediate that reacts with the alkene to form the azetidine product.[3][17]
The rate of a photochemical reaction is dependent on factors that have no bearing on thermal reactions:
-
Photon Flux: The reaction rate is directly proportional to the intensity of the incident light (photons per unit time).
-
Quantum Yield (Φ): This is the measure of the efficiency of a photochemical process, defined as the number of molecules reacted per photon absorbed. A higher quantum yield indicates a more efficient reaction.
-
Wavelength: The light source must emit at a wavelength that corresponds to an electronic transition of the substrate or photosensitizer.[18]
Causality: The challenge in many photochemical azetidinations is that simple acyclic imines often have low photoreactivity.[16] Recent advances have shown that N-sulfonyl imines, particularly those with sulfamoyl fluoride substituents, can form reactive triplet intermediates efficiently via triplet energy transfer catalysis.[3][17] The electronic properties of the sulfonyl group are tunable and play a key role in dictating the desired [2+2] cycloaddition pathway over competing fragmentation pathways.[17] Transferring these reactions to photochemical flow reactors can dramatically improve efficiency and scalability by ensuring uniform irradiation and high photon flux, overcoming the limitations of traditional batch setups.
subgraph "cluster_init" { label="Initiation"; style="rounded"; color="#4285F4"; node [fillcolor="#FFFFFF"]; Start [label="Imine + Alkene +\nPhotosensitizer (PS)"]; Light [label="Irradiation (hν)\n(e.g., 390 nm LED)"]; }
subgraph "cluster_cycle" { label="Catalytic Cycle"; style="rounded"; color="#34A853"; node [fillcolor="#FFFFFF"]; PS_Ground [label="PS (S0)"]; PS_Excited [label="PS* (T1)"]; Imine_Triplet [label="Imine* (T1)"]; Azetidine [label="Azetidine Product"]; }
Start -> Light [lhead=cluster_cycle]; Light -> PS_Ground [style=invis]; PS_Ground -> PS_Excited [label="hν"]; PS_Excited -> Imine_Triplet [label="Energy Transfer"]; Imine_Triplet -> Azetidine [label="+ Alkene\n[2+2] Cycloaddition"]; PS_Excited -> PS_Ground [label="Relaxation", dir=back]; Imine_Triplet -> PS_Ground [label=" ", style=invis]; }
Caption: Simplified workflow for photosensitized aza Paternò-Büchi reaction.Chapter 4: Comparative Data and Reagent Selection
The selection of an appropriate azetidination reagent depends on the specific substrate, desired functional group tolerance, and scalability requirements. The kinetic profiles of different methods provide a quantitative basis for this decision.
| Reagent/Catalyst Class | Mechanistic Hallmark | Key Kinetic Dependencies | Typical Relative Rate | Strengths & Considerations |
| Rh(II) Carboxylates | Nitrenoid Intermediate | Catalyst structure (ligands), substrate electronics, temperature. Often rate-determining C-H insertion/cycloaddition.[10] | Fast to Moderate | High stereocontrol, broad scope. Catalyst cost and sensitivity can be a factor. |
| Iron Complexes | Radical Relay | Catalyst and substrate concentration, radical trap efficiency. Rate enhanced by efficient radical trapping.[14][15] | Fast | Low cost, environmentally benign. Can have different selectivity profiles compared to nitrenoid pathways. |
| Photochemical (aPB) | Excited Triplet State | Photon flux (light intensity), quantum yield, photosensitizer efficiency, wavelength. | Variable (Flow > Batch) | Excellent atom economy, mild conditions. Requires specialized photochemical equipment. Reaction scope can be sensitive to substrate electronics.[3] |
| Palladium-Catalyzed | C-H Activation/Amination | Directing group efficiency, oxidant, substrate sterics. Kinetically favored palladacycle formation.[19] | Moderate to Slow | Excellent for intramolecular cyclizations, high regioselectivity. Often requires directing groups. |
Chapter 5: Protocol for Kinetic Analysis via In-Situ NMR
This protocol describes a self-validating method for determining the initial rate of a Rhodium-catalyzed azetidination using ¹H NMR spectroscopy. This technique allows for real-time monitoring of reactant consumption and product formation without reaction quenching.[20]
Objective: To determine the reaction order with respect to the alkene substrate.
Materials & Equipment:
-
NMR Spectrometer (≥400 MHz) with temperature control
-
NMR tubes and appropriate deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Stock solutions of alkene, diazo compound, Rh(II) catalyst, and internal standard of known concentration.
Experimental Procedure:
-
Preparation:
-
Prepare three separate stock solutions in the chosen deuterated solvent: (A) Alkene substrate, (B) Diazo compound, and (C) Rh(II) catalyst. All solutions should contain the same concentration of the internal standard.
-
This experiment will vary the initial concentration of the alkene while keeping the diazo and catalyst concentrations constant. Prepare at least three NMR tubes with varying concentrations of the alkene (e.g., 0.1 M, 0.2 M, 0.3 M).
-
-
Control Experiment (Self-Validation):
-
In an NMR tube, combine the alkene and diazo compound stock solutions without the catalyst. Acquire a spectrum to ensure no background reaction occurs. This establishes the stability of the starting materials under the analysis conditions.
-
-
Kinetic Run (Example with 0.1 M Alkene):
-
Equilibrate the NMR probe to the desired reaction temperature (e.g., 25 °C).
-
In a clean NMR tube, add the calculated volumes of the alkene stock solution (A) and the diazo stock solution (B).
-
Place the tube in the spectrometer and acquire a "time zero" (t=0) spectrum.
-
Remove the tube, swiftly inject the calculated volume of the Rh(II) catalyst stock solution (C), mix thoroughly but gently, and immediately re-insert the tube into the spectrometer.
-
Begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 2 minutes for 30 minutes). Modern spectrometers can be programmed to do this automatically.[20]
-
-
Data Processing:
-
For each spectrum, integrate a characteristic signal for the product and a signal for one of the starting materials against the constant integral of the internal standard.
-
Convert the integral values to concentrations.
-
Plot [Product] versus time. The initial rate is the slope of the initial linear portion of this curve.
-
-
Analysis:
-
Repeat steps 3 and 4 for each different initial alkene concentration.
-
Plot log(initial rate) versus log([Alkene]). The slope of this line will give the reaction order with respect to the alkene.
-
Conclusion
The kinetic landscape of azetidination is rich and varied, with each synthetic methodology offering a unique profile of reactivity and control. Metal-catalyzed reactions, driven by rhodium or iron, provide rapid and selective pathways where kinetics are intimately tied to ligand design and the stability of catalytic intermediates. In contrast, photochemical methods offer an orthogonal approach where reaction rates are governed not by thermal energy, but by the properties of light and the quantum efficiency of excited states. A deep, quantitative understanding of these kinetic principles is indispensable for the modern chemist, transforming the art of synthesis into a predictive science and accelerating the discovery of novel, azetidine-containing molecules.
References
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. fiveable.me [fiveable.me]
- 7. Nitrene-transfer from azides to isocyanides: Unveiling its versatility as a promising building block for the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. researchgate.net [researchgate.net]
- 10. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural exploration of rhodium catalysts and their kinetic studies for efficient parahydrogen-induced polarization by side arm hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanistic Investigation of the Iron-Catalyzed Azidation of Alkyl C(sp3)─H Bonds with Zhdankin’s λ3-Azidoiodane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC06427C [pubs.rsc.org]
In vitro and in vivo testing of compounds synthesized with Azetidin-3-amine
An objective comparison of compounds synthesized from the versatile Azetidin-3-amine scaffold, complete with supporting in vitro and in vivo experimental data. This guide is tailored for researchers, scientists, and professionals in drug development.
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern drug discovery.[1][2] Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can significantly improve a compound's physicochemical properties compared to more common heterocycles like piperidine or pyrrolidine.[3] Incorporating an azetidine ring can lead to enhanced metabolic stability, increased aqueous solubility, and improved pharmacokinetic profiles.[4] Azetidin-3-amine, in particular, serves as a versatile building block, providing a key vector for introducing diverse functionalities and exploring novel chemical space. This guide provides a comparative analysis of the biological activities of various compounds derived from Azetidin-3-amine, supported by detailed in vitro and in vivo testing protocols and data.
Part 1: In Vitro Biological Evaluation
The initial screening of novel chemical entities relies on robust in vitro assays to determine their biological activity, potency, and mechanism of action. Compounds derived from Azetidin-3-amine have been extensively evaluated against a wide range of biological targets, demonstrating significant potential in antibacterial, anticancer, and neurological applications.
Antimicrobial Activity
A prominent application for azetidine derivatives is in the development of new antimicrobial agents to combat growing resistance.[5] The primary methods for evaluating in vitro antibacterial efficacy are the disk diffusion method and the broth microdilution method, which determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.[5][6][7]
Multiple studies have demonstrated the potent antibacterial effects of azetidine-containing compounds against both Gram-positive and Gram-negative bacteria.[8] For instance, certain azetidin-2-one derivatives have shown excellent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[9]
| Compound ID | Target Organism | Test Method | Result (Zone of Inhibition / MIC) | Reference Compound |
| Compound M7 | Staphylococcus aureus | Disk Diffusion | 22 mm | Ampicillin |
| Compound M7 | Escherichia coli | Disk Diffusion | 25 mm | Ampicillin |
| Compound M8 | Escherichia coli | Disk Diffusion | 25 mm | Ampicillin |
| β-lactam 3e | Staphylococcus aureus | Broth Microdilution | 15.60 µg/mL | Ampicillin |
| β-lactam 3e | Bacillus subtilis | Broth Microdilution | 31.50 µg/mL | Ampicillin |
| β-lactam 3e | Escherichia coli | Broth Microdilution | 62.50 µg/mL | Ampicillin |
| E-4497 | Staphylococcus spp. | Broth Microdilution | Potent as Ciprofloxacin | Ciprofloxacin |
Data synthesized from multiple sources for comparative illustration.[6][9][10][11]
The causality behind this workflow is to first qualitatively screen for any antibacterial activity (Disk Diffusion) and then to quantitatively determine the potency of the active compounds (Broth Microdilution for MIC).
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Anticancer and Enzyme Inhibition
Azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.[12][13] The Electrophoretic Mobility Shift Assay (EMSA) is a cornerstone technique to evaluate the ability of these compounds to disrupt STAT3's DNA-binding activity.[12][13]
By modifying the azetidine-2-carboxamide scaffold, researchers have developed inhibitors with sub-micromolar potency, representing a significant improvement over earlier lead compounds.[13]
| Compound ID | Assay Type | Target | IC50 Value (µM) |
| 5a | EMSA | STAT3 DNA-Binding | 0.52 |
| 5o | EMSA | STAT3 DNA-Binding | 0.38 |
| 8i | EMSA | STAT3 DNA-Binding | 0.34 |
| BP-1-102 (Lead) | EMSA | STAT3 DNA-Binding | 6.8 |
Data sourced from a study on novel azetidine amides as STAT3 inhibitors.[13]
This diagram illustrates the canonical STAT3 signaling pathway and the specific point of intervention for the azetidine-based inhibitors, which prevent the STAT3 dimer from binding to DNA, thereby blocking the transcription of target genes involved in cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, in vitro evaluation, and molecular docking studies of azetidinones and thiazolidinones of 2-amino-5-cyclopropyl-1,3,4-thiadiazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
- 11. In vitro and in vivo antibacterial activities of E-4497, a new 3-amine-3-methyl-azetidinyl tricyclic fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Cross-Reactivity of Azetidine-Based Therapeutic Candidates
The incorporation of the azetidine ring into small molecule therapeutics has become a popular strategy in modern drug discovery. This four-membered saturated heterocycle offers a unique combination of conformational rigidity and favorable physicochemical properties, making it an attractive scaffold for designing potent and selective inhibitors.[1][2] However, the inherent ring strain and distinct chemical nature of the azetidine moiety necessitate a thorough evaluation of off-target interactions to ensure the safety and efficacy of these drug candidates.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and interpret cross-reactivity studies for azetidine-based therapeutic candidates, with a focus on providing actionable experimental protocols and data interpretation strategies.
The Imperative of Selectivity in Azetidine Drug Development
The ultimate goal in targeted therapy is to modulate the activity of a specific biological target without affecting other cellular processes. Off-target interactions, or cross-reactivity, can lead to a range of undesirable outcomes, from diminished therapeutic efficacy to severe adverse effects.[4] For azetidine-containing molecules, understanding the potential for off-target binding is particularly crucial. While the rigid nature of the azetidine ring can enhance binding affinity to the intended target, it can also lead to unforeseen interactions with other proteins, including those with structurally similar binding sites.[3] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not just a regulatory requirement but a fundamental aspect of developing safe and effective azetidine-based medicines.
A Multi-Pronged Approach to Assessing Cross-Reactivity
A comprehensive assessment of cross-reactivity should not rely on a single methodology. Instead, a combination of in vitro biochemical assays, cell-based functional screens, and in silico predictions provides a more complete picture of a compound's selectivity profile. This tiered approach allows for the early identification of potential liabilities and informs the design of more refined and targeted follow-up studies.
Foundational In Vitro Screening: The First Line of Defense
Biochemical assays are the cornerstone of initial cross-reactivity profiling. These assays directly measure the interaction between a compound and a purified protein, providing a quantitative measure of binding affinity or inhibitory activity. For azetidine-based candidates, particularly those targeting kinases, large-scale panel screening is an indispensable tool.
Given that a significant number of azetidine-based drugs in development are kinase inhibitors, assessing their selectivity across the human kinome is a critical first step.[2] Several commercial platforms offer screening against hundreds of purified kinases.
Experimental Protocol: In Vitro Kinase Profiling Assay
-
Compound Preparation: Dissolve the azetidine-based test compound in 100% DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions to be used in the assay.
-
Assay Plate Preparation: Utilize a multi-well plate format (e.g., 384-well). Add the kinase, a suitable substrate (peptide or protein), and ATP to each well. The ATP concentration should be at or near the Km for each kinase to provide a more accurate measure of inhibitory potency.
-
Compound Addition: Add the test compound at a single high concentration (e.g., 1 µM) for initial screening or in a dose-response manner for IC50 determination. Include appropriate controls (vehicle and a known inhibitor).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Detection: Measure kinase activity by quantifying substrate phosphorylation. This can be achieved through various methods, such as radiometric assays (incorporation of ³³P-ATP) or fluorescence-based assays (e.g., using phosphospecific antibodies).
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration. For dose-response experiments, determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cellular Assays: Bridging the Gap to Physiological Relevance
While in vitro assays are powerful, they do not fully recapitulate the complex environment of a living cell. Cell-based assays provide a more physiologically relevant context for evaluating a compound's selectivity and potential for off-target effects.[5]
Cellular microarray technologies and targeted cell-based assays can be employed to identify unintended interactions of azetidine-based compounds with cell surface and secreted proteins.
Experimental Protocol: Cell-Based Off-Target Screening
-
Cell Line Selection: Choose a panel of cell lines that express a diverse range of potential off-targets. This may include cell lines derived from various tissues or engineered to overexpress specific proteins.
-
Compound Treatment: Treat the cells with the azetidine-based compound at various concentrations for a defined period.
-
Phenotypic or Target-Based Readout: Assess the effect of the compound on cellular health (e.g., viability, apoptosis) or on the activity of specific signaling pathways. This can be done using high-content imaging, flow cytometry, or reporter gene assays.
-
Target Deconvolution: If an unexpected cellular phenotype is observed, further experiments are required to identify the responsible off-target. This may involve proteomic approaches, such as chemical proteomics to pull down binding partners.
Comparative Analysis of Azetidine-Based Inhibitor Selectivity
While a comprehensive, head-to-head comparison of all azetidine-based therapeutics is beyond the scope of this guide, we can draw valuable insights from specific examples in the literature.
Case Study 1: Azetidine-Based STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated cancer target. Novel azetidine-based STAT3 inhibitors have been developed and profiled for their selectivity against other STAT family members.[3][6]
| Compound | Target | EMSA IC₅₀ (µM) | Off-Target | EMSA IC₅₀ (µM) | Selectivity Fold (STAT1/STAT3) | Selectivity Fold (STAT5/STAT3) | Reference |
| 5a | STAT3 | 0.55 | STAT1 | >18 | >32 | >32 | [7] |
| 5o | STAT3 | 0.38 | STAT1 | >18 | >47 | >47 | [7] |
| 8i | STAT3 | 0.34 | STAT1 | >18 | >52 | >52 | [7] |
EMSA: Electrophoretic Mobility Shift Assay
As the data indicates, these azetidine-based STAT3 inhibitors exhibit high selectivity against the closely related STAT1 and STAT5 proteins, a critical feature for minimizing off-target effects.[6][7]
Case Study 2: Azetidine-Based MerTK Inhibitors
MerTK, a receptor tyrosine kinase, is another important target in oncology. The selectivity of azetidine-based MerTK inhibitors has been evaluated against a panel of other kinases.[4][8] A comprehensive cross-reactivity profile is essential to understand the potential for off-target kinase inhibition.[4]
| Compound | Target | IC50 (nM) | Off-Target Kinase | % Inhibition at 1 µM | Reference |
| UNC2025 | MerTK | 2.3 | AXL | 98 | [4] |
| TYRO3 | 97 | ||||
| FLT3 | 85 | ||||
| MRX-2843 | MerTK | 0.84 | FLT3 | 99 | [4] |
| KIT | 95 | ||||
| PDGFRβ | 89 |
This data highlights that while these compounds are potent MerTK inhibitors, they also exhibit activity against other kinases, which needs to be considered in their preclinical and clinical development.
Visualizing Workflows and Pathways
To aid in the conceptualization of these studies, the following diagrams illustrate a general workflow for cross-reactivity assessment and a representative signaling pathway that is often targeted by azetidine-based inhibitors.
Workflow for Cross-Reactivity Assessment.
STAT3 Signaling Pathway Inhibition.
Conclusion and Future Directions
The development of azetidine-based therapeutic candidates holds immense promise for addressing a wide range of diseases. However, a thorough and systematic evaluation of their cross-reactivity is paramount to ensuring their clinical success. By employing a multi-tiered strategy that combines in vitro biochemical profiling, cell-based functional assays, and in silico modeling, researchers can build a comprehensive understanding of a compound's selectivity profile. The illustrative data and protocols provided in this guide offer a starting point for designing and executing robust cross-reactivity studies. As our understanding of the human proteome and the structural basis of drug-target interactions continues to grow, so too will our ability to design even more selective and safer azetidine-based medicines.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Azetidin-3-amine Dihydrochloride
For Immediate Reference: Do Not Dispose of Azetidin-3-amine Dihydrochloride Down the Drain or in Regular Trash. This compound must be treated as hazardous chemical waste and disposed of through a licensed professional waste disposal service.[1][2]
This guide provides a detailed framework for researchers, scientists, and drug development professionals on the safe and compliant disposal of this compound. As Senior Application Scientist, my objective is to equip you with the necessary knowledge to not only follow procedures but also to understand the rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.
Understanding the Hazard Profile of this compound
This compound is an amine salt. While comprehensive toxicological data may not be available, the precautionary principle dictates that it should be handled as a hazardous substance.[3] Safety Data Sheets (SDS) for this compound and similar amine hydrochlorides indicate the following potential hazards:
During a fire, thermal decomposition may produce toxic gases, including nitrogen oxides and hydrogen chloride.[1][2][4]
| Hazard Category | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | |
| Skin Irritation | Causes skin irritation. | |
| Eye Irritation | Causes serious eye irritation. | |
| Respiratory Irritation | May cause respiratory irritation. | [1][2] |
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is imperative to adhere to the following safety protocols, which are integral to any Chemical Hygiene Plan (CHP) as mandated by OSHA.[5][6][7]
-
Engineering Controls : Always handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[3]
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A lab coat.[3]
-
Step-by-Step Disposal Protocol for this compound
The primary and most critical step in the disposal of this compound is to manage it as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor. The following steps will guide you in preparing the waste for collection.
Step 1: Waste Identification and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.
-
Solid Waste :
-
Place pure this compound, or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves), into a designated "Hazardous Waste" container for solids.[3]
-
This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste :
-
If this compound is in a solution, collect it in a separate, compatible "Hazardous Waste" container for liquids.
-
Crucially, do not mix this waste stream with other incompatible wastes.
-
Chemical Incompatibility: While specific reactivity data for this compound is limited, as a general rule for amines, avoid mixing with:
-
Strong Oxidizing Agents : Can lead to vigorous and potentially explosive reactions.
-
Strong Acids : While it is a hydrochloride salt, mixing with strong acids could still generate heat.
-
Bases : Mixing with strong bases will liberate the free amine, which may be more volatile or reactive.
Step 2: Containerization and Labeling
Proper container management is a frequent point of regulatory scrutiny.
-
Container Selection : Use only containers approved for chemical waste that are in good condition and have a secure, screw-on cap.
-
Labeling :
-
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.
-
The label must clearly state:
-
The full chemical name: "this compound".
-
The CAS Number: 102065-89-4.
-
An accurate estimation of the contents, including any solvents and their percentages.
-
The date accumulation started.[3]
-
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within your laboratory.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure that the container is stored in secondary containment to prevent the spread of material in case of a leak.
Step 4: Arranging for Professional Disposal
-
Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS office to arrange for a pickup.
-
Do not accumulate large quantities of waste in the laboratory.
-
The ultimate disposal method for this compound is typically high-temperature incineration by a licensed hazardous waste facility.[1][2]
Diagram: Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound waste.
Spill and Decontamination Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.
Small Spills (Solid)
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Isolate the Area : If safe to do so, restrict access to the spill area.
-
Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment and Cleanup :
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to avoid raising dust.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
-
Decontamination :
-
Wipe the spill area with a cloth dampened with a detergent solution, followed by a rinse with water.[8]
-
Collect all cleaning materials as hazardous waste.
-
Decontamination of Laboratory Equipment
-
Gross Decontamination : For equipment that has come into contact with this compound, first perform a gross decontamination by wiping with a suitable solvent (e.g., 70% ethanol or isopropanol) to remove visible residue.[8] Collect the wipes as hazardous waste.
-
Thorough Cleaning : Follow the solvent wipe with a thorough cleaning using a laboratory detergent and water.[8]
-
Final Rinse : Rinse the equipment with deionized water.
Empty Container Disposal
Empty containers that held this compound must be decontaminated before being disposed of as regular trash.
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., water or ethanol).[3]
-
Collect Rinsate : Collect all three rinses as hazardous chemical waste.[3] Do not pour the rinsate down the drain.
-
Deface Label : Completely remove or deface the original manufacturer's label.
-
Air Dry : Allow the container to air dry completely before disposal in the appropriate recycling or trash receptacle, in accordance with your institution's policies.
Regulatory Framework and Compliance
The disposal of chemical waste is governed by a stringent regulatory framework. In the United States, the primary regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).
-
RCRA : This act gives the EPA the authority to control hazardous waste from "cradle-to-grave." This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.[9] this compound waste would be classified as hazardous based on its characteristics (e.g., toxicity).
-
OSHA : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development and implementation of a Chemical Hygiene Plan (CHP) to protect laboratory workers.[5] This CHP must include procedures for the safe removal of contaminated waste.[5][6]
By following the procedures outlined in this guide and consulting with your institution's EHS department, you will ensure compliance with these critical regulations.
Disclaimer
This guide is intended to provide essential information based on available safety data and standard laboratory practices. It is not a substitute for institutional protocols, regulatory requirements, or professional judgment. Always consult your institution's Chemical Hygiene Plan and Environmental Health and Safety office for specific guidance applicable to your location.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. capotchem.cn [capotchem.cn]
- 3. benchchem.com [benchchem.com]
- 4. UBC [riskmanagement.sites.olt.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 8. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 9. 1-(3-fluoropropyl)azetidin-3-amine hydrochloride,2738647-31-7-Amadis Chemical [amadischem.com]
A Guide to Personal Protective Equipment for Handling Azetidin-3-amine dihydrochloride
As a professional in the fast-paced world of drug development and scientific research, your safety in the laboratory is paramount. This guide provides essential, direct guidance on the personal protective equipment (PPE) required for handling Azetidin-3-amine dihydrochloride. More than a simple checklist, this document explains the reasoning behind each recommendation, empowering you to work with confidence and safety.
Understanding the Risks: Hazard Assessment
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound, while a valuable building block in pharmaceutical synthesis, presents several risks that dictate our PPE requirements. According to its Safety Data Sheet (SDS), the primary hazards include:
-
Skin Corrosion/Irritation: The compound can cause skin irritation upon contact.
-
Serious Eye Damage/Irritation: There is a significant risk of serious eye damage if the chemical comes into contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of the dust or powder form of this compound may lead to respiratory irritation.[2][3]
These hazards form the basis for the specific PPE recommendations that follow. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.
Core Directive: Your Essential PPE Ensemble
Based on the identified hazards, a standard ensemble of PPE is mandatory for any procedure involving this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a robust barrier against skin contact. Ensure gloves are regularly inspected for tears or punctures. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles entering the eye.[2][4] |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes the risk of inhaling dust particles.[2][3] |
This table summarizes the minimum requirements. However, the scale of your work and the potential for exposure may necessitate additional or more specialized equipment.
Operational Plan: A Step-by-Step PPE Protocol
Properly using PPE is as important as selecting the right equipment. The following protocol for donning (putting on) and doffing (taking off) your PPE is designed to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Eye Protection: Put on your safety glasses or goggles.
-
Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out as you remove them. This traps any contamination on the inside of the glove.
-
Lab Coat: Remove your lab coat by folding it in on itself, ensuring the potentially contaminated exterior is contained.
-
Eye Protection: Remove your eye protection.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[2][5]
This sequence is critical to ensure that you do not inadvertently come into contact with the chemical while removing your protective gear.
Visualizing the Workflow: PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Managing Contaminated Materials
Proper disposal of both the chemical and any contaminated materials is a critical final step to ensure laboratory and environmental safety.
-
Contaminated PPE: All disposable PPE, such as gloves, should be placed in a designated, sealed waste container immediately after use.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[3][5] Follow your institution's specific guidelines for chemical waste disposal.[6] Never dispose of this chemical down the drain.[3][5]
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of yourself and your colleagues.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
